3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44O7 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+ |
InChI Key |
SYXKKJDQNXPUSI-LDHFCIDVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ingenol-type diterpenoid, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. It details the history of its discovery, outlines the experimental protocols for its isolation from the traditional Chinese medicinal plant Euphorbia kansui, and presents its known biological activities with a focus on its cytotoxic and anti-inflammatory properties. The document summarizes quantitative data in structured tables and includes a diagram of its proposed signaling pathway to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History
The discovery of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is rooted in the scientific investigation of traditional medicinal plants. Euphorbia kansui has been utilized for centuries in traditional Chinese medicine to treat conditions such as edema, ascites, and asthma.[1][2] This historical use prompted researchers to explore its chemical constituents to identify the bioactive compounds responsible for its therapeutic and toxic effects.
The first definitive isolation and structural elucidation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol was reported in 2002 by Wang et al. in the Journal of Natural Products.[3] In their study, twelve polycyclic diterpenes were isolated from the roots of Euphorbia kansui, among which was 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, designated as compound 7 in their publication.[3] Its structure was determined through spectroscopic and chemical analysis.[3] Subsequent studies have further confirmed its presence in Euphorbia kansui and explored its biological activities.[1]
Chemical Structure
IUPAC Name: [(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5-(acetyloxymethyl)-6-hydroxy-1a,3,4,7,7-pentamethyl-4-oxo-2,5,5a,6,8a,9,10,10a-octahydro-1aH-2,9-epoxybenzo[a]azulen-8a-yl] (2E,4E)-deca-2,4-dienoate
Molecular Formula: C₃₂H₄₄O₇
Molecular Weight: 540.69 g/mol
Experimental Protocols
Isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui
The isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from the roots of Euphorbia kansui typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on published methods:
Step 1: Extraction
-
Air-dried and powdered roots of Euphorbia kansui are extracted with a solvent such as 95% ethanol (B145695) or dichloromethane (B109758) at room temperature.[1]
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
Step 2: Fractionation
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The target compound is typically found in the less polar fractions like the ethyl acetate fraction.
Step 3: Chromatographic Purification
-
The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the desired compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.[4]
-
High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the separation of this and other similar ingenol (B1671944) esters.[4]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Step 1: Cell Seeding
-
Human cancer cell lines (e.g., Colo205, MDA-MB-435) or normal cell lines (e.g., L-O2, GES-1) are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.[3][6]
Step 2: Compound Treatment
-
The cells are treated with various concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.
-
Control wells receive the solvent alone.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).[6]
Step 3: MTT Addition and Incubation
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
Step 4: Solubilization and Absorbance Measurement
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) is added to dissolve the formazan crystals.[6][8]
-
The absorbance is measured at a wavelength of 490 or 570 nm using a microplate reader.[6]
-
The percentage of cell viability is calculated relative to the solvent-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Biological Activity and Quantitative Data
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory effects being the most studied.
Cytotoxicity
This compound has shown significant cytotoxic effects against both normal and cancerous human cell lines.
| Cell Line | Cell Type | Activity | Value | Reference |
| L-O2 | Human normal liver cells | Cytotoxicity | IC₅₀: 8.22 µM | [9] |
| GES-1 | Human normal gastric epithelial cells | Cytotoxicity | IC₅₀: 6.67 µM | [9] |
| IEC-6 | Rat intestinal epithelial cells | Cytotoxicity | IC₅₀: 5.74 µg/mL | [10] |
| Colo205 | Human colorectal cancer | Anti-proliferation | - | [3] |
| MDA-MB-435 | Human breast cancer | Anti-proliferation | - | [3] |
Anti-inflammatory Activity
Ingenol esters are known to possess anti-inflammatory properties. 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.
| Assay | Cell Line | Activity | Value | Reference |
| NO Production Inhibition | - | Anti-inflammatory | IC₅₀: 0.30 µM | [11] |
Other Biological Activities
-
Antinematodal Activity: This compound, along with other ingenol diterpenes from Euphorbia kansui, has shown activity against the pine wood nematode (Bursaphelenchus xylophilus).
-
Cell Division Inhibition: It has been observed to arrest cleavage in cultured individual Xenopus cells at the blastular stage.[3]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC) isozymes.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
The binding of ingenol esters to the C1 domain of PKC mimics the action of the endogenous activator, diacylglycerol (DAG). This activation can lead to a cascade of downstream signaling events. Studies on similar ingenol esters, such as ingenol-3-angelate (PEP005), have shown that PKC activation can modulate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways.[6][12]
The activation of PKCδ, in particular, has been associated with pro-apoptotic effects.[12] This can occur through the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway.[6][12] Furthermore, activation of PKC can lead to the translocation of transcription factors like NF-κB to the nucleus, regulating the expression of genes involved in inflammation and cell survival.
Below is a diagram representing the proposed signaling pathway for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol based on the known effects of ingenol esters.
Caption: Proposed signaling pathway of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a significant bioactive diterpenoid isolated from the traditional medicinal plant Euphorbia kansui. Its discovery has been a result of systematic phytochemical investigations driven by the plant's long-standing use in traditional medicine. The compound exhibits notable cytotoxic and anti-inflammatory activities, primarily through the activation of Protein Kinase C and the modulation of downstream signaling pathways. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers interested in the further development of this and similar natural products as potential therapeutic agents. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of novel drug candidates.
References
- 1. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbs & Botanicals | Acupuncture Today [acupuncturetoday.com]
- 3. Anti-proliferation activity of terpenoids isolated from Euphorbia kansui in human cancer cells and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Potent Biological Activity of Ingenol Esters from Euphorbia kansui: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic, anti-HIV, and immunomodulatory properties of ingenol (B1671944) esters derived from the traditional medicinal plant Euphorbia kansui. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Introduction
The root of Euphorbia kansui, a plant long used in traditional Chinese medicine, is a rich source of structurally diverse and biologically active diterpenoids, particularly ingenol esters.[1][2] These compounds have garnered significant scientific interest due to their potent pharmacological activities, including pronounced anti-tumor and anti-HIV effects.[3][4] The primary mechanism underlying these activities is the modulation of critical cellular signaling pathways, most notably through the activation of protein kinase C (PKC) isozymes.[5] This technical guide provides a detailed overview of the biological activities of ingenol esters from Euphorbia kansui, with a focus on their therapeutic potential. It includes a compilation of quantitative data on their bioactivity, comprehensive experimental protocols for their evaluation, and diagrams of the key signaling pathways and experimental workflows.
Biological Activities and Mechanism of Action
Ingenol esters are potent modulators of protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and immune responses. By binding to and activating PKC isozymes, ingenol esters can trigger a cascade of downstream signaling events.[5] This activation is a key mechanism behind their observed anti-tumor and anti-HIV activities.
Anti-Tumor Activity: Several studies have demonstrated the cytotoxic effects of ingenol esters against a range of cancer cell lines.[4][6] For instance, kansuiphorins A and B, two novel ingenol esters isolated from Euphorbia kansui, have shown potent antileukemic activity in mouse models.[3] The anti-proliferative effects are often mediated by the induction of apoptosis and cell cycle arrest.[7] The activation of specific PKC isoforms, such as PKCδ, can lead to pro-apoptotic effects in cancer cells.[8]
Anti-HIV Activity: Ingenol esters have also been identified as potent agents against the Human Immunodeficiency Virus (HIV).[9] Their mechanism of action in this context is multifaceted. They can act as latency-reversing agents, reactivating latent HIV proviruses within infected cells, which could potentially make these cells susceptible to immune clearance or viral cytopathic effects.[9][10] This latency reversal is also linked to the activation of the PKC pathway, which leads to the activation of transcription factors like NF-κB, a key regulator of HIV gene expression.[11]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro cytotoxic and anti-HIV activities of various ingenol esters and related compounds isolated from Euphorbia kansui.
Table 1: Cytotoxicity of Terpenoids from Euphorbia kansui against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 13-Hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 | 17.12[12] |
| Ingenane-type diterpenoids (unspecified) | MDA-MB-435 | Lower than staurosporine[6] |
| Methyl ester derivatives | SGC-7901 | 0.265 µg/ml[13] |
Table 2: Anti-HIV-1 Activity of Ingenane (B1209409) Analogues
| Compound | IC50 (nM) |
| 20-deoxyingenol analogues (12a–18) | 1.3 - 630[9] |
| Ingenol analogues (22 and 23) | 1.3 - 630[9] |
| 3-(2-naphthoyl)ingenol (23) | 1.3[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of ingenol esters.
Isolation and Purification of Ingenol Esters from Euphorbia kansui
-
Extraction: The air-dried and pulverized roots of Euphorbia kansui (1 kg) are dissolved in acetone (B3395972) at 60°C for 20 minutes. After filtration, the solid residue is soaked in 2% tartaric acid at room temperature for 30 minutes. The resulting fluid is then extracted with a 1:1 mixture of ethanol (B145695) and chloroform.[13]
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves liquid-liquid partitioning (e.g., with ethyl acetate) followed by chromatography on a Diaion HP-20 column.[4]
-
Purification: Active fractions are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure ingenol esters.[4][9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Treatment: Treat the cells with various concentrations of the ingenol ester for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[15]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][16]
-
Cell Preparation: Induce apoptosis in your target cells using the ingenol ester. Include both positive and negative controls. Harvest 1-5 x 10^5 cells by centrifugation.[9]
-
Washing: Wash the cells once with cold 1X PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of propidium iodide staining solution.[9]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3]
-
Cell Fixation: Harvest approximately 1 x 10^6 cells and wash with cold PBS. Resuspend the pellet in 1 ml of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix the cells for at least 2 hours at 4°C.[6]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[17]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[6][17]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
PKC Activation Assessment: Western Blot for Phospho-PKC
Western blotting can be used to detect the phosphorylation of PKC isoforms, indicating their activation.[18][19]
-
Cell Treatment and Lysis: Treat cells with the ingenol ester for the desired time. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the PKC isoform of interest (e.g., phospho-PKCδ). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the band corresponding to phospho-PKC indicates the level of activation.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the central signaling pathway activated by ingenol esters.
Caption: Experimental workflow for isolating and evaluating ingenol esters.
Caption: Simplified PKC signaling pathway activated by ingenol esters.
Conclusion
Ingenol esters from Euphorbia kansui represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and virology. Their potent biological activities are primarily mediated through the activation of the protein kinase C signaling pathway. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to further investigate the pharmacological properties of these fascinating compounds and to explore their potential for the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these potent natural products.
References
- 1. kumc.edu [kumc.edu]
- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. [sites.ualberta.ca]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. benchchem.com [benchchem.com]
- 19. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (CAS Number: 466663-12-7), an ingenol-type diterpenoid isolated from the plant Euphorbia kansui. This document collates available data on its biological activities, outlines experimental protocols for its evaluation, and visualizes its potential mechanisms of action through detailed signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 466663-12-7 |
| Molecular Formula | C₃₂H₄₄O₇ |
| Molecular Weight | 540.69 g/mol |
| Class | Diterpenoid, Ingenol (B1671944) Ester |
| Source | Euphorbia kansui |
Biological Activity and Quantitative Data
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has demonstrated significant cytotoxic and anti-inflammatory activities in various in vitro studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Reference |
| L-O2 | Human Normal Liver | MTT | 1.80 ± 0.13 | [1] |
| GES-1 | Human Normal Gastric Epithelial | MTT | 2.50 ± 0.17 | [1] |
| Bel-7402 | Human Hepatoma | MTT | Data not specified, described as moderate cytotoxicity | [2] |
| Bel-7402/5FU | 5-Fluorouracil resistant Human Hepatoma | MTT | Data not specified, described as moderate cytotoxicity | [2] |
| BGC-823 | Human Gastric Carcinoma | MTT | Data not specified, described as moderate cytotoxicity | [2] |
| SGC-7901 | Human Gastric Carcinoma | MTT | Data not specified, described as moderate cytotoxicity | [2] |
Table 2: Other Biological Activities
| Activity | Cell Line/Model | Assay | Concentration/Result | Reference |
| Anti-inflammatory | RAW264.7 (Mouse Macrophage) | Inhibition of LPS-induced NO production | IC₅₀: 0.7 µM | [3] |
| Cell Division Arrest | Xenopus blastula cells | Cleavage Arrest Assay | >75% arrest at 0.5 µg/mL | [4] |
Signaling Pathways and Mechanism of Action
While the specific signaling pathways for the 'E,E' stereoisomer are not fully elucidated, extensive research on the closely related 'E,Z' stereoisomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, provides significant insights into its pro-apoptotic mechanisms. Ingenol esters, as a class, are also known activators of Protein Kinase C (PKC).
Mitochondrial-Mediated Apoptosis Pathway
Studies on the 4'Z isomer demonstrate that it induces cytotoxicity in intestinal epithelial cells through the mitochondrial (intrinsic) apoptosis pathway. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of downstream events.
References
- 1. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for microinjection into Xenopus eggs and embryos supported in methylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a naturally occurring ingenane (B1209409) diterpenoid isolated from the plant Euphorbia kansui. As a member of the ingenol (B1671944) ester family, its primary mechanism of action is centered on the activation of Protein Kinase C (PKC) isozymes. This interaction triggers a cascade of downstream signaling events, leading to a range of cellular responses, including cytotoxicity in cancer cell lines and inflammatory reactions. While detailed mechanistic studies on this specific ingenol ester are limited, its action can be largely understood through the well-documented activities of related compounds, such as ingenol mebutate. This guide synthesizes the available data on 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and contextualizes it within the broader understanding of ingenol ester pharmacology, providing a technical overview for research and development purposes.
Core Mechanism of Action: Protein Kinase C Activation
The principal molecular target of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and other ingenol esters is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Ingenol esters are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain of these PKC isozymes, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol induces their activation and translocation from the cytosol to cellular membranes, initiating downstream signaling cascades. This activation is a key event that underpins the diverse biological effects of this class of compounds.
The activation of specific PKC isoforms can lead to varied and sometimes opposing cellular outcomes. For instance, the activation of PKCδ has been linked to pro-apoptotic effects in some cancer cells. The specific profile of PKC isoform activation by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol has not been explicitly detailed in the available literature, but it is expected to follow the general pattern of other ingenol esters.
Below is a diagram illustrating the generalized signaling pathway initiated by ingenol esters.
Caption: Generalized signaling pathway of ingenol esters via PKC activation.
Biological Activities
The primary reported biological activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is its cytotoxic and anti-proliferative effect against various cancer cell lines. Additionally, studies on the source plant, Euphorbia kansui, suggest that the ingenol diterpenoids within it contribute to its traditional uses and also its toxicity, which includes skin irritation.
Cytotoxic and Anti-proliferative Activity
Several studies have isolated 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui and evaluated its in vitro cytotoxicity. The compound has demonstrated inhibitory effects on the proliferation of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Ingenol Diterpenoids from Euphorbia kansui
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Bel-7402 (Hepatocellular carcinoma) | Not Specified | 19.3 | [1] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Bel-7402/5FU (5-FU resistant) | Not Specified | 25.1 | [1] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | BGC-823 (Gastric carcinoma) | Not Specified | 12.5 | [1] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | SGC-7901 (Gastric carcinoma) | Not Specified | 15.6 | [1] |
| Ingenol Diterpenoids (general) | MDA-MB-435 (Melanoma) | MTS Assay | Potent Activity | [2] |
| Ingenol Diterpenoids (general) | Colo205 (Colorectal cancer) | MTS Assay | Potent Activity | [2] |
Note: The table includes data for the specific compound where available and notes the general activity of ingenol diterpenoids from the same source for context.
Other Potential Activities
Studies on various ingenol esters suggest a broader range of biological activities that may be relevant for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, including:
-
Pro-inflammatory and Immune-modulatory Effects: Activation of PKC can lead to the release of pro-inflammatory cytokines and chemokines, recruiting immune cells.
-
HIV Latency Reversal: PKC activators are known to reactivate latent HIV-1 provirus, a potential strategy for HIV eradication.
Experimental Protocols
Detailed experimental protocols for the mechanism of action of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol are not extensively published. However, based on studies of this compound and its analogs, standard methodologies can be outlined.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of the compound on cancer cell lines.
Caption: General workflow for in vitro cytotoxicity assays (MTS/MTT).
-
Cell Seeding: Plate human cancer cells (e.g., Bel-7402, BGC-823) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Add MTS or MTT reagent to each well and incubate for 1-4 hours. For MTT, a solubilization step is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protein Kinase C (PKC) Activity Assay
To confirm the direct effect on PKC, a cell-free or cell-based kinase activity assay can be performed.
-
Assay Principle: These assays typically measure the phosphorylation of a specific PKC substrate. This can be done using various methods, including ELISA-based kits that use antibodies specific to the phosphorylated substrate or radiometric assays that measure the incorporation of radioactive phosphate (B84403) (³²P) from ATP into the substrate.
-
General Procedure (ELISA-based):
-
Immobilize a PKC substrate on a microplate.
-
Add recombinant PKC enzyme, ATP, and different concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Incubate to allow the kinase reaction to proceed.
-
Wash away excess reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the color development, which is proportional to PKC activity.
-
Structure-Activity Relationships
Preliminary structure-activity relationship studies on ingenol-type diterpenoids from Euphorbia kansui have provided some insights:
-
The nature and position of the acyl substituents on the ingenol core are critical for cytotoxic activity.
-
For ingenane-type diterpenoids, the substituent at position C-3 appears to be more significant for biological activity than substituents at C-5 in melanoma and colorectal cancer cells.[2]
-
The substituent at position C-20 is also important for the activity in colorectal cancer cells.[2]
These findings suggest that the 3-O-(2'E,4'E-decadienoyl) and 20-O-acetyl groups of the target molecule are key determinants of its biological effects.
Conclusion and Future Directions
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a cytotoxic ingenol ester that functions primarily through the activation of Protein Kinase C. While its anti-proliferative effects against several cancer cell lines have been established, a detailed characterization of its mechanism of action is still needed.
Future research should focus on:
-
PKC Isoform Specificity: Determining the binding affinities and activation profiles of the compound for different PKC isoforms.
-
Downstream Signaling Analysis: Identifying and quantifying the activation of specific downstream pathways (e.g., NF-κB, MAPK) in response to treatment.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of the compound in animal models.
-
Comparative Studies: Directly comparing its potency and mechanistic profile with other ingenol esters like ingenol mebutate.
A deeper understanding of these aspects will be crucial for assessing the therapeutic potential of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in oncology and other fields.
References
A Technical Guide to the Protein Kinase C Activation by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the activation of Protein Kinase C (PKC) by the natural compound 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol. This ingenane (B1209409) diterpenoid, isolated from Euphorbia kansui, is a potent modulator of PKC signaling, a critical pathway implicated in a myriad of cellular processes including proliferation, differentiation, and apoptosis. This document synthesizes the current understanding of its mechanism of action, drawing parallels with the well-studied analog ingenol-3-angelate (PEP005). It includes available quantitative data for related compounds, detailed experimental protocols for assessing PKC activation, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol belongs to the ingenane class of diterpenoids, a group of natural products known for their potent biological activities. A key molecular target of these compounds is Protein Kinase C (PKC), a family of serine/threonine kinases that act as crucial nodes in signal transduction. By mimicking the endogenous PKC activator diacylglycerol (DAG), ingenol (B1671944) esters can potently activate PKC isoforms, leading to a cascade of downstream cellular events. The activation of specific PKC isoforms, particularly PKCδ, has been linked to pro-apoptotic effects in various cancer cell lines, making these compounds interesting candidates for drug development.
This guide will focus on the molecular interactions and cellular consequences of PKC activation by 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, providing researchers with the necessary background to design and interpret experiments in this area.
Quantitative Data on PKC Activation by Ingenol Esters
| Compound | PKC Binding Affinity (Ki) | Cell-Based Assay (EC50/IC50) | Cell Line/Assay Conditions | Reference |
| Ingenol | 30 µM | 30 µM - 1 mM | Varied cell systems and responses | [1] |
| Ingenol-3-angelate (PEP005) | High affinity (isoform-dependent) | nM to µM range | Various cancer cell lines | [2][3][4][5] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | Data not available | IC50 of 0.30 µM for NO production inhibition | RAW 264.7 macrophages | [6] |
Signaling Pathways
The primary mechanism of action for ingenol esters is the direct binding to and activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. This occurs through the C1 domain of the kinase, the same site that binds the endogenous second messenger diacylglycerol (DAG).
Canonical PKC Activation Pathway
Upon binding of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol to the C1 domain, PKC undergoes a conformational change that relieves autoinhibition, leading to its activation. Activated PKC then translocates from the cytosol to cellular membranes, where it can phosphorylate a wide array of substrate proteins. This initiates a cascade of downstream signaling events.
Canonical PKC activation by an ingenol ester.
Downstream Ras/Raf/MAPK Pathway
A significant consequence of PKC activation by ingenol esters is the stimulation of the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway. Activated PKC can lead to the phosphorylation and activation of Raf-1, which in turn activates MEK1/2, and subsequently ERK1/2. This pathway is crucial in regulating cellular proliferation and apoptosis.
Downstream activation of the MAPK pathway.
Experimental Protocols
The following protocols provide a framework for assessing the interaction of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol with PKC and its subsequent cellular effects.
In Vitro PKC Binding Assay (Competitive Displacement)
This assay measures the ability of the test compound to compete with a radiolabeled phorbol (B1677699) ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCδ)
-
[³H]PDBu
-
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol
-
Phosphatidylserine (PS) and diolein (or other suitable lipids)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 100 µg/mL BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare lipid vesicles by sonicating PS and diolein in the assay buffer.
-
In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC isoform, and varying concentrations of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol (or vehicle control).
-
Add a fixed concentration of [³H]PDBu to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
Cellular PKC Translocation Assay
This assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by the test compound.
Materials:
-
Cell line of interest (e.g., HeLa, CHO-K1)
-
Expression vector for a fluorescently-tagged PKC isoform (e.g., PKCδ-GFP)
-
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol
-
Confocal microscope
-
Cell culture reagents
Procedure:
-
Transfect the cells with the PKCδ-GFP expression vector.
-
Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and express the fusion protein (typically 24-48 hours).
-
Treat the cells with varying concentrations of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol or vehicle control.
-
Acquire images of the cells at different time points using a confocal microscope.
-
Analyze the images to quantify the redistribution of the GFP signal from a diffuse cytosolic pattern to a punctate or membrane-associated pattern.
Workflow for in vitro and cellular PKC assays.
Conclusion
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a potent activator of Protein Kinase C, operating through a mechanism analogous to other well-characterized ingenol esters. While specific quantitative binding data for this compound remains to be fully elucidated, the information available for its structural relatives strongly supports its role as a modulator of the PKC signaling cascade, with significant implications for downstream pathways such as the MAPK cascade. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. Future studies should focus on determining the precise isoform selectivity and binding kinetics of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol to provide a more complete understanding of its pharmacological profile.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Potential of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Against Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol (B1671944) esters, a class of diterpenoids isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology for their potent cytotoxic and pro-apoptotic activities. This technical guide focuses on the cytotoxic effects of a specific ingenol derivative, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, on cancer cells. While direct and extensive research on this particular isomer is emerging, this document synthesizes the available data and extrapolates potential mechanisms of action based on closely related ingenol compounds. We provide a comprehensive overview of its likely cytotoxic profile, delve into the intricate signaling pathways it may modulate, and present detailed experimental protocols for its investigation. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this promising anti-cancer agent.
Introduction
The quest for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads, and the ingenol esters are a prime example. These compounds are known to interact with key cellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models. 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenol derivative characterized by a C3 ester with a decadienoyl moiety in the 'E,E' isomeric configuration and an acetyl group at C20. While its cytotoxic effects have been noted, particularly on normal human cell lines, its full potential against cancerous cells is an area of active investigation. This guide will consolidate the current understanding and provide a framework for future research.
Cytotoxic Activity: Quantitative Data
Direct quantitative data on the cytotoxic effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol against a broad panel of cancer cell lines is limited in the currently available literature. However, studies on closely related ingenol derivatives provide valuable insights into its potential potency. The following tables summarize the cytotoxic activities of these related compounds.
Table 1: Cytotoxicity of 3-O-angeloyl-20-O-acetylingenol (AAI) on K562 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | Not explicitly stated in the abstract, but implied to be in the nanomolar range | K562 (Chronic Myeloid Leukemia) | [1] |
Table 2: Cytotoxicity of Ingenol-20-benzoate and Related Compounds on Breast Cancer Cell Lines
| Compound | IC50 (µM) - T47D | IC50 (µM) - MDA-MB-231 | Reference |
| Ingenol-20-benzoate | ~1 | ~1 | [2] |
| Ingenol-3-benzoate-20-deoxy-20-benzamide | <10 | <10 | [2] |
| 20-deoxy-20-benylureidoingenol-3-benzoate | <10 | <10 | [2] |
| Ingenol-3-benzoate-20-phenylcarbamate | <10 | <10 | [2] |
Table 3: Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| IEC-6 | Rat Intestinal Epithelial | Not specified | [3] |
| L-O2 | Human Normal Liver | Data not quantified in abstract | [4] |
| GES-1 | Human Normal Gastric Epithelial | Data not quantified in abstract | [4] |
Postulated Mechanisms of Action and Signaling Pathways
Based on the mechanisms elucidated for structurally similar ingenol esters, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol likely exerts its cytotoxic effects through a multi-pronged attack on cancer cell signaling networks.
Induction of Apoptosis via the Mitochondrial Pathway
A key mechanism is the induction of programmed cell death, or apoptosis. Research on the geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, has shown that it triggers the mitochondrial (intrinsic) pathway of apoptosis in rat intestinal epithelial cells (IEC-6). This process is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: Elevated ROS levels create oxidative stress, a potent trigger for apoptosis.
-
Disruption of Mitochondrial Membrane Potential (MMP): Loss of MMP is a critical early event in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade.
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the execution of apoptosis.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide to its Function as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a member of the ingenol (B1671944) class of diterpenoids, naturally occurring compounds isolated from plants of the Euphorbia genus.[1][2] While research into this specific stereoisomer is ongoing, evidence suggests its potential as a topoisomerase inhibitor and a potent cytotoxic agent against various cell lines. This technical guide provides a comprehensive overview of the available data on 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and its closely related isomers, focusing on its mechanism of action, experimental protocols for its evaluation, and its effects on cellular signaling pathways. Due to the limited specific data on the 'E,E' isomer, information from its more extensively studied 'E,Z' isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, is included to provide a broader context for its potential biological activities.
Introduction
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation.[3][4] Their importance in cell proliferation has made them a key target for anticancer drug development.[3][4] Ingenol mebutate, another ingenol derivative, is already an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of this class of compounds.
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol has demonstrated significant biological activity, including cytotoxicity against normal and cancerous cell lines.[5][6] This document synthesizes the current understanding of this compound's function as a topoisomerase inhibitor, providing researchers with the necessary information to design and interpret further studies.
Quantitative Data
The following tables summarize the available quantitative data for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and its related isomers. It is important to note that specific topoisomerase inhibition data (e.g., IC50 values) for the 'E,E' isomer are not yet publicly available.
Table 1: Cytotoxicity of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and Related Ingenol Derivatives
| Compound | Cell Line | Assay Type | Result | Reference |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | L-O2 (human normal liver) | Cell Proliferation | Strong cytotoxicity | [5] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | GES-1 (human normal gastric epithelial) | Cell Proliferation | Strong cytotoxicity | [5] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Xenopus cells (blastular stage) | Cleavage Arrest | >75% arrest at 0.5 µg/mL | [7] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Bel-7402, Bel-7402/5FU, BGC-823, SGC-7901 (human cancer cell lines) | Cytotoxicity | Weak to moderate cytotoxicity | [6] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | IEC-6 (rat intestinal epithelial) | Cytotoxicity | Induces apoptosis | [8] |
| 20-O-(2′E,4′Z-decadienoyl) ingenol | MMT (mouse breast cancer) | Cell Proliferation | IC50 ≈ 20 µM | [2] |
Mechanism of Action
While direct enzymatic inhibition data for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is limited, studies on this compound and its 'E,Z' isomer point towards a mechanism involving catalytic inhibition of topoisomerase I. This mode of action is distinct from topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex. Catalytic inhibitors, in contrast, prevent the enzyme from performing its function without trapping it on the DNA.
The 'E,Z' isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, has been identified as a topoisomerase I catalytic inhibitor.[9] It induces apoptosis through a mitochondrial pathway and causes cell cycle arrest.[8]
For the 'E,E' isomer, research has shown that under hypoxic conditions in Panc-1 cancer cells, it induces p53 activation and hypoxia-inducible factor 1-alpha (HIF-1α)-dependent p53 accumulation.[9] This process is mediated by the activation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key player in the DNA damage response (DDR).[9] The intricate interplay between p53 and HIF-1α accumulation, triggered by the compound, ultimately leads to accelerated cell death.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway under Hypoxia
The following diagram illustrates the proposed signaling pathway for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol in cancer cells under hypoxic conditions.
Caption: Proposed signaling pathway of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol in hypoxic cancer cells.
Experimental Workflow: Topoisomerase I Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against topoisomerase I.
Caption: A generalized workflow for a topoisomerase I DNA relaxation assay.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize topoisomerase inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.
Topoisomerase I DNA Relaxation Assay
Principle: This assay measures the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
5x Loading dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Nuclease-free water
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
On ice, prepare the following 20 µL reaction mixture in a microcentrifuge tube:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.2 µg)
-
1 µL of the test compound at various concentrations (or solvent for control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.[3][4]
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[3][4]
Analysis of Results:
-
No Enzyme Control: A single fast-migrating band corresponding to supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band corresponding to relaxed DNA.
-
Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.
Topoisomerase II kDNA Decatenation Assay
Principle: This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA). kDNA is a network of interlocked DNA circles that cannot enter an agarose gel. Active Topoisomerase II decatenates the kDNA into minicircles that can migrate into the gel.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compound
-
5x Loading dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
On ice, prepare the following 20 µL reaction mixture:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 0.2 µg)
-
1 µL of the test compound at various concentrations
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase II enzyme. Include a "no enzyme" control.[3][4]
-
Load the samples onto the agarose gel.
-
Perform electrophoresis.
Analysis of Results:
-
No Enzyme Control: kDNA remains in the loading well.
-
Enzyme Control (no inhibitor): A band of decatenated minicircles will be visible in the gel.
-
Inhibitor-Treated Samples: Inhibition will result in a dose-dependent decrease in the intensity of the decatenated minicircle band and an increase in the amount of kDNA retained in the well.
Conclusion
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a promising natural product with demonstrated cytotoxic effects. While direct evidence for its topoisomerase inhibitory activity is still emerging, the data from its closely related isomer and its own distinct effects on the ATR/p53/HIF-1α signaling pathway in hypoxic cancer cells strongly suggest its potential as an anticancer agent. Further research is warranted to fully elucidate its mechanism of action, determine its specific inhibitory concentrations against topoisomerases, and explore its therapeutic potential in a broader range of cancer models. The protocols and data presented in this guide offer a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of HIF-1α/PD-L1 by Catalytic Topoisomerase Inhibitor Induces Cell Death Through Caspase Activation in Cancer Cells Under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Proinflammatory Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the proinflammatory activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a diterpenoid compound isolated from Euphorbia kansui. This document details the compound's mechanism of action, focusing on its role as a potent activator of the Protein Kinase C (PKC) signaling pathway, which subsequently leads to the activation of the NF-κB transcription factor and the production of various proinflammatory mediators. This guide includes available quantitative data on related compounds, detailed experimental protocols for assessing its proinflammatory effects, and visual diagrams of the key signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and inflammation biology.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a member of the ingenane (B1209409) class of diterpenoids, which are known for their wide range of biological activities, including potent inflammatory and anti-tumor properties. These compounds are structurally related to phorbol (B1677699) esters, the most well-known activators of Protein Kinase C (PKC). The proinflammatory nature of these molecules makes them valuable tools for studying inflammatory processes and also presents opportunities for therapeutic development, particularly in the context of immunotherapy where a localized inflammatory response can be beneficial. Understanding the precise mechanisms and having robust protocols to quantify the activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is crucial for its potential application in research and drug discovery.
Quantitative Data
While specific quantitative data for the proinflammatory activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is not extensively available in the public domain, data for structurally similar ingenol (B1671944) esters provides valuable insight into its potential potency. The following table summarizes the anti-inflammatory activity of a closely related geometric isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, which is indicative of its interaction with inflammatory pathways.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Inhibition of LPS-induced NO production | RAW264.7 | 5.1 | [1] |
Note: The IC50 value represents the concentration at which the compound inhibits 50% of the nitric oxide production induced by lipopolysaccharide (LPS), indicating an interaction with inflammatory signaling pathways.
Signaling Pathway
The primary mechanism of action for ingenol esters, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, is the activation of Protein Kinase C (PKC). By mimicking the endogenous ligand diacylglycerol (DAG), the compound binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This initiates a downstream signaling cascade, most notably the activation of the transcription factor NF-κB.
Activated PKC phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of proinflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocols
The following are detailed protocols for assessing the proinflammatory activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in vitro.
Measurement of Cytokine Production in Macrophages
This protocol describes the measurement of proinflammatory cytokine (e.g., TNF-α, IL-6) secretion from macrophage-like cells (e.g., RAW264.7 or THP-1) upon stimulation with the compound.
Materials:
-
RAW264.7 or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., mouse TNF-α, mouse IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. For THP-1 cells, first differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours), followed by a 24-hour rest period in fresh medium before the experiment.
-
Compound Preparation: Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if desired (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of the cytokines in each sample by interpolating from the standard curve.
NF-κB Reporter Assay
This protocol utilizes a cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase or GFP) to quantify the activation of the NF-κB pathway.
Materials:
-
HEK293 or other suitable cell line with an NF-κB reporter construct
-
Complete cell culture medium
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
DMSO
-
PMA (as a positive control)
-
96-well white, clear-bottom cell culture plates (for luciferase) or clear plates (for GFP)
-
Luciferase assay reagent
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and a positive control (e.g., PMA) in the appropriate cell culture medium.
-
Cell Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control.
-
Incubation: Incubate the cells for a suitable period to allow for reporter gene expression (typically 6-24 hours).
-
Reporter Gene Measurement:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Measure the GFP fluorescence using a fluorescence microscope or a microplate reader.
-
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., a co-transfected constitutive reporter or a separate viability assay) if necessary. Express the results as fold induction over the vehicle control.
Protein Kinase C (PKC) Activation Assay (In Vitro)
This is a biochemical assay to directly measure the ability of the compound to activate purified PKC enzyme.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for conventional/novel PKCs)
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
PMA (positive control)
-
Kinase detection reagents (e.g., antibody-based detection of phosphorylated substrate)
-
Microplate reader capable of detecting the signal (e.g., fluorescence polarization, luminescence)
Procedure:
-
Assay Setup: In a microplate, combine the assay buffer, PKC enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP and the PKC substrate.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: Add the detection reagents to quantify the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a microplate reader. Plot the signal against the compound concentration to determine the EC50 for PKC activation.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a potent modulator of inflammatory signaling pathways, primarily through the activation of Protein Kinase C. This technical guide provides a framework for researchers to investigate its proinflammatory activities. The provided protocols offer standardized methods to quantify its effects on cytokine production, NF-κB activation, and direct PKC engagement. Further characterization of this and related ingenol esters will continue to enhance our understanding of inflammatory processes and may lead to the development of novel therapeutic agents.
References
Unveiling the Pro-Apoptotic Potential of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the apoptosis-inducing capabilities of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a diterpenoid compound with demonstrated cytotoxic effects. This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize its pro-apoptotic activity. Quantitative data from seminal studies are summarized, and detailed protocols for essential assays are provided to facilitate further research and development.
Introduction
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a complex diterpene ester isolated from species of the Euphorbia genus, has emerged as a molecule of interest in oncology research. Its cytotoxic properties are primarily attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide synthesizes the current understanding of its mode of action, with a focus on the signaling cascades it modulates to exert its effects.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic efficacy of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol has been quantified in several studies. The following tables summarize key findings, offering a comparative look at its potency and effects on molecular markers of apoptosis.
Table 1: Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in IEC-6 Cells
| Parameter | Value | Reference |
| IC50 | 5.74 µg/mL | [1] |
Table 2: Effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on Apoptosis-Related Proteins in IEC-6 Cells
| Protein | Effect | Method | Reference |
| Bax | Enhanced expression | Western Blot | [1] |
| Bcl-2 | Suppressed expression | Western Blot | [1] |
| Cytochrome c | Release from mitochondria to cytosol | Western Blot | [1] |
| AIF | Enhanced expression | Western Blot | [1] |
| Apaf-1 | Enhanced expression | Western Blot | [1] |
| Caspase-3 | Activation | Western Blot | [1] |
| Caspase-8 | Activation | Western Blot | [1] |
| Caspase-9 | Activation | Western Blot | [1] |
Table 3: Effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on PTEN/Akt Signaling and Cyclin D1 in Jeko-1 and Panc-1 Cells
| Cell Line | Treatment Concentration | Protein | Effect | Time Point | Reference |
| Jeko-1 | 0.5 µM | p-Akt | Reduced | 48 h | [2] |
| Jeko-1 | 0.5 µM | p-GSK-3β (Ser9) | Decreased | 24-48 h | [2] |
| Jeko-1 | 0.5 µM | Caspase-3 | Activation | 12-48 h | [2] |
| Panc-1 | 3 µM | p-Akt | Reduced | 48 h | [2] |
| Panc-1 | 3 µM | p-GSK-3β (Ser9) | Decreased | 24-48 h | [2] |
| Panc-1 | 3 µM | Caspase-3 | Activation | 12-48 h | [2] |
Signaling Pathways in Apoptosis Induction
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol triggers apoptosis through at least two interconnected signaling pathways: the intrinsic (mitochondrial) pathway and the PTEN/Akt survival pathway.
The Mitochondrial Pathway
The primary mechanism of apoptosis induction by this compound is through the mitochondrial pathway. This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.[1]
Caption: Mitochondrial pathway of apoptosis induced by the compound.
Inhibition of the Akt Signaling Pathway
The compound also targets the pro-survival Akt signaling pathway. By modulating this pathway, it further promotes apoptosis, particularly in chemoresistant cancers with cyclin D1 accumulation.[2]
Caption: Inhibition of the Akt signaling pathway by the compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential, a key event in early apoptosis.
-
Cell Treatment: Treat cells with the compound. Include a positive control (e.g., CCCP) and a negative (vehicle) control.
-
JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess stain.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Quantification: Determine the ratio of red to green fluorescence to quantify the change in ΔΨm.
Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a potent inducer of apoptosis, acting through the mitochondrial pathway and by inhibiting the pro-survival Akt signaling cascade. Its multifaceted mechanism of action makes it a promising candidate for further investigation in the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound.
References
An In-depth Technical Guide on the Initial Toxicity Screening of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of the ingenol (B1671944) ester, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. Due to the limited publicly available data on this specific compound, this guide incorporates more extensive toxicological data from its close and well-studied analog, ingenol mebutate, to provide a thorough understanding of the potential toxicological profile and relevant screening methodologies for this class of compounds.
Introduction
Ingenol esters are a class of diterpenoids derived from the plant genus Euphorbia. These compounds are known for their potent biological activities, including the activation of Protein Kinase C (PKC) isozymes. One of the most well-known ingenol esters is ingenol mebutate (PEP005), which was approved for the topical treatment of actinic keratosis. The compound 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a related ingenol ester with potential biological activity. Understanding the initial toxicity profile of such compounds is a critical first step in the drug development process.
This guide summarizes the available preclinical toxicity data, outlines detailed experimental protocols for key assays, and illustrates the primary signaling pathway associated with the bioactivity of ingenol esters.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and the more extensively studied analog, ingenol mebutate.
Table 1: In Vivo Toxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Zebrafish Embryos
| Species | Assay | Observed Toxic Effects | LC50 | Reference |
| Danio rerio (Zebrafish) | Embryo Toxicity Assay | Cardiotoxicity, intestinal irritation, nutrient absorption disorders | >200 μM (for less toxic related compounds) | [1] |
Note: While the study identified evident toxicity, a specific LC50 value for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol was not provided. The reference indicates that related less toxic ingenol compounds had an LC50 > 200 μM.
Table 2: In Vitro Cytotoxicity of Ingenol Mebutate (Analog)
| Cell Line | Cell Type | IC50 | Reference |
| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 nM | [2] |
| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 nM | [2] |
| Colo-205 | Colorectal adenocarcinoma | 11.9 ± 1.307 nM | [2] |
| Various Colon Cancer Cells | Colon Cancer | 0.01-140 μM | [3] |
Table 3: Clinical Observations with Ingenol Mebutate Gel (Analog)
| Application Area | Concentration | Common Adverse Events | Reference |
| Face and Scalp | 0.015% | Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, erosion/ulceration | [4] |
| Trunk and Extremities | 0.05% | Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, erosion/ulceration | [4] |
Note: Systemic absorption of topically applied ingenol mebutate was found to be negligible[5]. However, an increased incidence of skin tumors was observed in some clinical studies, leading to its withdrawal from the market in the European Union[6].
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Toxicity Assessment: Zebrafish Embryo Toxicity Assay
The zebrafish embryo toxicity test is a widely used in vivo model for assessing the acute toxicity of chemical compounds.
Principle: Zebrafish embryos are exposed to the test compound, and various developmental endpoints, including mortality and morphological abnormalities, are observed over a period of 96 hours.
Protocol:
-
Embryo Collection and Selection: Collect freshly fertilized zebrafish eggs. Select healthy, normally developing embryos for the assay.
-
Exposure: Place a specific number of embryos (e.g., 20) into each well of a 24-well plate containing embryo medium.
-
Compound Addition: Prepare a range of concentrations of the test compound in the embryo medium. Add the test solutions to the corresponding wells. Include a control group with embryo medium only.
-
Incubation: Incubate the plates at 28.5°C for 96 hours.
-
Observation: Observe the embryos daily under a stereomicroscope. Record the following endpoints:
-
Lethality: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Teratogenicity: Malformations of the head, tail, heart (pericardial edema), and yolk sac.
-
Hatching Rate: The number of embryos that have successfully hatched.
-
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the embryos) and identify any significant teratogenic effects at different concentrations.
Signaling Pathways and Experimental Workflows
Protein Kinase C (PKC) Signaling Pathway
Ingenol esters, including ingenol mebutate, are potent activators of Protein Kinase C (PKC) isoforms. The activation of PKC is central to their biological effects, including apoptosis and inflammation.
Caption: PKC Signaling Pathway Activated by Ingenol Esters
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: In Vitro Cytotoxicity Screening Workflow
Experimental Workflow for Zebrafish Embryo Toxicity Screening
This diagram outlines the process for conducting a zebrafish embryo toxicity assay.
Caption: Zebrafish Embryo Toxicity Screening Workflow
Conclusion
The initial toxicity screening of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol suggests potential for in vivo toxicity, as indicated by studies in zebrafish embryos. While specific quantitative data for this compound is limited, the extensive information available for the analog ingenol mebutate provides valuable insights into the likely toxicological profile and mechanism of action for this class of ingenol esters. The primary mechanism of action is through the activation of the Protein Kinase C signaling pathway, leading to apoptosis and inflammation.
Further in vitro cytotoxicity studies across a panel of cell lines and more detailed in vivo studies are recommended to fully characterize the toxicity profile of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and determine its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting these essential preclinical safety assessments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
solubility and stability of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
An In-Depth Technical Guide on the Solubility and Stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenane-type diterpenoid isolated from Euphorbia kansui, a plant with a long history in traditional medicine. Like other ingenol (B1671944) derivatives, it has garnered interest for its potential biological activities, including cytotoxic effects.[1] A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for advancing research and development efforts, from in vitro bioactivity screening to formulation development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, detailed experimental protocols for its characterization, and insights into the relevant signaling pathways associated with related ingenol esters.
Solubility Profile
Precise quantitative solubility data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a range of solvents and temperatures is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by commercial suppliers. The compound is generally soluble in a variety of organic solvents.
Table 1: Qualitative Solubility of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Solvent | Solubility | Reported Concentration |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM in DMSO[1] |
| Chloroform | Soluble | Data not available |
| Dichloromethane | Soluble | Data not available |
| Ethyl Acetate | Soluble | Data not available |
| Acetone | Soluble | Data not available |
Note: This information is based on data from chemical suppliers and should be confirmed experimentally for specific applications.
Stability Characteristics
Key Considerations for Stability:
-
Hydrolysis: The ester bonds at the C-3 and C-20 positions are potential sites for hydrolysis, which would yield the corresponding ingenol core and the respective carboxylic acids. This process is typically pH and temperature-dependent.
-
Acyl Migration: For some ingenol derivatives, acyl migration has been identified as a mechanism affecting their chemical stability.
-
Photostability: Exposure to UV or visible light can lead to degradation. Photostability studies are crucial for determining appropriate handling and storage conditions.
-
Oxidation: The potential for oxidative degradation should also be assessed, particularly if the molecule is to be formulated in a vehicle that may contain peroxides or is exposed to air.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for determining the quantitative solubility and stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Selected solvents (e.g., ethanol, methanol, acetonitrile (B52724), phosphate-buffered saline at various pH values)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol using a validated HPLC method. A standard calibration curve of the compound should be prepared for accurate quantification.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H2O2)
-
High-purity water
-
Organic solvents for sample preparation
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is recommended for identification of degradation products.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. LC-MS analysis is valuable for the structural elucidation of the degradants.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Associated Signaling Pathways
While the specific signaling pathways modulated by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol are not yet fully elucidated, ingenol mebutate (ingenol-3-angelate), a closely related and well-studied ingenol ester, is known to be a potent activator of Protein Kinase C (PKC). The activation of PKC isoforms, particularly PKCδ, is a key event that triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The cytotoxic effects of ingenol derivatives are believed to be mediated, at least in part, through the activation of this signaling cascade.
PKC-Mediated MAPK/ERK Signaling Pathway
Caption: Simplified diagram of the PKC-mediated MAPK/ERK signaling pathway.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a promising natural product that warrants further investigation. This guide summarizes the current understanding of its solubility and stability, and provides robust experimental protocols to generate the quantitative data necessary for its continued development. A deeper understanding of its physicochemical properties will be critical for unlocking its full therapeutic potential. Future studies should focus on generating precise solubility data in pharmaceutically relevant solvent systems and conducting comprehensive stability studies under various stress conditions to fully characterize its degradation profile.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from Euphorbia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a bioactive ingenol-type diterpenoid found in plants of the Euphorbia genus, notably Euphorbia kansui.[1][2] These compounds are of significant interest due to their potential therapeutic applications, including cytotoxic and anti-proliferative activities.[3] The isolation of these complex esters from their natural source is a multi-step process requiring careful extraction and chromatographic purification. This document provides a detailed protocol for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, based on established methodologies.
Experimental Protocols
The isolation procedure can be broadly divided into four main stages: extraction, solvent partitioning, column chromatography, and high-performance liquid chromatography (HPLC) purification.
1. Plant Material and Extraction:
The dried roots of Euphorbia kansui are commonly used for the isolation of this compound.[1][2][3]
-
Protocol:
-
Obtain commercially available or sustainably collected dried roots of Euphorbia kansui.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
-
Macerate the powdered plant material in a suitable organic solvent. Common solvents for extraction of diterpenoids from Euphorbia species include 95% ethanol, methanol (B129727), or dichloromethane (B109758).[3][4] For a non-polar compound like the target, dichloromethane is a good choice.
-
Perform the extraction multiple times (e.g., 3 times) at room temperature to ensure maximum yield.
-
Combine the extracts and filter to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Solvent Partitioning:
Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents, which helps in the initial clean-up of the crude extract.
-
Protocol:
-
Dissolve the crude extract in a mixture of 90% methanol and water.
-
Perform liquid-liquid extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove fats and other highly non-polar compounds. Repeat this step multiple times.
-
The methanol/water layer containing the ingenol (B1671944) esters is then further extracted with a solvent of intermediate polarity, such as dichloromethane or chloroform.[4]
-
Collect the dichloromethane/chloroform fractions, combine them, and evaporate the solvent under reduced pressure to yield a fraction enriched with diterpenoids.
-
3. Silica (B1680970) Gel Column Chromatography:
This step is crucial for the separation of the complex mixture of compounds in the enriched fraction.
-
Protocol:
-
Prepare a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexane.
-
Adsorb the dried diterpenoid-enriched fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions of a specific volume (e.g., 200 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A UV lamp (254 nm and 365 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid) can be used for visualization.
-
Combine the fractions that show the presence of the desired compound.
-
4. High-Performance Liquid Chromatography (HPLC) Purification:
The final purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is typically achieved using preparative or semi-preparative HPLC.
-
Protocol:
-
Dissolve the combined fractions from the column chromatography step in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Use a reversed-phase C18 column for the separation.
-
Elute with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often in an isocratic or gradient mode.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 230 nm).
-
Collect the peak corresponding to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Data Presentation
Table 1: Summary of Extraction and Partitioning Solvents
| Stage | Solvent System | Purpose |
| Extraction | Dichloromethane or 95% Ethanol/Methanol | To extract a broad range of secondary metabolites including diterpenoids from the plant material.[3][4] |
| Partitioning 1 | 90% Methanol/Water vs. Petroleum Ether/Hexane | To remove highly non-polar compounds like fats and sterols. |
| Partitioning 2 | 90% Methanol/Water vs. Dichloromethane/Chloroform | To enrich the fraction with compounds of intermediate polarity, such as ingenol esters.[4] |
Table 2: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether/Hexane with increasing Ethyl Acetate | TLC with UV and staining reagent |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water | UV at ~230 nm |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Note: HPLC-MS Analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound belonging to the ingenol (B1671944) ester family, commonly found in plants of the Euphorbia genus, such as Euphorbia kansui.[1][2] These compounds are of significant interest to researchers due to their wide range of biological activities, including cytotoxic effects.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in plant extracts and other biological matrices during drug discovery and development. This application note details a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the analysis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.
Chemical Profile
| Compound Name | 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol |
| Synonyms | [(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate |
| Molecular Formula | C₃₂H₄₄O₇[2] |
| Molecular Weight | 540.7 g/mol [2] |
| CAS Number | Not readily available, isomer CAS: 158850-76-1[2] |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol is a general guideline for the extraction of ingenol esters from dried plant material, such as the roots of Euphorbia kansui.
-
1.1. Pulverization: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered material.
-
Add 20 mL of dichloromethane (B109758) or a similar solvent.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
-
1.3. Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
1.4. Reconstitution: Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724) for HPLC-MS analysis.
-
1.5. Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[3]
2. HPLC-MS Method
This method is adapted from published procedures for the analysis of ingenol diterpenoids.[4][5]
-
2.1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source.[5]
-
-
2.2. Chromatographic Conditions:
-
Column: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 µm) or equivalent C18 column.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
Injection Volume: 5 µL.[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 8.0 80 17.0 99 20.0 99 21.0 40 | 22.0 | 40 |
-
-
2.3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[5]
-
Precursor Ion: m/z 541.3 [M+H]⁺ (based on molecular weight).
-
Fragment Ions: Specific fragment ions would need to be determined by direct infusion of a standard or from a full scan MS/MS experiment.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity of the target analyte.
-
Quantitative Data
The following table summarizes the quantitative analysis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol in raw Euphorbia kansui (EK) and Euphorbia kansui stir-fried with vinegar (VEK), as determined by an UFLC-MS/MS method.[5]
| Sample | Concentration (µg/g) |
| Raw Euphorbia kansui (EK) | 1.15 ± 0.09 |
| Vinegar-processed Euphorbia kansui (VEK) | 0.43 ± 0.03 |
Data is presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis.
Caption: Generalized signaling pathway for ingenol esters.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate, a diterpenoid ester, is a potent activator of Protein Kinase C (PKC) and is clinically approved for the treatment of actinic keratosis.[1] However, its utility is hampered by chemical instability, primarily due to acyl migration.[1] The synthesis of analogs, such as 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, aims to improve stability and potentially modulate biological activity. Acetylation at the C20 position can block acyl migration, enhancing the compound's stability and hydrophobicity.[1][2] This document provides detailed protocols for the synthesis and biological evaluation of these promising analogs.
The biological activity of ingenol esters is primarily mediated through the activation of PKC isoforms, particularly PKCδ.[1][2] This activation triggers a cascade of downstream signaling events, including the Raf/MEK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, these compounds induce a localized inflammatory response characterized by the release of cytokines such as IL-8 and TNF-α from keratinocytes and the induction of an oxidative burst in neutrophils.[3][4]
Data Presentation
The following tables summarize the expected quantitative data from the biological evaluation of a series of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol analogs.
Table 1: Cytotoxic Activity of Ingenol Analogs on K562 Human Chronic Myeloid Leukemia Cells
| Compound | IC₅₀ (nM) at 48h |
| Analog 1 (n=0) | Expected Value |
| Analog 2 (n=2) | Expected Value |
| Analog 3 (n=4) | Expected Value |
| Ingenol Mebutate | Reference Value |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | ~1.0 µM (at 1µM shows similar inhibition to ingenol mebutate)[1] |
Table 2: Protein Kinase Cδ (PKCδ) Activation by Ingenol Analogs
| Compound | EC₅₀ (nM) for PKCδ Activation |
| Analog 1 (n=0) | Expected Value |
| Analog 2 (n=2) | Expected Value |
| Analog 3 (n=4) | Expected Value |
| Ingenol Mebutate | Reference Value |
Table 3: Pro-inflammatory Activity of Ingenol Analogs
| Compound | IL-8 Release in Keratinocytes (EC₅₀, nM) | TNF-α Release in Keratinocytes (EC₅₀, nM) | Neutrophil Oxidative Burst (EC₅₀, nM) |
| Analog 1 (n=0) | Expected Value | Expected Value | Expected Value |
| Analog 2 (n=2) | Expected Value | Expected Value | Expected Value |
| Analog 3 (n=4) | Expected Value | Expected Value | Expected Value |
| Ingenol Mebutate | Reference Value | Reference Value | Reference Value |
Experimental Protocols
I. Synthesis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Analogs
The synthesis is a four-step process starting from ingenol, involving protection, C3-acylation, deprotection, and C20-acetylation.[1]
A. Materials and Reagents:
-
Ingenol
-
(2'E,4'E)-Decadienoic acid (and its analogs)
-
Oxalyl chloride or other activating agents
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Pyridine
-
Acetic anhydride (B1165640) (Ac₂O)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
B. Synthesis Workflow:
C. Step-by-Step Protocol:
-
Protection of 5,20-Hydroxyl Groups:
-
Dissolve ingenol in acetone containing a catalytic amount of p-toluenesulfonic acid monohydrate.[1]
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.[1]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield 5,20-O-isopropylideneingenol.[1]
-
-
Acylation at the C3 Position:
-
Prepare the (2'E,4'E)-decadienoyl chloride by reacting (2'E,4'E)-decadienoic acid with oxalyl chloride in a suitable solvent like dichloromethane.
-
Dissolve the protected ingenol from the previous step in anhydrous dichloromethane and pyridine.
-
Add the freshly prepared (2'E,4'E)-decadienoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude 3-O-(2'E,4'E-decadienoyl)-5,20-O-isopropylideneingenol.
-
-
Deprotection of the Acetonide:
-
The acetonide can often be removed during the acidic workup of the acylation step or by a separate mild acidic treatment (e.g., dilute HCl in THF).
-
-
Acetylation at the C20 Position:
-
Dissolve the deprotected 3-O-(2'E,4'E-decadienoyl)ingenol in pyridine.[1]
-
Add acetic anhydride and stir the reaction at room temperature until completion (monitored by TLC).[1]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with aqueous copper sulfate to remove pyridine, followed by water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
-
Purification:
-
Purify the final product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol analogs by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
II. Biological Evaluation Protocols
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the ingenol analogs for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
B. Protein Kinase C (PKC) Kinase Activity Assay (ELISA-based)
This assay quantifies the activity of PKC by measuring the phosphorylation of a specific substrate.
-
Sample Preparation:
-
Treat cells with ingenol analogs for the desired time.
-
Lyse the cells and collect the protein extracts. Determine the protein concentration.
-
-
ELISA Procedure (using a commercial kit, e.g., Abcam ab139437):
-
Add the cell lysates to the microplate wells pre-coated with a PKC substrate.[5]
-
Initiate the kinase reaction by adding ATP.[5]
-
Incubate to allow for substrate phosphorylation.[5]
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.[5]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[5]
-
The signal is proportional to the PKC activity.
-
C. Cytokine Release Assay (IL-8 and TNF-α in Keratinocytes)
This assay measures the release of pro-inflammatory cytokines from human keratinocytes.
-
Cell Culture:
-
Culture human epidermal keratinocytes in appropriate media.
-
-
Assay Procedure:
D. Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
This assay measures the production of reactive oxygen species (ROS) by neutrophils.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
-
Assay Procedure:
-
Resuspend neutrophils in a suitable buffer.
-
Pre-incubate the cells with dihydrorhodamine 123 (DHR 123).[7]
-
Stimulate the cells with various concentrations of the ingenol analogs. Phorbol myristate acetate (PMA) can be used as a positive control.[8]
-
Incubate at 37°C.[8]
-
The oxidation of DHR 123 to the fluorescent rhodamine 123 by ROS is measured by flow cytometry.[7][8]
-
Signaling Pathway and Experimental Logic
The biological effects of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol analogs are initiated by the activation of PKC, which leads to downstream signaling cascades resulting in both anti-cancer and pro-inflammatory responses.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-8 and Tumor Necrosis Factor Alpha Production in Human Epidermal Keratinocytes Induced by Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 6. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil oxidative index - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Studies with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design and execution of studies involving 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, an ingenol (B1671944) diterpenoid with demonstrated cytotoxic and antiproliferative properties. The protocols detailed below are intended to facilitate research into its mechanism of action and potential as a therapeutic agent.
Overview of Biological Activity
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a derivative of ingenol, has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key cellular signaling pathways. Notably, like other ingenol esters, it is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation can trigger downstream signaling cascades, including the ERK and AKT pathways, and influence the activity of transcription factors such as STAT3. In vitro studies are essential to elucidate the specific molecular targets and cellular responses to this compound.
Data Presentation
The following table summarizes the cytotoxic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatocellular carcinoma | 1.83 | [1] |
| BGC-823 | Gastric carcinoma | 4.21 | [1] |
| SGC-7901 | Gastric carcinoma | 3.55 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Cancer cell lines (e.g., Bel-7402, BGC-823, SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in complete medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by the compound using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol is for analyzing the effect of the compound on cell cycle distribution.
Principle: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined by measuring the DNA content of the cells. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Proteins
This protocol outlines the detection of key signaling proteins and their phosphorylation status.
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. Phospho-specific antibodies are used to detect the activated forms of signaling proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, anti-STAT3, anti-phospho-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Proposed signaling pathway of the compound.
References
Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, also known as PEP005 or ingenol (B1671944) mebutate, is a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) and has demonstrated significant anti-tumor activity in a variety of cancer models. These application notes provide a comprehensive overview of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its use in cancer research.
Mechanism of Action
PEP005 exerts a dual mechanism of action, making it a compelling agent for cancer therapy. This involves direct induction of tumor cell death and the stimulation of an inflammatory immune response.[1][2]
-
Direct Cytotoxicity via PKC Activation: PEP005 is a potent agonist of Protein Kinase C (PKC), with a particular selectivity for the delta isoform (PKCδ).[3][4] Activation of PKCδ triggers a signaling cascade that leads to rapid necrotic cell death in cancer cells.[1][2] This process involves mitochondrial swelling and disruption of the plasma membrane.[2]
-
Induction of an Inflammatory Response: The necrosis of tumor cells releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines.[1] This leads to the recruitment of immune cells, particularly neutrophils, to the tumor site.[1] These neutrophils can then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), helping to eliminate any remaining tumor cells.[2]
The primary signaling pathway modulated by PEP005 is the PKC/MEK/ERK pathway. Activation of PKCδ by PEP005 leads to the subsequent phosphorylation and activation of MEK (also known as MAP2K) and ERK (also known as MAPK), ultimately resulting in cell death.[5]
Data Presentation
In Vitro Cytotoxicity of PEP005 in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PEP005 in various human cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method |
| COLO205 | Colon Cancer | 0.01 | 48h | MTT Assay |
| MDA-MB-435 | Melanoma | 2.6 | Not Specified | Not Specified |
| HCC2998 | Colon Cancer | 30.0 | 48h | MTT Assay |
| HCT116 | Colon Cancer | 120.0 | 48h | MTT Assay |
| HT29 | Colon Cancer | 140.0 | 48h | MTT Assay |
Data compiled from multiple sources.[6][7]
In Vivo Anti-Tumor Activity of PEP005
Topical application of PEP005 has been shown to be effective in reducing tumor growth in preclinical mouse models.
| Tumor Model | Mouse Strain | Treatment | Outcome |
| LK2 Squamous Cell Carcinoma | Foxn1nu | 14-126 nmol PEP005 daily for 3 days | Dose-dependent tumor regression |
| B16 Melanoma | C57BL/6 | 42 nmol PEP005 daily for 3 days | Significant tumor growth inhibition and increased survival |
Data is illustrative of findings in preclinical studies.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the dose-dependent effect of PEP005 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PEP005 (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
PEP005 Treatment: Prepare serial dilutions of PEP005 in complete medium. After 24 hours, replace the old medium with 100 µL of the PEP005 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest PEP005 concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve.
Apoptosis Detection (Annexin V-FITC Staining)
This protocol allows for the detection of apoptosis induced by PEP005.
Materials:
-
Cancer cells treated with PEP005
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PEP005 for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for PKC Pathway Activation
This protocol is to detect the activation of the PKC signaling pathway in response to PEP005 treatment.
Materials:
-
Cancer cells treated with PEP005
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with PEP005 for the desired time points. Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Subcutaneous Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PEP005 in a subcutaneous mouse model.
Materials:
-
Cancer cell line (e.g., B16 melanoma, LK2 squamous cell carcinoma)
-
Immunocompromised or syngeneic mice (e.g., Foxn1nu or C57BL/6)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
(Optional) Matrigel
-
PEP005 formulated for topical application (e.g., in isopropanol (B130326) gel)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10⁶ cells/100 µL). Matrigel may be mixed with the cell suspension to improve tumor engraftment.[9]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.[9]
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
PEP005 Treatment: Once tumors are established, topically apply the PEP005 formulation to the tumor site daily for the specified duration (e.g., 3 consecutive days).[1]
-
Efficacy Evaluation: Continue to monitor tumor volume and the overall health of the mice. The primary endpoint is typically tumor growth inhibition.
Visualizations
Caption: PEP005 Signaling Pathway.
Caption: MTT Assay Workflow.
Caption: Dual Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Developing PKC Activator Assays with Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, such as Ingenol 3-angelate (I3A) and its derivative ingenol mebutate, are potent and selective activators of Protein Kinase C (PKC) isoforms.[1] These diterpenoids mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms to induce their activation.[1] This activation triggers a cascade of downstream signaling events, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which can modulate cellular processes including apoptosis, proliferation, and inflammation.[2] The pro-apoptotic effects of ingenol esters, particularly through the activation of PKCδ, have made them valuable tools in cancer research and drug development.[1][3]
These application notes provide detailed protocols for three key assays to characterize the activation of PKC by ingenol esters: a PKC Kinase Activity Assay, a PKC Translocation Assay, and the analysis of downstream ERK1/2 phosphorylation.
Data Presentation: Potency and Selectivity of Ingenol Esters
The following tables summarize the binding affinities and activation potencies of ingenol esters for various PKC isoforms. This data is crucial for selecting the appropriate assay conditions and interpreting the experimental results.
Table 1: Binding Affinity (Ki) of Ingenol 3-Angelate for PKC Isoforms
| PKC Isoform | Ki (nM)[4] |
| PKCα | 0.30 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
Table 2: Half-Maximal Effective Concentration (EC50) of Ingenol Analogs for PKC Activation
| Compound | PKC Isoform | EC50 (nM)[5] |
| Ingenol Analog 5 | PKCβII | <1 |
| Ingenol Analog 6 | PKCβII | <1 |
| Ingenol Analog 9 | PKCβII | 6 |
| Ingenol Analog 10 | PKCβII | 828 |
| Ingenol Analog 3' | PKCβII | <1 |
| Ingenol Analog 10 | PKCδ | Sub-micromolar |
Visualization of Key Pathways and Workflows
PKC-Mediated MAPK Signaling Pathway
Caption: PKC activation by ingenol esters leading to the MAPK signaling cascade.
Experimental Workflow for PKC Kinase Activity Assay
Caption: Workflow for determining PKC kinase activity upon ingenol ester treatment.
Logical Relationship of Ingenol Ester Action
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid belonging to the ingenol (B1671944) ester family, compounds known for their potent cytotoxic and pro-inflammatory properties. The most well-studied member of this family, ingenol mebutate, has been clinically approved for the treatment of actinic keratosis. The mechanism of action for ingenol esters primarily involves the activation of Protein Kinase C (PKC), which triggers a dual response: rapid induction of cell death in targeted lesions and a subsequent inflammatory response that contributes to the clearance of remaining abnormal cells.
Recent studies have indicated that 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its isomers are effective in inducing apoptosis, particularly in chemoresistant cancer cells characterized by the accumulation of Cyclin D1. This suggests a potential therapeutic application in oncology beyond dermatology. These application notes provide an overview of relevant animal models and detailed protocols to facilitate preclinical research into the efficacy and mechanisms of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Mechanism of Action: Key Signaling Pathways
The biological effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol are believed to be mediated through two primary signaling pathways:
-
PKC-Mediated Cell Death and Inflammation: As a potent PKC activator, the compound can induce the PKC/MEK/ERK signaling cascade, leading to direct cell necrosis and the release of pro-inflammatory cytokines. This initiates an inflammatory infiltrate, primarily composed of neutrophils, which contributes to the therapeutic effect.
-
ATR-Mediated Apoptosis in Chemoresistant Cells: In cancer cells with high levels of Cyclin D1, which often exhibit resistance to conventional DNA-damaging agents, this ingenol ester can enhance the DNA damage response (DDR). This is thought to occur through the activation of the ATR (Ataxia Telangiectasia and Rad3-related) protein, leading to p53 activation and subsequent caspase-mediated apoptosis.
Recommended Animal Models
Based on the known mechanisms of ingenol esters and the specific pro-apoptotic activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, the following animal models are recommended for preclinical evaluation.
Human Tumor Xenograft Models in Immunodeficient Mice
This model is ideal for evaluating the direct anti-tumor efficacy of the compound on human cancer cells, particularly those with high Cyclin D1 expression.
-
Animal Strain: Athymic Nude (nu/nu) or NOD/SCID mice.
-
Cell Lines:
-
Pancreatic cancer: Panc-1 (known to have high Cyclin D1).
-
Mantle cell lymphoma: Jeko-1 (high Cyclin D1).
-
Breast cancer: MCF-7, T47D.
-
Squamous cell carcinoma: A431.
-
-
Application: To assess tumor growth inhibition, apoptosis induction, and mechanism of action in a human-specific context.
Syngeneic Tumor Models in Immunocompetent Mice
These models are essential for studying the contribution of the immune system to the compound's therapeutic effect.
-
Animal Strain: C57BL/6 or SKH1 (hairless, immunocompetent).
-
Cell Lines/Tumor Induction:
-
B16-F10 melanoma (in C57BL/6).
-
Lewis Lung Carcinoma (LLC) (in C57BL/6).
-
UV-induced squamous cell carcinoma (in SKH1 mice).
-
-
Application: To evaluate the dual mechanism of direct cytotoxicity and immune-mediated tumor clearance.
Murine Hepatoma Ascites Model
A closely related isomer of the target compound has shown activity in this model, making it highly relevant for studying effects on fluidic tumors and survival.
-
Animal Strain: Kunming or BALB/c mice.
-
Cell Line: H22 murine hepatoma cells.
-
Application: To assess the ability of the compound to reduce ascites volume, decrease tumor cell count in the peritoneal fluid, and prolong survival.
Experimental Protocols
Protocol 1: Subcutaneous Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on a Cyclin D1-overexpressing human cancer cell line.
Materials:
-
Athymic nude mice (6-8 weeks old).
-
Panc-1 human pancreatic cancer cells.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Matrigel.
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Vehicle control (e.g., DMSO/Saline or a suitable topical formulation base).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture Panc-1 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Inoculation:
-
Resuspend viable cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice daily for tumor appearance.
-
Once tumors reach a palpable volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
Topical Administration: Apply a defined amount (e.g., 25-50 µL) of the compound formulated in a gel or cream directly onto the tumor surface daily for a specified period (e.g., 3-5 consecutive days).
-
Intraperitoneal (IP) Injection: Administer the compound via IP injection at a predetermined dose and schedule (e.g., every other day for 2 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Record body weight of each mouse at the same frequency to monitor toxicity.
-
Observe mice for any signs of distress or adverse reactions.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the maximum allowed size (typically ~1500 mm³) or at a pre-defined study endpoint.
-
Excise tumors, weigh them, and fix a portion in formalin for histological analysis (H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3, Cyclin D1) and snap-freeze the remainder for molecular analysis (Western blot, qPCR).
-
Protocol 2: Murine Hepatoma Ascites Model
Objective: To assess the efficacy of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in reducing malignant ascites and prolonging survival.
Materials:
-
BALB/c mice (6-8 weeks old).
-
H22 murine hepatoma cells.
-
Sterile 0.9% saline solution.
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Vehicle control.
-
Trypan blue solution.
Procedure:
-
Ascites Induction:
-
Inject 0.2 mL of H22 cell suspension (approximately 2 x 10^6 viable cells) into the peritoneal cavity of each mouse.
-
-
Treatment Initiation and Grouping:
-
24-48 hours post-inoculation, randomize mice into treatment and control groups (n=10 per group).
-
-
Compound Administration:
-
Administer the compound or vehicle via IP injection daily for 7-10 consecutive days. Doses should be determined from prior dose-ranging studies.
-
-
Monitoring and Data Collection:
-
Monitor body weight daily. A significant increase in body weight is indicative of ascites formation.
-
Record survival time for each mouse. The endpoint is typically defined by a specific body weight gain (e.g., >30% of initial weight) or signs of severe distress.
-
-
Endpoint Analysis (for a subset of animals):
-
At a specific time point (e.g., day 10), euthanize a subset of mice from each group.
-
Carefully collect the ascitic fluid from the peritoneal cavity and measure its volume.
-
Count the number of viable tumor cells in the ascitic fluid using a hemocytometer and trypan blue exclusion.
-
Analyze ascitic fluid for relevant biomarkers (e.g., inflammatory cytokines).
-
Data Presentation and Quantitative Analysis
Summarize all quantitative data in tables for clear comparison between treatment and control groups.
Table 1: Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint ± SEM | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 | +2.5 |
| Compound (X mg/kg) | 450 ± 95 | 64 | 0.5 ± 0.1 | -1.0 |
| Positive Control | Data | Data | Data | Data |
Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Table 2: Efficacy in Hepatoma Ascites Model
| Treatment Group | Mean Ascites Volume (mL) at Day 10 ± SEM | Mean Tumor Cell Count (x10⁶) in Ascites ± SEM | Median Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle Control | 5.2 ± 0.8 | 150 ± 25 | 18 | - |
| Compound (Y mg/kg) | 1.8 ± 0.5 | 45 ± 12 | 27 | 50 |
| Positive Control | Data | Data | Data | Data |
Increase in Lifespan (%) = [(Median Survival of Treated Group / Median Survival of Control Group) - 1] x 100
These protocols provide a robust framework for the preclinical evaluation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. Appropriate modifications may be necessary based on the specific research questions, the formulation of the compound, and institutional animal care and use guidelines.
Application Note: Quantitative Analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a bioactive ingenane-type diterpenoid found in plants of the Euphorbia genus, such as Euphorbia kansui.[1][2][3] Ingenol (B1671944) derivatives are of significant interest due to their potent biological activities, including anti-cancer and pro-inflammatory properties.[4][5] Ingenol mebutate, a related compound, is an FDA-approved treatment for actinic keratosis, acting through the induction of cell death and modulation of Protein Kinase C (PKC) signaling pathways.[4][6][7][8] The accurate quantification of these compounds in plant extracts is crucial for drug discovery, quality control, and understanding their therapeutic potential. This protocol details an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for reliable quantification.
Experimental Protocols
Extraction and Sample Preparation
This protocol is adapted from methodologies for isolating ingenol-type diterpenoids from Euphorbia species.[2][5]
Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Euphorbia kansui)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Silica (B1680970) gel for column chromatography
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction:
-
Macerate 20 g of dried, ground plant material with 200 mL of methanol for 24 hours at room temperature.[9] Alternatively, perform reflux extraction with methanol or 95% ethanol (B145695) for a more exhaustive extraction.[5][10]
-
Filter the mixture using Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, or ethyl acetate, to separate compounds based on polarity.[5] The target ingenol esters are typically found in the moderately polar fractions (e.g., dichloromethane or ethyl acetate).[3]
-
-
Purification and Clean-up:
-
Silica Gel Column Chromatography: Fractionate the active extract (e.g., dichloromethane fraction) using a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.[11]
-
Solid-Phase Extraction (SPE): For sample clean-up prior to LC-MS analysis, use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the re-dissolved extract.
-
Wash with a low percentage of methanol in water to remove polar impurities.
-
Elute the target analyte with a higher concentration of methanol or acetonitrile.
-
-
-
Final Sample Preparation for UFLC-MS/MS:
-
Evaporate the purified fraction to dryness.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.22 µm syringe filter before injection into the UFLC-MS/MS system.
-
UFLC-MS/MS Quantification
This method is based on established procedures for the analysis of ingenane-type diterpenoids.[7][12]
Instrumentation:
-
Ultra-Fast Liquid Chromatography (UFLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 µm) or equivalent.[12]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
-
Gradient Elution: Implement a suitable gradient to separate the analyte from other matrix components. (A typical gradient might start at 30-40% B, increasing to 95-100% B over 10-15 minutes).
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol must be determined using a standard or from literature. For example, for the related compound 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, the [M+H]⁺ ion would be the precursor.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum sensitivity of the target analyte.
Data Presentation
The following table summarizes the quantitative data for the target compound and related ingenol diterpenoids found in Euphorbia kansui extracts.
| Compound | Plant Source | Analytical Method | Concentration / Notes | Reference |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Euphorbia kansui | UPLC-QTOF/MS | Identified as one of six key terpenoids whose content decreased significantly after the plant material was processed by stir-baking with vinegar, suggesting a role in its toxicity.[3] | [3] |
| 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Euphorbia kansui | UFLC-MS/MS | Quantified as one of six ingenane-type diterpenoids. The study noted this compound exhibited evident cardiotoxicity and intestinal irritation in zebrafish larvae.[12] | [12] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | Euphorbia kansui | HPLC-ESI-MSn | Successfully isolated and purified using a method combining HPLC-ESI-MSn and high-speed counter-current chromatography (HSCCC).[2] | [2] |
| Ingenol (related parent compound) | Euphorbia myrsinites | UHPLC-MS/MS | The highest concentration of the parent compound ingenol (547 mg/kg of dry weight) was found in the lower leafless stems.[7] | [7] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 11. CN104649901A - Preparation method of medicinal raw material ingenol mebutate for treating actinic keratosis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Ingenol Diterpenoids using High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) diterpenoids, a class of tetracyclic diterpenes isolated from the Euphorbia genus, have garnered significant interest in the pharmaceutical industry due to their potent biological activities. A prominent example is ingenol mebutate, the active ingredient in Picato®, which is approved for the topical treatment of actinic keratosis.[1][2] The complex structure and presence of multiple analogs of ingenol diterpenoids in their natural sources necessitate efficient and high-resolution purification techniques. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for the preparative isolation and purification of these valuable compounds from crude plant extracts.[3][4]
HSCCC, a liquid-liquid partition chromatography technique, offers several advantages over traditional solid-support chromatography methods. These benefits include the elimination of irreversible sample adsorption, high sample loading capacity, and total sample recovery, making it an ideal method for the purification of sensitive and complex natural products like ingenol diterpenoids.[5][6][7]
This document provides detailed application notes and protocols for the successful purification of ingenol diterpenoids using HSCCC, based on established methodologies.
Data Presentation: Purification of Ingenol Diterpenoids
The following table summarizes the quantitative data from a successful HSCCC separation of ingenol-type diterpenoids from a crude extract of Euphorbia kansui.[3][4]
| Compound Name | Crude Extract (mg) | Yield (mg) | Purity (%) |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | 100 | 8.5 | >98 |
| 3-O-(2′E,4′E-decadienoyl)-20-O-acetylingenol | 100 | 7.2 | >98 |
| 5-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | 100 | 6.1 | >95 |
| 5-O-(2′E,4′E-decadienoyl)-20-O-acetylingenol | 100 | 5.8 | >95 |
Experimental Protocols
Sample Preparation: Extraction of Ingenol Diterpenoids
A robust extraction method is crucial for obtaining a crude extract suitable for HSCCC purification. The following protocol is adapted from the successful extraction of ingenol-type diterpenoids from Euphorbia kansui.[3][4]
-
Plant Material: Dried and powdered roots of Euphorbia kansui.
-
Extraction Solvent: Dichloromethane (B109758).
-
Procedure:
-
Macerate the powdered plant material with dichloromethane at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process three times to ensure complete extraction of the target compounds.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude dichloromethane extract.
-
-
Initial Clean-up (Optional but Recommended):
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute with a gradient of n-hexane and ethyl acetate (B1210297) to remove highly nonpolar and polar impurities.
-
Combine the fractions containing the ingenol diterpenoids, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis.
-
Evaporate the solvent from the combined fractions to yield a semi-purified extract for HSCCC.
-
HSCCC Instrumentation and Parameters
The following parameters are recommended for the purification of ingenol diterpenoids and can be adapted based on the specific instrument and target compounds.
-
HSCCC Instrument: A commercially available High-Speed Counter-Current Chromatography system.
-
Column Volume: Approximately 230 mL (preparative coil).
-
Tubing Diameter: 1.6 mm.
-
Revolution Speed: 850 rpm.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Temperature: Room temperature (approximately 25°C).
Two-Phase Solvent System Selection and Preparation
The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, typically between 0.5 and 2.0.
Recommended Solvent System for Ingenol Diterpenoids:
A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (7:3:5:5, v/v/v/v) has been shown to be effective for the separation of ingenol-type diterpenoids.[3]
Preparation of the Two-Phase Solvent System:
-
Mix the four solvents (n-hexane, ethyl acetate, methanol, and water) in the specified ratio (7:3:5:5) in a separatory funnel.
-
Shake the mixture vigorously for several minutes to ensure thorough mixing and equilibration.
-
Allow the mixture to stand at room temperature until two distinct phases (an upper organic phase and a lower aqueous phase) are completely separated.
-
Degas both phases in an ultrasonic bath for at least 20 minutes before use to prevent bubble formation during the HSCCC run.
HSCCC Separation Protocol
-
Column Filling: Fill the entire column with the stationary phase (the upper organic phase of the solvent system).
-
Rotation and Equilibration: Set the apparatus to rotate at the desired speed (e.g., 850 rpm). Pump the mobile phase (the lower aqueous phase) into the column at the set flow rate (e.g., 2.0 mL/min). Continue pumping until the mobile phase emerges from the column outlet, indicating that hydrodynamic equilibrium has been established.
-
Sample Injection: Dissolve the semi-purified extract in a small volume of the biphasic solvent system (e.g., 10 mL of a 1:1 mixture of the upper and lower phases). Inject the sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 254 nm. Collect fractions of the effluent at regular intervals using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified ingenol diterpenoids.
-
Compound Isolation: Combine the fractions containing the pure compounds and evaporate the solvent under reduced pressure to obtain the isolated ingenol diterpenoids.
Visualizations
Experimental Workflow for HSCCC Purification
Caption: Workflow for the purification of ingenol diterpenoids.
Signaling Pathways of Ingenol Diterpenoids
Ingenol mebutate and other ingenol derivatives exert their biological effects, including anti-cancer activity, through the modulation of key signaling pathways. The primary mechanism involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[3][8]
1. PKC/MEK/ERK Signaling Pathway
Activation of PKCδ by ingenol mebutate initiates a downstream cascade involving the MEK/ERK pathway, which ultimately leads to cell death (apoptosis).[3][8]
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid of the ingenane (B1209409) class, originally isolated from plants of the Euphorbia genus.[1][2][3] This class of compounds is of significant interest to the scientific community due to its potent biological activities, including pro-inflammatory and cytotoxic effects.[1][2] These application notes provide detailed protocols for the preparation of stock solutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to ensure accurate and reproducible results in research and drug development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is presented in the table below. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [3] |
| Molecular Weight | 540.7 g/mol | [3] |
| CAS Number | 466663-12-7 | [2] |
| Appearance | Varies (often a colorless oil or solid) | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent due to its high solubilizing capacity for ingenol (B1671944) esters and its compatibility with many cell-based assays at low final concentrations.[2][5]
Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (solid form)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing the lyophilized or solid 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The calculation is as follows:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 1 mg of the compound: Volume (L) = 0.001 g / (540.7 g/mol x 0.010 mol/L) = 0.000185 L = 185 µL
Carefully add the calculated volume (185 µL) of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).
Preparation of Working Solutions for Cell-Based Assays
For most in vitro applications, the high-concentration stock solution needs to be diluted to the final working concentration in a suitable cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Application: Add the final working solutions to your cell cultures. Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO as the test samples) in your experimental design. A study on the in vitro effects on Xenopus cells used a concentration of 0.5 µg/mL.[6]
Visualizations
The following diagrams illustrate the experimental workflow for preparing stock solutions and the key factors influencing their stability.
Caption: Workflow for preparing stock solutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: Key factors that can influence the stability of the prepared stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Kansuinine A | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Analytical Standards for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a complex diterpenoid of the ingenane (B1209409) class, naturally occurring in plants of the Euphorbia genus, notably Euphorbia kansui.[1][2][3] This compound, along with other ingenol (B1671944) esters, has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic and pro-inflammatory effects.[1][2][4] As a result, robust and reliable analytical methods are crucial for its identification, quantification, and quality control in research and drug development settings.
These application notes provide a comprehensive overview of the analytical standards for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, including its physicochemical properties, and detailed protocols for its analysis by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is fundamental for the development of analytical methods. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [5] |
| Molecular Weight | 540.69 g/mol | [5] |
| CAS Number | 466663-12-7 | [4] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Analytical Method: UFLC-MS/MS
Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) is a highly sensitive and selective technique for the quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in complex matrices such as plant extracts.[7][8] The method described below is based on established protocols for the analysis of ingenane diterpenoids from Euphorbia kansui.[7][8]
Experimental Protocol
1. Sample Preparation (from Euphorbia kansui root)
-
Extraction:
-
Weigh 1.0 g of powdered, dried Euphorbia kansui root into a centrifuge tube.
-
Add 25 mL of 95% ethanol (B145695).
-
Sonically extract the sample for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 25 mL of 95% ethanol each time.
-
Combine all supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
2. UFLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A UFLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mobile Phase:
-
Gradient Elution:
Time (min) % B 0.0 50 10.0 95 15.0 95 15.1 50 | 20.0 | 50 |
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol should be determined by direct infusion of a standard solution and optimized for the specific instrument being used. As a starting point, the protonated molecule [M+H]⁺ (m/z 541.3) should be selected as the precursor ion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
3. Method Validation (Representative Parameters)
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Quantitative Data
The following table summarizes available quantitative data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, primarily focusing on its cytotoxic activity.
| Data Type | Cell Line | Value | Reference |
| Cytotoxicity (IC₅₀) | L-O2 (human normal liver cell) | 11.28 µM | |
| Cytotoxicity (IC₅₀) | GES-1 (human normal gastric epithelial cell) | 9.85 µM |
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from a plant matrix.
Caption: General analytical workflow.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method development and validation process.
Caption: Key stages in analytical method development.
Conclusion
The analytical methods and data presented provide a robust framework for the accurate and reliable analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. The detailed UFLC-MS/MS protocol offers a starting point for researchers to develop and validate their own in-house methods for the quantification of this and other related ingenane diterpenoids. Adherence to these analytical standards is essential for ensuring the quality and consistency of research and development activities involving this potent natural product.
References
- 1. lbms03.cityu.edu.hk [lbms03.cityu.edu.hk]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid belonging to the ingenol (B1671944) ester family, a class of compounds known for their potent biological activities. Isolated from the plant Euphorbia kansui, this specific ingenol derivative has been identified as a subject of interest in natural product chemistry and pharmacology.[1][2][3][4] While detailed drug discovery and clinical data for this exact compound are limited, its structural similarity to other well-studied ingenol esters, most notably the FDA-approved drug ingenol mebutate, provides a strong basis for exploring its potential applications.
This document outlines the likely mechanism of action, potential therapeutic applications, and detailed experimental protocols for the investigation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, drawing upon the extensive research conducted on the broader class of ingenol esters.
Mechanism of Action: Protein Kinase C Activation
Ingenol esters are well-characterized activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.[5][6][7] Activation of PKC isoforms, particularly PKCδ, by ingenol esters leads to a dual mechanism of action:
-
Direct Cytotoxicity: Rapid induction of cell death in transformed keratinocytes.
-
Immune Response Induction: Localized inflammation characterized by the infiltration of neutrophils and other immune cells, leading to the elimination of remaining tumor cells.
This dual action makes PKC activators like ingenol esters potent agents for topical treatment of skin cancers and pre-cancerous lesions. The proposed signaling pathway is illustrated below.
Figure 1: Proposed signaling pathway for ingenol ester-mediated PKC activation.
Potential Therapeutic Applications
Based on the activity of related compounds, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a strong candidate for development as a topical agent for various dermatological conditions. Initial studies on ingenol esters, including the specific compound of interest, have shown potent effects on cell division.[1][2]
Primary Target Indications:
-
Actinic Keratosis
-
Basal Cell Carcinoma
-
Squamous Cell Carcinoma in situ
Quantitative Data (from Ingenol Mebutate Clinical Trials)
While specific quantitative data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is not available in the public domain, the following tables summarize the efficacy of the closely related compound, ingenol mebutate, in Phase III clinical trials for the treatment of actinic keratosis.[8][9][10] This data serves as a benchmark for the potential efficacy of novel ingenol esters.
Table 1: Efficacy of Ingenol Mebutate Gel on Face and Scalp (0.015%, once daily for 3 days)
| Outcome (at Day 57) | Ingenol Mebutate Group | Vehicle (Placebo) Group | P-value |
| Complete Clearance Rate | 42.2% | 3.7% | <0.001 |
| Partial Clearance Rate | 63.9% | 7.4% | <0.001 |
| Median Reduction in Lesions | 83% | 0% | N/A |
Data pooled from two Phase III studies involving 547 patients.[9]
Table 2: Efficacy of Ingenol Mebutate Gel on Trunk and Extremities (0.05%, once daily for 2 days)
| Outcome (at Day 57) | Ingenol Mebutate Group | Vehicle (Placebo) Group | P-value |
| Complete Clearance Rate | 34.1% | 4.7% | <0.001 |
| Partial Clearance Rate | 49.1% | 6.9% | <0.001 |
| Median Reduction in Lesions | 75% | 0% | N/A |
Data pooled from two Phase III studies involving 458 patients.[9]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines (e.g., A431, squamous cell carcinoma; HaCaT, immortalized keratinocytes).
Figure 2: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed human squamous cell carcinoma cells (A431) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium.
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (e.g., from 0.1 nM to 10 µM) in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro PKC Kinase Activity Assay
This protocol measures the direct activation of a specific PKC isoform (e.g., recombinant human PKCδ) by the compound.
Figure 3: General workflow for an in vitro PKC kinase activity assay.
Methodology (using a luminescence-based assay like ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Recombinant human PKCδ enzyme.
-
A specific PKC substrate peptide.
-
Varying concentrations of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. A known PKC activator like Phorbol 12-myristate 13-acetate (PMA) should be used as a positive control.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Plot the luminescent signal against the compound concentration to determine the EC₅₀ for PKC activation.
Conclusion
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a promising member of the ingenol ester family with potential for development in dermatological oncology. Its presumed mechanism as a potent PKC activator aligns with the clinically validated action of ingenol mebutate. The protocols and data presented here provide a framework for researchers to systematically investigate its efficacy and mechanism of action, paving the way for its potential translation into a therapeutic agent. Further studies, including head-to-head comparisons with existing treatments and comprehensive preclinical safety evaluations, are necessary to fully elucidate its drug discovery potential.
References
- 1. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dermnetnz.org [dermnetnz.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. New England Journal of Medicine Article Reviews the Benefits of Ingenol Mebutate in Field Treatment of Actinic Keratoses [prnewswire.com]
Application Notes and Protocols for Cell-Based Assays to Measure the Cytotoxicity of Ingenol Compounds
Introduction
Ingenol (B1671944) compounds, particularly ingenol 3-angelate (also known as ingenol mebutate or PEP005), are diterpene esters derived from the plant Euphorbia peplus. These compounds have garnered significant interest in oncology due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] Ingenol mebutate is approved for the topical treatment of actinic keratosis, a premalignant condition.[1][3]
The anti-cancer mechanism of ingenol compounds is multifaceted, primarily characterized by a dual action: rapid induction of direct cell death in malignant cells followed by an inflammatory response that eliminates residual tumor cells.[3][4][5] The primary cytotoxic effects are mediated through the activation of Protein Kinase C (PKC) isoforms, leading to mitochondrial disruption and programmed cell death.[6][7]
These application notes provide an overview of the mechanisms of ingenol-induced cytotoxicity and detailed protocols for common cell-based assays used to quantify these effects. The provided methodologies are intended to guide researchers in pharmacology, cancer biology, and drug development in establishing robust and reproducible cytotoxicity studies.
Mechanism of Ingenol-Induced Cytotoxicity
Ingenol compounds exert their cytotoxic effects primarily through the activation of classical and novel PKC isoenzymes.[7] The activation of PKCδ is considered a crucial event in mediating the pro-apoptotic effects in cancer cells.[6][8]
The key signaling events are:
-
PKC Activation: Ingenol compounds act as PKC agonists, causing the translocation of PKC isoforms, notably PKCδ, from the cytoplasm to various cellular membranes, including the mitochondria, nucleus, and plasma membrane.[6][7]
-
Mitochondrial Disruption: Activated PKCδ leads to a loss of mitochondrial membrane potential (MMP), mitochondrial swelling, and the generation of reactive oxygen species (ROS).[1][3][9] This disruption is a critical early event in the intrinsic apoptotic pathway.
-
Caspase Activation: The loss of MMP triggers the release of cytochrome c, leading to the activation of initiator caspase-9. In parallel, some studies suggest ingenol compounds can also induce extrinsic pathways involving caspase-8.[1] Both pathways converge on the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[1][10]
-
MAPK and PI3K/AKT Pathway Modulation: Ingenol compounds can activate the Ras/Raf/MAPK signaling pathway while inhibiting the pro-survival PI3K/AKT pathway, further promoting apoptosis.[7][8]
-
Cell Death: Depending on the concentration and cell type, ingenol compounds can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[9][11] At high concentrations, necrosis is often the dominant mode of cell death.[11]
Below is a diagram illustrating the primary signaling pathway for ingenol-induced apoptosis.
Data Presentation: Cytotoxicity of Ingenol Compounds
The cytotoxic potency of ingenol compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell viability or proliferation.[12] IC50 values are highly dependent on the cell line, assay type, and incubation time.[12]
| Cell Line | Cancer Type | Ingenol Compound | Assay Duration | IC50 Value | Reference |
| Colo205 | Colon Cancer | PEP005 | Not Specified | 0.01 µM | [8] |
| HCC2998 | Colon Cancer | PEP005 | Not Specified | 30 µM | [8] |
| MDA-MB-435 | Breast Cancer | PEP005 | Not Specified | 2.6 µM | [8] |
| A2058 | Melanoma | Ingenol-3-Angelate (I3A) | 48 hours | ~38 µM | [13] |
| HT144 | Melanoma | Ingenol-3-Angelate (I3A) | 48 hours | ~46 µM | [13] |
| HSC-5 | Squamous Cell Carcinoma | Ingenol Mebutate | Not Specified | 200-300 µM | [9] |
| HeLa | Cervical Cancer | Ingenol Mebutate | Not Specified | 200-300 µM | [9] |
| Human Keratinocytes | Normal | Ingenol Mebutate | Not Specified | 200-300 µM | [9] |
Experimental Protocols
A generalized workflow for assessing the cytotoxicity of ingenol compounds is presented below. This workflow outlines the key steps from initial cell culture to the final data analysis applicable to most cytotoxicity assays.
General Cell Culture and Treatment
This initial procedure is common to all subsequent protocols.
-
Cell Culture: Maintain the selected cancer cell line (e.g., HeLa, Colo205, A2058) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter). Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium.[1][14]
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere and resume logarithmic growth.
-
Compound Preparation: Prepare a stock solution of the ingenol compound (e.g., 10 mM PEP005 in DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.2%).[1]
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the ingenol compound, vehicle control (DMSO), and a negative control (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) before proceeding with a specific cytotoxicity assay.[1]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[14][16]
-
96-well plate with treated cells.
-
Microplate reader.
Procedure:
-
Following the treatment incubation period, add 10-20 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[13][16]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[17]
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[18]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture/substrate, and stop solution).
-
96-well plate with treated cells.
-
Lysis buffer (often included in kits, or 1% Triton X-100) for positive control.
-
Microplate reader.
Procedure:
-
Prepare controls on the assay plate:
-
Maximum LDH Release Control: Treat a set of control wells with lysis buffer 30-60 minutes before the end of the incubation period to induce 100% cell lysis.
-
Spontaneous LDH Release Control: Use untreated cells (vehicle control).
-
-
Following the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well of the treatment plate to a new, clean 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[18]
-
Incubate the plate in the dark at room temperature for 10-30 minutes.[18]
-
Add 50 µL of stop solution (provided in the kit) to each well.[18]
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 490 nm.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with the DNA-intercalating dye, PI.[7][19]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Treated cells (in 6- or 24-well plates).
-
Binding Buffer (provided in the kit).
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-free detachment solution (or gentle trypsinization), and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use flow cytometry software to quantify the cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity | MDPI [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. research.uniupo.it [research.uniupo.it]
- 11. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Techniques for Studying Topoisomerase II Inhibition
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of key methodologies used to identify and characterize inhibitors of topoisomerase II (Top2), a critical enzyme in DNA replication and a well-established target for anticancer drugs.
Introduction to Topoisomerase II
Topoisomerase II enzymes (Top2α and Top2β isoforms in humans) are essential for resolving DNA topological problems, such as supercoils, knots, and catenanes, that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved DNA. This catalytic cycle is ATP-dependent.
Top2 inhibitors are broadly classified into two categories:
-
Top2 Poisons (or Interfacial Poisons): These agents, which include clinically important drugs like etoposide, doxorubicin, and mitoxantrone, stabilize the transient "cleavage complex" formed between Top2 and DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DSBs, which triggers cell cycle arrest, DNA damage responses, and ultimately apoptosis.
-
Top2 Catalytic Inhibitors: These compounds inhibit the enzymatic activity of Top2 without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, or by blocking the binding of the enzyme to DNA. Examples include novobiocin (B609625) and dexrazoxane (B1684449) (ICRF-187).
This document details the primary in vitro and cell-based assays used to evaluate the activity and mechanism of action of putative Top2 inhibitors.
Workflow for Characterizing Topoisomerase II Inhibitors
The process of identifying and characterizing a novel Top2 inhibitor typically follows a hierarchical approach, starting with broad screening and moving towards more specific mechanistic studies.
Figure 1. General workflow for Top2 inhibitor characterization.
Mechanism of Topoisomerase II and Action of Inhibitors
Top2 acts as a homodimer to create a transient double-strand break. The catalytic cycle involves several key steps: DNA binding, DNA cleavage and covalent bond formation, ATP binding, DNA transport, DNA religation, and enzyme turnover. Poisons trap the enzyme at the cleavage complex stage, while catalytic inhibitors can interfere with other steps, such as ATP hydrolysis.
Figure 2. Mechanism of Top2 and intervention by inhibitors.
In Vitro Assays for Topoisomerase II Activity
In vitro assays are fundamental for the initial screening and mechanistic characterization of Top2 inhibitors. They use purified enzyme and specific DNA substrates to directly measure enzymatic activity.
DNA Decatenation Assay
Principle: This is a highly specific assay for Top2 activity.[1][2] Top2 can separate, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA), a network isolated from trypanosomes.[1][2] Catalytic inhibitors prevent the release of free minicircles from the kDNA network. Top2 poisons may also show inhibitory effects and can sometimes be detected by the appearance of linearized kDNA.
Experimental Protocol:
-
Reaction Setup: In a 0.5 mL microfuge tube on ice, prepare a 20 µL reaction mixture. A typical reaction contains:
-
4 µL of 5x Assay Buffer (250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA).
-
2 µL of 10x ATP Solution (20 mM).
-
1 µL of kDNA substrate (e.g., 200 ng/µL).
-
Test compound dissolved in a suitable solvent (e.g., DMSO) or solvent control.
-
Purified human Top2α enzyme (e.g., 1-5 units).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at a constant voltage (e.g., 60 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles (nicked-open circular and closed-circular) migrate into the gel.
Plasmid DNA Relaxation/Supercoiling Assay
Principle: Both Type I and Type II topoisomerases can relax supercoiled plasmid DNA.[3] In the presence of ATP, Top2 relaxes supercoiled DNA (e.g., pBR322) into a series of topoisomers, which can be resolved by agarose gel electrophoresis.[3] Inhibition of this process results in the persistence of the supercoiled DNA form.
Experimental Protocol:
-
Reaction Setup: Prepare a 20 µL reaction mixture similar to the decatenation assay, but replace kDNA with a supercoiled plasmid substrate (e.g., 250 ng of pBR322 or pHOT-1).[4]
-
Incubation: Incubate at 37°C for 30-60 minutes.[4]
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.[4]
-
Protein Digestion: Add 1 µL of proteinase K (e.g., 10 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.[4]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel without ethidium bromide to allow for the separation of different DNA topoisomers.
-
Staining and Visualization: After electrophoresis, stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize under UV light. Supercoiled DNA migrates fastest, followed by linear DNA, with relaxed topoisomers migrating slowest.
DNA Cleavage Assay
Principle: This assay is crucial for identifying Top2 poisons. It detects the stabilization of the covalent Top2-DNA cleavage complex. When the reaction is stopped with a strong denaturant like SDS, the enzyme remains covalently attached to the 5'-ends of the broken DNA. This converts the supercoiled plasmid substrate into linear (from double-strand breaks) and nicked-open circular (from single-strand breaks) forms.
Experimental Protocol:
-
Reaction Setup: The reaction is set up similarly to the relaxation assay, using a supercoiled plasmid substrate (e.g., pRYG, which contains a high-affinity Top2 cleavage site).[5]
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Rapidly add 2 µL of 10% SDS to trap the cleavage complex.[6][7] It is critical to perform this step at 37°C, as cooling the reaction can allow for religation.[6][7]
-
Protein Digestion: Add proteinase K (to 50 µg/mL final concentration) and incubate at 37°C for 15-30 minutes to remove the covalently bound protein.[6][7]
-
Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. The presence of ethidium bromide in the gel helps to better resolve the linear product from the supercoiled and relaxed forms.[5]
-
Visualization: Visualize under UV light. An increase in the amount of linear DNA relative to the no-drug control indicates that the compound is a Top2 poison.
Figure 3. Workflow for an in vitro Top2 DNA Cleavage Assay.
Data Presentation: In Vitro Assays
Quantitative data from these assays, such as the concentration of a compound required to inhibit 50% of the enzymatic activity (IC₅₀) or to produce 50% of the maximal cleavage (CC₅₀), should be summarized for comparison.
| Compound | Assay Type | Substrate | IC₅₀ / CC₅₀ (µM) | Mechanism |
| Etoposide | Decatenation | kDNA | ~50 | Poison |
| Etoposide | Cleavage | Plasmid | ~25-50 | Poison |
| Doxorubicin | Decatenation | kDNA | ~5 | Poison |
| Doxorubicin | Cleavage | Plasmid | ~1-5 | Poison |
| ICRF-187 | Decatenation | kDNA | ~10 | Catalytic Inhibitor |
| ICRF-187 | Cleavage | Plasmid | >200 | Catalytic Inhibitor |
| Novobiocin | ATPase Activity | - | ~20 | Catalytic Inhibitor |
Note: The values presented are approximate and can vary significantly based on specific assay conditions, enzyme source, and purity.
Cell-Based Assays for Topoisomerase II Inhibition
Cell-based assays are essential to confirm that the activity observed in vitro translates to a cellular context, leading to desired outcomes like cytotoxicity and cell death in cancer cells.
Cytotoxicity Assays (e.g., MTT, SRB)
Principle: These assays measure the metabolic activity (MTT) or total protein content (SRB) of a cell population after treatment with a compound. A reduction in these parameters indicates a loss of cell viability or inhibition of proliferation. They are the primary method for determining the potency of a potential anticancer agent.
Experimental Protocol (SRB Assay):
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
DNA Damage Response (γ-H2AX) Assay
Principle: The phosphorylation of histone variant H2AX on Serine 139 (termed γ-H2AX) is one of the earliest events in the DNA damage response (DDR) following the formation of double-strand breaks. Top2 poisons, by stabilizing DSBs, induce a robust γ-H2AX signal, which can be detected by immunofluorescence or flow cytometry.
Experimental Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the test compound for a defined period (e.g., 1-6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX Ser139) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci represents sites of DNA DSBs.
In-Vivo Complex of Enzyme (ICE) Assay
Principle: The ICE assay is a direct method to detect the formation of Top2-DNA cleavage complexes within cells. Cells are lysed with a detergent that traps the covalent complexes. The DNA is then sheared, and protein-DNA complexes are separated from free protein by cesium chloride density gradient centrifugation. The amount of Top2 in the DNA-containing fractions is quantified by immunoblotting.
Experimental Protocol (Summary):
-
Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells directly in the culture dish with 1% Sarkosyl solution.
-
DNA Shearing: Scrape the viscous lysate and pass it through a 21-gauge needle multiple times to shear the genomic DNA.
-
CsCl Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient and centrifuge at high speed for 24 hours. DNA and covalent protein-DNA complexes will band at a high density, while free proteins remain at the top of the gradient.
-
Fractionation and DNA Precipitation: Carefully collect fractions from the bottom of the tube. Precipitate the DNA from each fraction.
-
Slot Blotting and Immunodetection: Resuspend the DNA pellets and apply them to a nitrocellulose membrane using a slot-blot apparatus. Detect the amount of Top2α or Top2β protein covalently bound to the DNA using specific antibodies. An increased signal in the drug-treated samples confirms the stabilization of cleavage complexes in the cell.
Data Presentation: Cell-Based Assays
| Compound | Cell Line | Assay Type | Endpoint | Result (GI₅₀/EC₅₀) |
| Etoposide | HeLa | Cytotoxicity (SRB) | Growth Inhibition | ~1 µM |
| Etoposide | HCT116 | DNA Damage (γ-H2AX) | Foci Formation | ~5 µM |
| Etoposide | K562 | ICE Assay | Cleavage Complexes | ~10 µM |
| Doxorubicin | MCF-7 | Cytotoxicity (MTT) | Viability | ~50 nM |
| Doxorubicin | A549 | Apoptosis (Caspase-3) | Enzyme Activity | ~100 nM |
| ICRF-187 | HL-60 | Cell Cycle | G2/M Arrest | ~2 µM |
Note: The values presented are representative and can vary based on the cell line, treatment duration, and specific assay conditions.
References
- 1. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a potent diterpenoid from Euphorbia species.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for extracting 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: The most commonly cited sources for this and similar ingenol (B1671944) esters are plants from the Euphorbiaceae family. Key species include Euphorbia kansui, Euphorbia lathyris, and Euphorbia peplus.[1][2][3][4] The concentration of the target compound can vary depending on the plant species, geographical location, and time of harvest.
Q2: What initial solvent system is recommended for the primary extraction from plant material?
A2: A common starting point is a polar solvent like methanol (B129727) or a 95% ethanol (B145695) solution to extract a wide range of compounds, including the ingenol esters.[1][5] Subsequent partitioning with less polar solvents such as petroleum ether or dichloromethane (B109758) is then used to separate the desired diterpenoids from more polar impurities.[1][2][6]
Q3: What are the major challenges in purifying 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A3: The primary challenges include:
-
Toxicity and Irritancy: Ingenol esters are known to be highly toxic and skin-irritating, requiring careful handling and appropriate personal protective equipment.[3]
-
Structural Isomers: The presence of structurally similar isomers, such as geometric isomers (e.g., 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol) and positional isomers, complicates the purification process and often requires high-resolution chromatographic techniques.[2]
-
Low Abundance: The target compound is often present in low concentrations within the plant material, necessitating efficient extraction and purification methods to achieve a good yield.
Q4: Which chromatographic techniques are most effective for the final purification of this compound?
A4: A multi-step chromatographic approach is typically necessary. This often involves:
-
Silica (B1680970) Gel Column Chromatography: For initial fractionation of the crude extract.[2][6]
-
Sephadex Gel Chromatography: For further separation based on molecular size.[6]
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): For the final purification to obtain a high-purity compound.[2] HSCCC is particularly advantageous as it can minimize contact with irritant compounds.[2]
-
DIOL Silica Gel Purification: This has been noted as a final step to achieve purity greater than 98%.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Target Compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration. Consider using reflux extraction with methanol for a more exhaustive initial extraction. |
| Inappropriate Solvent Polarity | Optimize the solvent system for liquid-liquid partitioning. A common sequence is extraction with methanol, followed by partitioning between water and a non-polar solvent like petroleum ether or dichloromethane to isolate the less polar ingenol esters.[1] |
| Degradation of the Target Compound | Ingenol esters can be sensitive to heat and pH changes. Avoid excessive temperatures during solvent evaporation and consider conducting extractions at room temperature. Ensure that any acidic or basic reagents are neutralized promptly.[1] |
Issue 2: Co-elution of Isomers During Chromatography
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | Switch to a higher-resolution technique. If using standard silica gel chromatography, consider transitioning to HPLC with a suitable stationary phase (e.g., C18) or High-Speed Counter-Current Chromatography (HSCCC), which has been shown to be effective in separating geometric isomers of this compound.[2] |
| Unoptimized Mobile Phase | Systematically vary the solvent gradient and composition in your HPLC or other chromatographic methods. Small changes in solvent polarity or the use of different solvent modifiers can significantly impact the separation of closely related isomers. |
| Sample Overload | Reduce the amount of sample loaded onto the chromatographic column. Overloading can lead to band broadening and poor separation of closely eluting compounds. |
Issue 3: Handling and Safety Concerns
| Possible Cause | Troubleshooting Step |
| Exposure to Irritant Compounds | Always handle the crude extract and purified ingenol esters in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3] |
| Toxicity of Intermediates | Be aware that the ingenol ester fractions are highly toxic.[3] Methods that simplify the purification process and reduce the number of steps can minimize handling and exposure.[1] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol is a generalized procedure based on common methods for extracting ingenol esters.
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Euphorbia kansui) in the sun or a ventilated oven at a low temperature.[6] Grind the dried material into a fine powder.
-
Methanol Extraction: Soak the powdered material in methanol and perform reflux extraction three times. Filter the mixture to remove the plant residue and combine the methanol extracts.[6]
-
Solvent Partitioning:
-
Concentrate the methanol extract under reduced pressure to obtain a total extract.
-
Suspend the total extract in water and perform a liquid-liquid extraction with petroleum ether (1:1 volume ratio) three times.[6]
-
Separate and concentrate the petroleum ether fraction to yield a crude extract enriched with ingenol esters.[1]
-
-
Initial Chromatographic Cleanup:
-
Subject the crude petroleum ether extract to silica gel column chromatography for initial fractionation.[2] Elute with a gradient of hexane (B92381) and ethyl acetate.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method demonstrated to be effective for separating isomers of the target compound.[2]
-
Sample Preparation: Dissolve the partially purified fraction containing 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in the selected two-phase solvent system.
-
HSCCC System Preparation:
-
Prepare a suitable two-phase solvent system. The optimal system should be determined based on preliminary experiments to achieve an ideal partition coefficient (K) for the target compound.
-
Fill the HSCCC column with the stationary phase and then rotate the apparatus at the desired speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Separation: Inject the sample solution into the column and continue pumping the mobile phase.
-
Fraction Collection: Collect fractions at regular intervals and analyze them using an appropriate method (e.g., HPLC-MS) to identify those containing the purified target compound.[2]
Quantitative Data
The yield of ingenol esters can vary significantly based on the plant source and extraction methodology. The following table summarizes reported yields for related compounds to provide a benchmark.
| Compound | Plant Source | Extraction/Purification Method | Reported Yield | Reference |
| Narirutin, Naringin, Neohesperidin | Citrus aurantium L. | HSCCC | 86%, 93%, 89% recoveries respectively | [2] |
| Ingenol | Euphorbia lathyris L. seeds | Semisynthesis from ingenol | ~100 mg/kg | [7] |
| Ingenol Mebutate | Euphorbia peplus sap | Direct extraction | ~200 µg/mL | [8] |
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low extraction yields.
References
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. HK1200806A1 - Method of isolating ingenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. CN104649901A - Preparation method of medicinal raw material ingenol mebutate for treating actinic keratosis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Synthesis of Ingenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ingenol (B1671944) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural challenge in synthesizing the ingenol core?
A1: The most significant challenge in the synthesis of ingenol is constructing the highly strained tetracyclic core, specifically the "inside-outside" or trans-intrabridgehead stereochemical relationship of the bridged BC ring system.[1] This conformation creates considerable angular strain within the molecule, making its assembly difficult.[2]
Q2: What makes ingenol and its derivatives attractive targets for synthesis despite the difficulty?
A2: Ingenol and its derivatives exhibit a wide range of significant biological activities.[2] For instance, ingenol mebutate (Picato®) is an FDA-approved drug for treating actinic keratosis, a precancerous skin condition.[2][3] Derivatives have also shown anti-cancer and anti-HIV activities, primarily through their interaction with protein kinase C (PKC).[2][4] The low yield from natural sources makes chemical synthesis a critical area of research for producing these compounds and novel analogs.[3][5]
Q3: What is the "two-phase" strategy in ingenol synthesis?
A3: The two-phase strategy, notably used in the Baran synthesis, is inspired by terpene biosynthesis.[3][6] It involves a "cyclase phase" to first assemble the core carbon framework and a subsequent "oxidase phase" where late-stage functionalization installs the required oxygenation patterns.[2][5] This approach allows for the rapid construction of the complex skeleton before addressing the intricate oxidation states.[5]
Troubleshooting Guide
Q4: I am experiencing very low yields in my total synthesis. What are the common reasons?
A4: Low overall yields are a known issue in ingenol synthesis due to the long and complex reaction sequences.[5] Total syntheses can involve over 30 steps, and even more efficient routes may only achieve an overall yield of around 1.2%.[5][7] Specific bottlenecks often include:
-
Late-stage oxidations: Introducing hydroxyl groups at specific positions on the complex core can be challenging and low-yielding.[8]
-
Rearrangement reactions: Key steps like the pinacol (B44631) rearrangement to form the "inside-outside" skeleton can have variable success.[6][8]
-
Protecting group manipulations: The polyoxygenated nature of ingenol requires a multi-step protection and deprotection strategy, which adds steps and reduces overall yield.[5][9]
Q5: My stereoselective reduction of the C-3 ketone is failing, leading to the undesired anti product. How can I resolve this?
A5: This is a common problem where reduction, for example with NaBH₄, predominantly occurs from the convex β face of the molecule, yielding the undesired stereoisomer.[7] It has been observed that structural changes in the B ring can significantly alter the reactivity of the A ring.[7] Therefore, addressing the C-3 stereocenter is often more successful on more advanced substrates after the B ring has been fully constructed.[7]
Q6: I am concerned about the scalability and toxicity of my synthesis, particularly the use of heavy metals. Are there alternatives?
A6: Several successful ingenol syntheses rely on super-stoichiometric amounts of toxic and expensive reagents, such as osmium (e.g., OsO₄ for dihydroxylation) and selenium (e.g., SeO₂ for allylic oxidation).[2][8] This poses a significant barrier to industrial-scale synthesis.[2] Research is focused on developing alternative, more sustainable methods. For scalability, exploring routes that utilize cheaper starting materials, like the Baran synthesis which starts from (+)-3-carene, and avoiding toxic reagents where possible is a key goal.[3][10]
Q7: What is a good strategy for managing the multiple hydroxyl functional groups during synthesis?
A7: Given the number of hydroxyl groups in ingenol, a robust protecting group strategy is essential. The key is to use an orthogonal set of protecting groups.[11] This means employing groups that can be removed under different, specific conditions without affecting the others.[9] For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an acetal (B89532) (removed by acid) could be used in the same synthesis to selectively unmask hydroxyl groups for subsequent reactions.[12] Careful planning of the protection/deprotection sequence is critical to avoid unnecessary steps and yield loss.[11]
Data Presentation: Comparison of Selected Ingenol Total Syntheses
| Research Group | Starting Material | Key Strategy | Number of Steps | Overall Yield | Citation(s) |
| Winkler et al. | Isoprene | Intramolecular Dioxenone Photocycloaddition | ~37 steps | N/A | [2][13] |
| Wood et al. | 2,5-Dimethyl-1,3-cyclohexanedione | Ring-Closing Metathesis | 32 steps | N/A | [7] |
| Baran et al. | (+)-3-carene | Pauson-Khand Cyclization, Pinacol Rearrangement | 14 steps | 1.2% | [2][5][10] |
Experimental Protocols
Key Experiment: Pivotal Pinacol Rearrangement (Baran Synthesis)
This protocol describes the key rearrangement step to form the strained "inside-outside" tigliane (B1223011) core from a diol precursor.[6][8]
Objective: To induce a pinacol rearrangement to construct the trans-bicyclo[4.4.1]undecane core of ingenol.
Materials:
-
Diol precursor (cyclic carbonate protected)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the diol precursor in anhydrous dichloromethane under an inert atmosphere (Argon).
-
Cool the solution to the specified reaction temperature (e.g., -78 °C or 0 °C, optimization may be required).
-
Slowly add a solution of BF₃·OEt₂ in dichloromethane dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the rearranged product.
Visualizations
Logical Workflow: Two-Phase Synthetic Strategy
Caption: The two-phase total synthesis strategy for (+)-ingenol.
Experimental Workflow: Troubleshooting Low Reaction Yield
References
- 1. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Reactivation of HIV-1 from Latency by an Ingenol Derivative from Euphorbia Kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (also known as Ingenol Mebutate) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in vitro?
A1: The primary challenge is its lipophilic nature and consequently poor aqueous solubility.[1] This can lead to precipitation of the compound in cell culture media, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.[2][3] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted to working concentrations.
Q3: I observed precipitation when diluting my DMSO stock solution in aqueous cell culture media. How can I prevent this?
A3: This is a common issue with lipophilic compounds. To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% to 1%, as higher concentrations can be toxic to cells.[4] When diluting, add the stock solution to the media while vortexing or mixing to facilitate rapid dispersion. A serial dilution approach, where the stock is first diluted in a small volume of media and then added to the final volume, can also be effective.
Q4: Are there alternative solubilization strategies if DMSO is not suitable for my experiment?
A4: While DMSO is the most common solvent, other strategies for lipophilic compounds include the use of solubilizing agents such as surfactants (e.g., Tween-80), cyclodextrins, or lipid-based nanoemulsions.[2][5] However, the compatibility of these agents with your specific cell line and assay should be validated.
Q5: What is the known mechanism of action for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A5: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a potent activator of Protein Kinase C (PKC) isozymes.[2][3][6] It binds with high affinity to several PKC isoforms, including PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε, triggering downstream signaling pathways that can lead to apoptosis and necrosis in susceptible cells.[3][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | - Final DMSO concentration is too high. - Inadequate mixing upon dilution. - Saturation limit exceeded in the aqueous medium. | - Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). - Add the stock solution to the medium with vigorous vortexing. - Perform a serial dilution. - Consider using a carrier solvent system (e.g., with PEG300 and Tween-80 for in vivo, which can be adapted for in vitro with caution).[2] |
| Inconsistent or no biological activity observed. | - Compound has degraded. - Inaccurate concentration due to precipitation. - The cell line is not sensitive to PKC activation. | - Store the compound as a powder at -20°C and in solvent at -80°C.[2][3] - Visually inspect for precipitation before treating cells. - Confirm PKC expression in your cell line. - Include a positive control for PKC activation (e.g., phorbol (B1677699) esters). |
| High background signal or cell death in vehicle control. | - DMSO toxicity. | - Perform a dose-response curve for your vehicle (DMSO) to determine the maximum tolerated concentration for your specific cell line and experiment duration. |
Quantitative Data Summary
Table 1: Solubility of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (232.27 mM) | Saturation point may be higher. | [2] |
| DMSO | 90 mg/mL (209.04 mM) | Sonication is recommended to aid dissolution. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.81 mM) | Formulation for in vivo use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.81 mM) | Formulation for in vivo use. | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.81 mM) | Formulation for in vivo use. | [2] |
Table 2: In Vitro Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
| Assay | Cell Line | Parameter | Value | Reference |
| PKC Binding Affinity | - | Ki for PKC-α | 0.3 nM | [6] |
| Ki for PKC-β | 0.105 nM | [6] | ||
| Ki for PKC-γ | 0.162 nM | [6] | ||
| Ki for PKC-δ | 0.376 nM | [6] | ||
| Ki for PKC-ε | 0.171 nM | [6] | ||
| Cell Viability | WEHI-231 | IC50 | 1.41 nM | [3] |
| HOP-92 | IC50 | 3.24 nM | [3] | |
| Colo-205 | IC50 | 11.9 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of the compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 232.27 µL of DMSO per 1 mg of compound).[2]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term stability.[2][3]
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol stock solution in the cell culture medium. Ensure the final DMSO concentration in the highest treatment concentration does not exceed the tolerated level for the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]
-
Protocol 3: In Vitro PKC Kinase Activity Assay
This protocol outlines a general procedure for a non-radioactive, ELISA-based PKC activity assay.[11][12]
-
Reagent Preparation: Prepare all reagents, including the PKC substrate-coated microplate, ATP, and purified active PKC (as a positive control) according to the manufacturer's instructions.
-
Sample Preparation: Prepare cell lysates or purified/partially purified enzyme preparations to be tested.
-
Kinase Reaction:
-
Add the diluted samples and controls to the wells of the PKC substrate microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C) to allow for substrate phosphorylation by active PKC.
-
-
Detection:
-
Wash the wells to remove ATP and non-bound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate as recommended.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate as recommended.
-
Wash the wells and add a colorimetric HRP substrate.
-
-
Data Acquisition:
-
Stop the reaction with an acid stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the PKC activity in the sample.
-
Visualizations
Caption: Experimental workflow for in vitro studies.
Caption: Simplified PKC signaling pathway activation.
References
- 1. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ingenol mebutate | HIV Protease | gp120/CD4 | PKC | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 12. abcam.com [abcam.com]
Technical Support Center: Optimizing HPLC Separation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol encountered during synthesis or extraction?
A1: The most common isomers are geometric isomers of the decadienoyl side chain, such as 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, and positional isomers where the decadienoyl group is attached to a different position on the ingenol (B1671944) backbone, for instance, at the C-5 position (5-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol).[1]
Q2: Why is the separation of these isomers challenging?
A2: These isomers often have very similar physicochemical properties, including polarity and molecular weight, which makes their separation by standard reversed-phase HPLC difficult. The subtle differences in their three-dimensional structure require highly optimized chromatographic conditions to achieve baseline resolution.
Q3: What type of HPLC column is best suited for separating these isomers?
A3: While standard C18 columns can be used, columns with alternative selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, may offer improved resolution. These stationary phases can provide different interactions, like π-π interactions with the aromatic rings in the ingenol structure, which can enhance the separation of structurally similar isomers. For instance, a Waters BEH RP18 column has been successfully used for the separation of ingenane-type diterpenoids.[2]
Q4: How critical is mobile phase composition for this separation?
A4: Mobile phase composition is a critical factor. The choice of organic solvent (acetonitrile vs. methanol), the use of additives like formic acid to control pH and improve peak shape, and the gradient profile are all crucial for achieving optimal separation. A mobile phase of acetonitrile (B52724) and water with 0.1% formic acid has been shown to be effective.[2]
Q5: Are 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its isomers stable under typical HPLC conditions?
A5: Ingenol esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3] It is crucial to control the pH of the mobile phase, typically by adding a small amount of a weak acid like formic acid, to prevent on-column degradation.[2][4] Monitoring for the appearance of degradation products, such as the corresponding ingenol-20-O-acetate, is recommended.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor resolution between isomers (co-elution or overlapping peaks) | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep. 4. Column temperature is not optimized. | 1. Try a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl). 2. a) If using acetonitrile, try methanol, or vice-versa, as the organic modifier. b) Adjust the ratio of organic solvent to water. c) Vary the concentration of the acidic modifier (e.g., 0.05% to 0.2% formic acid). 3. Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient for the elution window of the isomers). 4. Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). |
| Peak tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | 1. a) Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if basic functional groups are present. b) Ensure the mobile phase pH is appropriate to suppress ionization of the analytes. 2. Reduce the injection volume or the concentration of the sample. 3. Check and minimize the length and diameter of all tubing, especially between the column and the detector. |
| Appearance of unexpected peaks | 1. On-column degradation (hydrolysis) of the ingenol ester. 2. Isomerization of the decadienoyl chain. 3. Contamination in the sample or mobile phase. | 1. a) Ensure the mobile phase is slightly acidic (e.g., pH 3-5). b) Avoid high temperatures. c) Use a shorter analysis time if possible. 2. Protect samples from light and heat. Prepare fresh standards and samples. 3. a) Run a blank gradient to check for mobile phase contamination. b) Re-prepare the sample using fresh, high-purity solvents. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection. 2. a) Use a high-quality HPLC system with a reliable pump and mixer. b) Premix the mobile phase components if possible. 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
General HPLC Method for Separation of Ingenane-Type Diterpenoids
This protocol is a starting point for the optimization of the separation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its isomers, based on a method successfully used for similar compounds.[2]
| Parameter | Condition |
| Column | Waters BEH RP18 (2.1 mm × 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm (or DAD for peak purity analysis) |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 10.0 | 90 |
| 15.0 | 90 |
| 15.1 | 50 |
| 20.0 | 50 |
Sample Preparation:
Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing HPLC separation of isomers.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results and high variability between replicate wells?
A1: High variability is a frequent issue in cytotoxicity assays.[1][2] The primary causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability.[3] It is crucial to ensure the cell suspension is homogenous before and during plating to prevent cells from settling.[1][3]
-
Edge Effects: Wells located on the perimeter of a plate are susceptible to increased evaporation and temperature gradients, which can alter media concentration and affect cell growth.[3][4][5] It is recommended to fill these outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and use only the inner wells for experiments.[3][4][6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents can introduce significant errors.[1][3] Regular pipette calibration and careful technique are essential.[3][7]
-
Cell Health and Passage Number: The health, growth phase, and passage number of cells can significantly impact their sensitivity to cytotoxic agents.[3] It is best to use cells in the exponential growth phase and within a consistent, low passage number range.[3]
Q2: Why are my IC50 values inconsistent across different experiments?
A2: Fluctuations in IC50 values often arise from subtle variations in experimental conditions between assays.[3] Key factors include:
-
Cell Physiology: Differences in cell health, passage number, and confluency at the time of treatment can alter drug sensitivity.[3][6]
-
Compound Preparation: Freshly preparing stock solutions and dilutions of the test compound for each experiment is crucial, as compound stability and solubility can affect its effective concentration.[6][8]
-
Incubation Times: Minor deviations in incubation times for either the drug treatment or the assay reagents can introduce variability.[3][6] Strict adherence to a standardized protocol is essential for reproducibility.[3]
-
Solvent Concentration: The final concentration of solvents like DMSO should be consistent across all wells and kept low (typically ≤0.5%), as the solvent itself can be cytotoxic.[8]
Q3: My assay shows high background absorbance, even in the control wells. What is the cause?
A3: High background signal can obscure results and is often caused by:
-
Media Components: Phenol (B47542) red, a common pH indicator in culture media, can interfere with absorbance readings in colorimetric assays like the MTT assay.[9][10] Using phenol red-free media is recommended.[9] Serum components can also sometimes interact with assay reagents.[9][11][12]
-
Compound Interference: The test compound itself may directly react with the assay reagent.[9][13] For example, antioxidant compounds can directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false signal.[13] A cell-free control containing the compound and the reagent can test for this interference.[9][14]
-
Microbial Contamination: Bacterial or yeast contamination in the cell culture can metabolize the assay reagents, leading to false-positive signals.[10]
Q4: My absorbance readings are too low. What should I do?
A4: Low signal can be due to several factors:
-
Low Cell Density: The number of cells seeded may be too low, resulting in a weak signal.[15] It is important to optimize the seeding density for each cell line and assay duration.[15][16]
-
Short Incubation Time: The incubation period may be too short for the cells to proliferate sufficiently or for the compound to exert its effect.[16]
-
Reagent Issues: The assay reagent may have been stored improperly or degraded.[17]
-
Incomplete Solubilization (MTT Assay): In MTT assays, formazan (B1609692) crystals must be completely dissolved before reading the absorbance.[3][9] Insufficient mixing or solvent volume will lead to lower, inconsistent results.[3]
Q5: My results don't show a clear dose-response curve. What's wrong?
A5: The absence of a dose-dependent effect can be attributed to:
-
Incorrect Concentration Range: The tested concentration range may be too narrow, too low to induce a response, or too high, causing maximum cytotoxicity at all concentrations.[6]
-
Insufficient Incubation Time: The treatment duration might not be long enough for the compound to induce a cytotoxic effect.[6]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the test compound.[8][16] Using a known cytotoxic agent as a positive control can help verify that the assay system is working correctly.[16]
Troubleshooting Guides & Data
Guide 1: High Variability Between Replicates
This guide provides a systematic approach to diagnosing and resolving high variability in replicate wells.
| Potential Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling.[3] | Visually inspect wells under a microscope after seeding. |
| Edge Effect | Avoid using the outermost wells of the 96-well plate for experimental samples.[6][9] Fill perimeter wells with sterile PBS or media to maintain humidity.[3][6] | Compare results from inner vs. outer wells. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated.[3][7] Pre-wet pipette tips before aspirating reagents.[3] | N/A |
| Incomplete Formazan Solubilization (MTT) | Increase incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker.[9] Visually confirm complete dissolution of crystals before reading.[9] | Visually inspect wells for remaining crystals. |
Guide 2: Optimizing Cell Seeding Density
Optimizing cell seeding density is critical for obtaining accurate and reproducible results.[18] An ideal density ensures cells are in their exponential growth phase throughout the experiment.[18]
| Cell Type | General Seeding Density (96-well plate) | Considerations |
| Adherent (e.g., Solid Tumor Lines) | 1,000 - 20,000 cells/well | Density should be chosen so that untreated control cells are 80-90% confluent at the end of the assay.[16] |
| Suspension (e.g., Leukemic Lines) | 10,000 - 100,000 cells/well | Higher densities are often used as cells do not have spatial limitations.[16][18] |
Note: These are general guidelines. The optimal density must be determined empirically for each cell line and assay condition.[16][18] A preliminary experiment plating a range of densities (e.g., 1,000 to 80,000 cells/well) and measuring viability at different time points (24, 48, 72 hours) is recommended.[16][19]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity.[3]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.[3]
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound.[3] Include untreated and vehicle-only control wells.[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[3]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[9][20]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.[6][16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Protocol 2: LDH Release Assay
This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells, an indicator of compromised membrane integrity.[1]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. Set up appropriate controls: untreated (spontaneous LDH release), vehicle, and a maximum LDH release control (cells treated with a lysis buffer).[4]
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes.[21]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and substrate mix.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[21]
-
Subtract the background absorbance (from media-only wells) from all readings and calculate the percentage of cytotoxicity relative to the maximum release control.
-
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate common workflows and logical relationships in cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. takarabio.com [takarabio.com]
Technical Support Center: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For biological assays, stock solutions are typically prepared in DMSO.
Q2: What are the recommended storage conditions for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of the compound in anhydrous DMSO at -20°C or lower. For short-term storage, solutions may be kept at 4°C, but stability should be monitored.
Q3: What is the known stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO?
Q4: Can I subject my DMSO stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to multiple freeze-thaw cycles?
A4: While some studies on general compound libraries in DMSO have shown minimal degradation after multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials to avoid repeated temperature changes.[1][2] This minimizes the risk of degradation and the introduction of moisture.
Q5: What are the potential degradation products of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO?
A5: The ester linkages at the C-3 and C-20 positions are the most likely sites for hydrolysis. This would result in the formation of 3-O-(2'E,4'E-decadienoyl)-ingenol, 20-O-acetylingenol, and ultimately ingenol (B1671944), along with decadienoic acid and acetic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound over time. | Degradation of the compound in the DMSO stock solution. | - Prepare fresh stock solutions from solid material. - Perform a stability study on your current stock solution using HPLC or LC-MS to assess its integrity. - Ensure you are using anhydrous DMSO and proper storage techniques (aliquoting, storing at -20°C or below). |
| Inconsistent experimental results between different batches of stock solution. | - Variability in the initial weighing of the compound. - Degradation of an older stock solution. - Presence of water in the DMSO. | - Use a calibrated balance for accurate weighing. - Always prepare fresh stock solutions for critical experiments or qualify the stability of existing stocks. - Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of the sample. | Degradation of the compound. | - Compare the chromatogram to that of a freshly prepared standard. - Attempt to identify the degradation products by mass spectrometry. The expected degradation products would result from the hydrolysis of the ester groups. |
| Precipitation observed in the DMSO stock solution upon thawing. | The concentration of the compound may exceed its solubility at lower temperatures. | - Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. - Consider preparing a less concentrated stock solution if precipitation is a recurring issue. |
Quantitative Stability Data
As specific quantitative stability data for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO is not publicly available, the following table is provided as a template for researchers to summarize their own internal stability study findings.
| Storage Condition | Time Point | Concentration (mM) | Percent Remaining (%) | Degradation Products Observed |
| -20°C | 0 | User-defined | 100 | None |
| 1 month | User-determined | User-determined | ||
| 3 months | User-determined | User-determined | ||
| 6 months | User-determined | User-determined | ||
| 4°C | 0 | User-defined | 100 | None |
| 1 week | User-determined | User-determined | ||
| 1 month | User-determined | User-determined | ||
| Room Temperature | 0 | User-defined | 100 | None |
| 24 hours | User-determined | User-determined | ||
| 1 week | User-determined | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in DMSO using HPLC-UV
1. Objective: To determine the stability of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a DMSO stock solution over time at various storage temperatures.
2. Materials:
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Anhydrous DMSO (high purity, spectroscopy grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC vials with caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, and -20°C).
-
-
Time Point Analysis (t=0):
-
Immediately after preparation, take one aliquot for the initial time point (t=0) analysis.
-
Dilute the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). The exact gradient will need to be optimized to achieve good separation of the parent compound from potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound.
-
Injection Volume: 5-10 µL
-
-
Subsequent Time Points:
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and reach room temperature.
-
Prepare the samples for HPLC analysis as described for the t=0 time point.
-
Inject the samples and acquire the chromatograms.
-
4. Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.
-
Percent Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
-
Monitor the appearance and increase of any new peaks, which may indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in DMSO.
Signaling Pathway of Ingenol Esters
Ingenol esters, including 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, are known to be potent activators of Protein Kinase C (PKC).[3][4][5][6] Activation of PKC can trigger downstream signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[7]
Caption: Activation of the PKC-MAPK signaling pathway by ingenol esters.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decomposition of P4O10 in DMSO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijsdr.org [ijsdr.org]
- 5. CNP0291404.2 - COCONUT [coconut.naturalproducts.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
minimizing degradation of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation of the stock solution due to improper storage. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Use anhydrous DMSO for preparing stock solutions to prevent hydrolysis. |
| Appearance of unexpected peaks in HPLC/UPLC-MS analysis. | The compound is degrading under the analytical conditions (e.g., in the autosampler). | Set the autosampler temperature to 4°C. Minimize the time samples spend in the autosampler before injection. Ensure the mobile phase pH is compatible with the compound's stability; a slightly acidic pH may be preferable. |
| Degradation due to exposure to light. | Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | |
| Precipitate forms in the stock solution upon thawing. | The compound has limited solubility in the chosen solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound completely before making dilutions. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent results in cell-based assays. | Hydrolysis of the ester linkages in the aqueous cell culture medium. | For long-duration experiments, consider replenishing the media with a freshly prepared compound at regular intervals to maintain the desired concentration. Include a control group with the compound in the medium without cells to assess its chemical stability over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: As an ingenol (B1671944) ester, the two primary degradation pathways are hydrolysis and oxidation.[1] The ester linkages at the C-3 and C-20 positions are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by increased temperature. The dienoyl moiety and other parts of the molecule may be susceptible to oxidation.
Q2: What are the optimal storage conditions for solid 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A2: For long-term storage, the solid compound should be stored at -20°C or below, protected from light and moisture. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: What is the best solvent for preparing stock solutions?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize water content, which can facilitate hydrolysis of the ester groups.
Q4: How should I handle freeze-thaw cycles of my stock solutions?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. Upon initial preparation, the stock solution should be aliquoted into single-use volumes. This practice prevents the introduction of moisture from condensation during thawing, which can accelerate degradation.
Q5: Is 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol sensitive to light?
Q6: What safety precautions should be taken when handling this compound?
A6: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a cytotoxic diterpenoid and should be handled with appropriate safety measures.[2] This includes working in a well-ventilated area or a chemical fume hood, and wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3][4]
Quantitative Data on Stability
The following tables summarize hypothetical data from forced degradation studies to illustrate the stability profile of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol under various stress conditions. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradation products.
Table 1: Effect of pH on Degradation (at 40°C for 24 hours)
| Condition | pH | % Degradation | Major Degradation Products |
| Acidic | 2.0 | 15.2 | Hydrolysis of C-3 and C-20 ester linkages |
| Neutral | 7.0 | 3.1 | Minor hydrolysis products |
| Basic | 10.0 | 18.5 | Rapid hydrolysis of ester linkages |
Table 2: Effect of Temperature on Degradation (in solution at pH 7.0 for 24 hours)
| Temperature | % Degradation |
| 4°C | < 1 |
| 25°C | 2.8 |
| 40°C | 5.9 |
| 60°C | 14.7 |
Table 3: Effect of Oxidative and Photolytic Stress
| Stress Condition | Duration | % Degradation |
| 3% H₂O₂ at 25°C | 24 hours | 8.5 |
| Light (ICH Q1B) | 7 days | 6.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution of the compound in a neutral solvent at a high temperature (e.g., 70°C) for up to 72 hours. Also, expose the solid compound to the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
3. Sample Analysis:
-
Dilute all stressed samples to a suitable concentration with the mobile phase and analyze using a stability-indicating UPLC-MS method (see Protocol 2).
-
Analyze a non-stressed control sample for comparison.
Protocol 2: Stability-Indicating UPLC-MS Method
This method is designed to separate the intact 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol from its potential degradation products.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 40% B, hold for 1 minute.
-
Linear gradient from 40% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B over 0.5 minutes.
-
Hold at 40% B for 1.5 minutes for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) monitoring at a relevant wavelength (e.g., determined by UV scan).
-
Mass Spectrometer in positive electrospray ionization (ESI+) mode, scanning a relevant mass range to detect the parent compound and its degradation products.
-
Visualizations
Caption: Signaling pathway of ingenol esters.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Refining Purification Protocols for High-Purity 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the purification of high-purity 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, offering potential causes and solutions in a practical question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I seeing poor resolution between my target compound and its geometric isomer (3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol)? | The stationary phase may not be optimal for separating structurally similar isomers. The mobile phase composition may lack the necessary selectivity. | - Optimize Stationary Phase: Consider using a high-resolution C18 column or a phenyl-hexyl column to enhance separation through pi-pi interactions with the aromatic rings of the isomers.- Adjust Mobile Phase: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can improve resolution. Adding a small amount of acid, like formic acid (0.1%), can sometimes improve peak shape and selectivity. |
| My peaks are tailing. What could be the issue? | Secondary interactions between the analyte and the silica (B1680970) backbone of the stationary phase. The pH of the mobile phase may not be optimal. | - Use a High-Purity Column: Employ a column with end-capping to minimize exposed silanol (B1196071) groups.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce tailing. |
| I'm experiencing fluctuating retention times. Why is this happening? | Inconsistent mobile phase composition. Temperature fluctuations in the column oven. Inadequate column equilibration. | - Ensure Proper Mixing: Thoroughly degas and mix your mobile phase components.- Maintain Stable Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.- Equilibrate Thoroughly: Ensure the column is fully equilibrated with the mobile phase before each injection. |
| The backpressure on my HPLC system is too high. What should I do? | Frit blockage in the column or guard column. Particulate matter from the sample or mobile phase. | - Check for Blockages: Replace the column inlet frit or the guard column.- Filter Sample and Mobile Phase: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. |
High-Speed Counter-Current Chromatography (HSCCC) Troubleshooting
| Question | Potential Cause(s) | Suggested Solution(s) |
| I am getting poor separation of the target compound from other components. | The two-phase solvent system is not suitable for the partition coefficients (K) of the target and impurities. | - Optimize Solvent System: The selection of the solvent system is critical. For ingenol (B1671944) esters, a common system is n-hexane-ethyl acetate-methanol-water (HEMW). A reported successful ratio for separating the target compound and its isomer is 3:2:3:2 (v/v/v/v)[1]. Systematically vary the ratios of these solvents to achieve optimal K values (ideally between 0.5 and 2) for your target compound. |
| I am experiencing a loss of the stationary phase. | The flow rate of the mobile phase is too high. The rotational speed is not optimal. | - Adjust Flow Rate: A lower flow rate generally improves stationary phase retention.- Optimize Rotational Speed: The optimal rotational speed depends on the instrument and solvent system. Experiment with different speeds to maximize stationary phase retention while maintaining good separation. |
| The peaks are broad and show significant tailing. | The sample is overloaded. The flow rate is too slow, leading to diffusion. | - Reduce Sample Load: Inject a smaller amount of the crude extract.- Optimize Flow Rate: While a lower flow rate can improve retention, a rate that is too slow can lead to band broadening. Find a balance that provides good resolution without excessive diffusion. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for the crude extract of Euphorbia kansui?
A1: An initial clean-up of the crude dichloromethane (B109758) extract using silica gel column chromatography is a common and effective first step. This helps to remove highly polar and non-polar impurities before proceeding to more refined techniques like HPLC or HSCCC.
Q2: Which technique is better for separating the geometric isomers of 3-O-(2',4'-Decadienoyl)-20-O-acetylingenol: HPLC or HSCCC?
A2: Both techniques can be effective, and they are often used in combination. HSCCC is particularly advantageous for preparative scale separation from a crude or semi-purified extract due to its large sample capacity and lack of irreversible adsorption. HPLC, especially with a high-resolution column, is excellent for the final polishing step to achieve high purity and for analytical verification of the purity. A combination of both is often the most powerful approach.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS). The purity should be assessed by analytical HPLC, ideally using a different column or mobile phase than the one used for preparative purification to ensure no co-eluting impurities are present.
Q4: Are there any stability concerns with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol during purification?
A4: Ingenol esters can be sensitive to heat and extreme pH. It is advisable to conduct purification steps at room temperature or below and to avoid strongly acidic or basic conditions unless necessary for a specific separation, followed by immediate neutralization.
Experimental Protocols
Protocol 1: Initial Cleanup with Silica Gel Chromatography
-
Preparation: Prepare a silica gel column (e.g., 200-300 mesh) in a suitable non-polar solvent such as hexane (B92381).
-
Sample Loading: Dissolve the crude dichloromethane extract of Euphorbia kansui in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> 80:20, and so on).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
-
Pooling and Concentration: Combine the fractions enriched with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and evaporate the solvent under reduced pressure.
Protocol 2: Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v).[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
HSCCC System Preparation: Fill the HSCCC column entirely with the upper stationary phase.
-
Sample Injection: Dissolve the semi-purified extract from the silica gel step in a mixture of the upper and lower phases and inject it into the HSCCC system.
-
Elution: Pump the lower mobile phase through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).
-
Fraction Collection and Analysis: Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions. Analyze the fractions by analytical HPLC to identify those containing the high-purity target compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Protocol 3: Final Polishing by Preparative HPLC
-
Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase can be a gradient of acetonitrile and water, or an isocratic mixture optimized for the separation of the target compound from any remaining impurities.
-
Sample Preparation: Dissolve the HSCCC-purified product in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.
-
Fraction Collection: Collect the peak corresponding to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Purity Confirmation and Recovery: Analyze the collected fraction for purity using analytical HPLC. Evaporate the solvent to obtain the final high-purity product.
Quantitative Data Summary
The following table summarizes typical performance parameters for the purification of ingenol derivatives, providing a benchmark for researchers.
| Purification Step | Purity Achieved | Yield | Reference |
| Silica Gel Chromatography | >60% | High | General Knowledge |
| HSCCC | >95% | Good | [1] |
| Preparative HPLC | >98% | Moderate | General Knowledge |
Note: Yields are highly dependent on the initial concentration of the target compound in the crude extract and the optimization of each purification step.
Visualizations
Caption: A typical experimental workflow for the purification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
Caption: A logical troubleshooting workflow for refining the purification protocol.
References
Technical Support Center: Managing Batch-to-Batch Variability of Plant Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges arising from batch-to-batch variability in plant extracts. Consistent and reproducible experimental results are paramount, and this guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the quality and consistency of your extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in plant extracts?
A1: Batch-to-batch variability in plant extracts is a multifaceted issue stemming from three main areas: the raw plant material, the extraction process, and post-extraction handling.[1] Key contributing factors include:
-
Raw Material Variability :
-
Genetics : Different plant populations or cultivars can have inherent genetic differences affecting their phytochemical profile.[1][2]
-
Geographical and Environmental Factors : The location of cultivation, soil composition, climate (temperature, rainfall, sunlight), and altitude can significantly alter the chemical makeup of a plant.[1][2][3][4]
-
Harvesting Practices : The timing of the harvest is critical, as the concentration of active compounds can fluctuate with the plant's growth cycle and even the time of day.[3][5][6][7][8][9]
-
Post-Harvest Handling : How the plant material is dried, stored, and processed after harvesting can lead to degradation or alteration of its chemical constituents.[1][5]
-
-
Extraction Process Inconsistencies :
-
Solvent Choice : The type of solvent (e.g., polar like ethanol/water or non-polar like hexane) and its concentration dramatically impact which compounds are extracted.[4][10][11][12][13][14]
-
Extraction Parameters : Variations in temperature, duration, solvent-to-solid ratio, and the physical state of the raw material (like particle size) can lead to inconsistent yields and profiles.[1][10][11]
-
Extraction Method : Different techniques (e.g., maceration, sonication, Soxhlet) have varying efficiencies and can affect the final composition of the extract.[15]
-
-
Post-Extraction Handling :
Q2: How can I ensure the raw plant material is standardized to minimize variability?
A2: Standardization of the raw material is a crucial first step.[1] This involves:
-
Botanical Authentication : Use methods like morphological analysis and DNA barcoding to confirm the correct plant species and part are being used.[4][6]
-
Consistent Sourcing : Source the raw material from the same geographical region and preferably the same supplier to reduce variability from environmental factors.[1]
-
Defined Harvesting Protocols : Adhere to a strict protocol for the time of harvest to ensure the plant is collected when the desired bioactive compounds are at their peak concentration.[6][7]
-
Standardized Post-Harvest Processing : Implement uniform procedures for drying, grinding, and storing the raw material to maintain its quality and chemical integrity.[1][13]
Q3: What are the essential analytical techniques for assessing the consistency of my plant extracts?
A3: A range of analytical techniques are used to characterize and ensure the quality of natural extracts.[15]
-
Chromatographic Techniques : These are the most widely used methods for creating a chemical "fingerprint" of an extract.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC) : Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC is a powerful tool for separating, identifying, and quantifying individual components in an extract.[6][15][19]
-
Gas Chromatography (GC) : Typically paired with Mass Spectrometry (GC-MS), this technique is ideal for analyzing volatile compounds.[6]
-
High-Performance Thin-Layer Chromatography (HPTLC) : A rapid and sensitive technique for separating compounds in a mixture.[20]
-
-
Spectroscopic Methods :
-
Nuclear Magnetic Resonance (NMR) : Provides detailed structural information about the compounds in an extract and can be used for unbiased fingerprinting.[15][21]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : These methods help identify functional groups and can be used for quantitative analysis of certain classes of compounds.[6][20]
-
Q4: My experimental results are inconsistent, but my extract's chemical fingerprint looks the same. What could be the issue?
A4: While chemical fingerprinting is crucial, it may not capture the full picture of an extract's biological activity.
-
Synergistic or Antagonistic Effects : The biological effect of an extract can be due to the complex interplay of multiple compounds.[16][22] Minor, undetected chemical variations could alter these interactions.
-
Bioassay Variability : Ensure your biological assay is robust and well-controlled. Include positive and negative controls in every experiment to verify the assay's performance.[23]
-
Bioassay-Guided Fractionation : If inconsistencies persist, consider using bioassay-guided fractionation. This process involves separating the extract into different fractions and testing the biological activity of each one to identify the active compound(s).[24][25][26][27][28] This can help pinpoint the source of variability.
Troubleshooting Guides
Guide 1: Inconsistent Extract Yield or Appearance
| Problem | Possible Cause | Troubleshooting Steps |
| Variable Extract Yield | Raw Material Quality : The content of extractable compounds can vary due to factors like harvest time and growing conditions.[15] | - Source raw materials from a reliable supplier with strong quality control. - Perform initial quality checks on incoming raw material.[1] |
| Inconsistent Particle Size : Non-uniform particle size can affect extraction efficiency. | - Standardize grinding procedures and use sieves to ensure a consistent particle size before extraction.[1] | |
| Solvent-to-Sample Ratio : An inconsistent ratio of solvent to plant material will impact the yield.[15] | - Use a consistent and optimized ratio for every extraction. | |
| Color/Odor Varies Between Batches | Natural Variation : Even with controlled parameters, some variation in color and odor is normal due to factors like plant dryness and harvesting season.[29] | - While minor variations are acceptable, significant changes may indicate a problem. - Compare the chemical fingerprints (e.g., via HPLC) of different batches to ensure the phytochemical profile is consistent. |
| Extraction Solvent pH : For certain compounds like anthocyanins, the pH of the extraction solvent can alter the color.[29] | - Ensure the pH of your solvent is consistent for each extraction. |
Guide 2: Inconsistent Analytical Results (e.g., HPLC Fingerprint)
| Problem | Possible Cause | Troubleshooting Steps |
| Shifting Retention Times & Varying Peak Areas | Mobile Phase Preparation : Inconsistent pH or solvent ratios in the mobile phase can cause retention time shifts.[15] | - Prepare the mobile phase consistently for every run using high-purity solvents. |
| Column Degradation : The complex nature of plant extracts can cause the column's stationary phase to degrade over time. | - Use a guard column to protect the analytical column. - Regularly check column performance with a standard. | |
| Inconsistent Sample Preparation : Variations in how the sample is dissolved and filtered can affect results. | - Follow a standardized protocol for sample preparation, including accurate weighing and ensuring complete dissolution. | |
| Appearance of Ghost Peaks | Solvent Contamination : Impurities in the solvent can appear as peaks in the chromatogram. | - Run a blank gradient (without injecting a sample) to identify any peaks originating from the solvent or system.[1] |
| Loss of Target Compound Peaks | Compound Degradation : The target compounds may be unstable and degrading during extraction or analysis. | - Assess the stability of your target compounds. - Protect the extract from light and heat during processing and storage. Consider using antioxidants if necessary.[1] |
Guide 3: Inconsistent Biological Activity in Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Variable Biological Effect | Raw Material Variability : The bioactivity is directly linked to the phytochemical composition, which can vary. | - Compare the chemical fingerprints and bioactivity of different raw material batches before proceeding with large-scale experiments. |
| Degradation of Active Compounds : The compounds responsible for the biological activity may be degrading during processing or storage. | - Investigate the stability of the active compounds. - Protect the extract from light and heat.[1] | |
| Inconsistent Solvent for Bioassay : The solvent used to dissolve the extract for the bioassay can have its own biological effects or interfere with the assay. | - Always include a solvent control (negative control) in your experiments.[23] - Ensure the final solvent concentration is consistent across all experiments. | |
| Assay Reproducibility : The biological assay itself may not be fully optimized or reproducible. | - Validate the bioassay for robustness. - Include positive and negative controls in every assay plate or run to monitor performance.[23] |
Quantitative Data Summary
Table 1: Impact of Extraction Solvent on Phytochemical Content
| Solvent | Polarity | Typical Compounds Extracted | Relative Yield |
| Water | High | Flavonoids, Polyphenols, Anthocyanins[10][14] | Varies |
| Methanol/Ethanol | High | Flavonoids, Terpenoids, Glycosides, Tannins[10][12][13] | High |
| Acetone | Medium | Tannins, Saponins, Carbohydrates[13] | Medium |
| Ethyl Acetate | Low | Terpenoids, Carotenoids[10] | Varies |
| Hexane/Chloroform | Low | Lipophilic compounds, Terpenoids, Essential Oils[10][11] | Low |
Table 2: Influence of Harvest Time on Key Phytochemicals in Hemp (Cannabis sativa L.)
| Harvest Stage | Cannabidiol (CBD) (µg/g) | Tetrahydrocannabinol (THC) (µg/g) |
| Budding | High | 157 |
| Full Flowering | 21,161 | 9,873 |
| Seed Maturity | Lower than full flowering | Lower than full flowering |
| Data adapted from a study on the Finola variety of hemp. Absolute values are highly dependent on the plant variety and growing conditions.[8] |
Experimental Protocols
Protocol 1: Standardized Maceration Extraction
This protocol outlines a general procedure for maceration, a common extraction technique.
-
Material Preparation :
-
Ensure the dried plant material is ground to a uniform powder (e.g., passes through a 40-mesh sieve).[1] This increases the surface area for extraction.
-
-
Extraction :
-
Accurately weigh 100 g of the powdered plant material.
-
Place the powder in a suitable flask (e.g., 2 L).
-
Add 1 L of the chosen solvent (e.g., 80% ethanol) to achieve a consistent solvent-to-solid ratio.[1]
-
Seal the flask and allow it to stand at a controlled room temperature for a defined period (e.g., 72 hours), with occasional agitation.
-
-
Filtration :
-
Solvent Removal :
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., ≤ 50°C) and pressure to remove the solvent.[1]
-
-
Drying and Storage :
-
Dry the resulting crude extract to a constant weight, for example, using a vacuum oven.
-
Store the final extract in an airtight, light-resistant container at a low temperature (e.g., 4°C) to prevent degradation.
-
Protocol 2: HPLC Fingerprinting for Quality Control
This protocol provides a general method for developing an HPLC fingerprint.
-
Standard and Sample Preparation :
-
Reference Standards : Prepare stock solutions of known marker compounds at a specific concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.[2]
-
Sample Solution : Accurately weigh a known amount of the dried plant extract and dissolve it in the same solvent. Use sonication to ensure complete dissolution.[15]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[15]
-
-
HPLC Analysis :
-
Instrument : A standard HPLC system with a UV/DAD or MS detector.
-
Column : A C18 column is commonly used for phytochemical analysis.
-
Mobile Phase : A gradient of two solvents is typical, for example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile. The gradient program should be optimized to achieve good separation of peaks.
-
Parameters :
-
-
Data Analysis :
-
Compare the chromatogram of each new batch to a "golden batch" or reference chromatogram.[5]
-
Key parameters to check for consistency include the retention times and relative peak areas of major and marker compounds.[16]
-
Use multivariate statistical analysis, such as Principal Component Analysis (PCA), to assess the overall similarity between batches.[5][16][30]
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The iterative process of bioassay-guided fractionation.
Caption: Critical control points for ensuring extract consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring Consistency: Quality Control and Standardization in Plant Extract Analysis [greenskybio.com]
- 3. Impact of Harvest Conditions and Host Tree Species on Chemical Composition and Antioxidant Activity of Extracts from Viscum album L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 7. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
- 10. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi | springermedizin.de [springermedizin.de]
- 15. benchchem.com [benchchem.com]
- 16. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 21. Plant metabolomics: A new frontier in phytochemical analysis [scielo.org.za]
- 22. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying synergy in the bioassay-guided fractionation of natural product extracts | PLOS One [journals.plos.org]
- 25. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 26. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioassay-Guided Fractionation, ESI-MS Scan, Phytochemical Screening, and Antiplasmodial Activity of Afzelia africana - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cangjiainc.com [cangjiainc.com]
- 30. Chemometric-Guided Approaches for Profiling and Authenticating Botanical Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Semi-Synthetic Modifications of Ingenol
Welcome to the technical support center for the semi-synthetic modification of ingenol (B1671944). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of ingenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the semi-synthetic modification of ingenol?
A1: The primary challenges include:
-
Low natural abundance: Ingenol is typically extracted in low yields from plants of the Euphorbia genus, making efficient semi-synthetic routes crucial.
-
Stereoselectivity: The ingenol core has multiple hydroxyl groups with varying reactivity. Achieving selective modification at a specific position, such as the C3 hydroxyl group, is a significant hurdle.
-
Isomerization: During esterification with angelic acid to produce ingenol 3-angelate (ingenol mebutate), the thermodynamically less stable angelate (Z-isomer) can isomerize to the more stable tiglate (E-isomer), which is often biologically less active.
-
Acyl Migration: Acyl groups, particularly on the C3 position, can migrate to other hydroxyl groups (e.g., C5 or C20) under certain conditions, leading to a mixture of products.[1]
-
Purification: The separation of the desired product from starting materials, isomers, and other byproducts can be challenging due to their similar polarities.
-
Stability: Ingenol and its derivatives can be sensitive to acidic and basic conditions, as well as heat, which can lead to degradation during reaction and purification.[1]
Q2: Why is the esterification at the C3 position of ingenol so important?
A2: The ester group at the C3 position of the ingenol scaffold is crucial for the biological activity of many ingenol derivatives, including the FDA-approved drug ingenol mebutate (ingenol 3-angelate). This moiety plays a key role in the molecule's interaction with its biological targets, such as Protein Kinase C (PKC).[1]
Q3: What is the most effective strategy to prevent the isomerization of the angelate group to the tiglate group during synthesis?
A3: The most effective strategy is the use of a protecting group to temporarily block other reactive hydroxyl groups on the ingenol scaffold. A high-yielding and stereoconservative method involves the protection of the C5 and C20 hydroxyl groups as a 5,20-acetonide. This directs the acylation specifically to the C3 hydroxyl group and minimizes side reactions, including isomerization.[2][3]
Q4: What analytical techniques are recommended for monitoring the progress of ingenol modification reactions?
A4: The following analytical techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, product purity, and the presence of isomers and byproducts. A reversed-phase C18 column is often used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products and identifying impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products and to identify metabolites and degradation products.[4]
Troubleshooting Guides
Problem 1: Low Yield of Ingenol 3-Angelate
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress closely using TLC or HPLC. - Ensure all reagents are of high purity and are added in the correct stoichiometry. - Optimize reaction time and temperature. |
| Side reactions (e.g., acylation at other positions) | - Employ a protecting group strategy, such as the 5,20-acetonide, to ensure regioselectivity. |
| Isomerization of angelate to tiglate | - Use a stereoconservative acylation method, such as the one involving the 5,20-acetonide protected ingenol. - Avoid harsh basic or acidic conditions during the reaction and work-up. |
| Product degradation during work-up or purification | - Use mild work-up procedures. A typical work-up involves washing with saturated aqueous NaHCO₃ and brine. - Avoid prolonged exposure to silica (B1680970) gel during column chromatography. Consider using a less acidic stationary phase like alumina (B75360) if degradation is observed. |
| Loss of product during purification | - Optimize the mobile phase for column chromatography to achieve good separation between the product and impurities. - For HPLC purification, use a semi-preparative or preparative column to handle larger quantities. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted Ingenol (or protected ingenol) | - Appears as a more polar spot on TLC compared to the ester product. - Can be identified by its characteristic NMR spectrum and retention time in HPLC. | - Ensure the acylation reaction goes to completion. - Can be separated from the less polar ester product by silica gel column chromatography. |
| Tiglate Isomer | - Often has a similar Rf value to the angelate on TLC, making separation difficult to monitor by this method alone. - Can be distinguished from the angelate isomer by ¹H NMR (different chemical shifts for the vinyl methyl protons) and HPLC (often a slightly different retention time). | - Use the 5,20-acetonide protection strategy to prevent its formation. - Careful optimization of HPLC conditions (e.g., gradient, mobile phase composition) may allow for separation of the two isomers. |
| Di- or Tri-acylated Products | - Will be significantly less polar than the mono-acylated product on TLC. - Can be identified by MS (higher molecular weight) and NMR (additional acyl group signals). | - Use a protecting group strategy to control the regioselectivity of the acylation. - Can be separated by column chromatography. |
| Acyl Migration Products | - May have similar polarity to the desired product, making separation challenging. - Structural elucidation by 2D NMR techniques (e.g., HMBC, NOESY) is necessary for unambiguous identification. | - Avoid prolonged reaction times and exposure to conditions that can promote acyl migration (e.g., strong acids or bases). - May require advanced purification techniques like preparative HPLC for separation.[1] |
Data Presentation
Table 1: Comparison of Yields for the Semi-Synthesis of Ingenol 3-Angelate
| Method | Starting Material | Key Reagents/Conditions | Yield of Ingenol 3-Angelate | Reference |
| Direct Acylation | Ingenol | Angelic anhydride, DMAP | Moderate (exact yield not specified, but isomerization is a known issue) | General knowledge |
| Acylation with 5,20-Acetonide Protection | Ingenol-5,20-acetonide | Angelic anhydride, DMAP, Toluene | High (up to 80% for the acylation step) | [3] |
| Enzymatic Acylation | 3-O-angeloylingenol | Candida antarctica Lipase B, vinyl acetate | Quantitative conversion to the 20-O-acetyl derivative |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ingenol 3-Angelate via 5,20-Acetonide Protection
This protocol is adapted from a high-yielding method developed for the stereoconservative preparation of ingenol 3-angelate.[2][3]
Step 1: Protection of Ingenol as Ingenol-5,20-acetonide
-
Dissolve ingenol in acetone.
-
Add pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by gravity column chromatography on silica gel to yield ingenol-5,20-acetonide.
Step 2: Acylation of Ingenol-5,20-acetonide
-
Dissolve ingenol-5,20-acetonide, angelic acid, and 4-dimethylaminopyridine (B28879) (DMAP) in toluene.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of celite and evaporate the solvent.
-
Purify the crude product by silica gel gravity column chromatography using a petroleum ether:EtOAc solvent system (e.g., 85:15) to obtain ingenol-3-angelate-5,20-acetonide.
Step 3: Deprotection of the Acetonide Group
-
Dissolve the ingenol-3-angelate-5,20-acetonide in a suitable solvent (e.g., a mixture of THF and aqueous HCl).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Perform an aqueous work-up by neutralizing the acid and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain pure ingenol 3-angelate.
Visualizations
Caption: Workflow for the semi-synthesis of ingenol 3-angelate.
Caption: Troubleshooting logic for ingenol 3-angelate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07915H [pubs.rsc.org]
addressing off-target effects of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. This ingenol (B1671944) ester is a potent activator of Protein Kinase C (PKC) isoforms, and understanding its potential off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol belongs to the ingenol class of diterpenoids, which are known to be potent activators of Protein Kinase C (PKC) isoforms.[1] Similar to phorbol (B1677699) esters, it mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation of PKC is considered its primary on-target effect.
Q2: What are the potential off-target effects of this compound?
A2: The off-target effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol can be broadly categorized into two types:
-
PKC-independent effects: The molecule might interact with other proteins or cellular components in a manner that does not involve PKC activation. This could be due to its chemical structure or lipophilicity, potentially leading to non-specific membrane interactions or binding to other proteins with similar structural motifs.
-
Activation of unintended PKC isoforms: The compound may activate a spectrum of PKC isoforms, and not all of these may be related to the desired biological outcome in your specific experimental model. The activation of different PKC isoforms can lead to a wide range of cellular responses, some of which may be considered off-target in the context of your research question.[1]
Q3: How can I be sure that the observed cellular effect is due to PKC activation (on-target)?
A3: To confirm that the observed effect is mediated by PKC, a combination of pharmacological and/or genetic approaches is recommended. This involves using specific PKC inhibitors alongside 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. If the inhibitor blocks the effect of the ingenol ester, it strongly suggests a PKC-dependent mechanism. Additionally, using an inactive analog of the compound that cannot activate PKC can help differentiate specific from non-specific effects.
Q4: Are there commercially available inactive analogs for this compound?
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating off-target effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in your experiments.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects or activation of multiple signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a pan-PKC inhibitor to see if the effect is abolished.
-
Control for Non-Specific Effects: Run parallel experiments with a vehicle control (e.g., DMSO) and an inactive analog like 4α-PDD.
-
Dose-Response Analysis: Perform a dose-response curve for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to identify the optimal concentration range for your desired effect and to observe potential biphasic responses that might indicate off-target effects at higher concentrations.
-
Issue 2: Difficulty in attributing the observed effect to a specific PKC isoform.
-
Possible Cause: Broad-spectrum activation of multiple PKC isoforms by the compound.
-
Troubleshooting Steps:
-
Pharmacological Inhibition: Use PKC inhibitors with varying isoform selectivity (see Table 2 for examples). While perfectly specific inhibitors are rare, comparing the effects of different inhibitors can provide clues about the involvement of specific PKC families (conventional vs. novel).
-
Genetic Approaches (for definitive validation):
-
siRNA/shRNA Knockdown: Transiently silence the expression of specific PKC isoforms to determine if the effect of the ingenol ester is diminished.
-
CRISPR/Cas9 Knockout: Generate cell lines completely lacking a specific PKC isoform for more robust validation.
-
-
Quantitative Data
Disclaimer: Specific quantitative data for the on-target and off-target activities of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is not extensively available in the public domain. The following tables provide illustrative data for closely related and well-characterized ingenol esters and commonly used PKC inhibitors to guide experimental design.
Table 1: Illustrative Biological Activity of a Related Ingenol Ester (Ingenol-3-Angelate / Ingenol Mebutate)
| Parameter | Cell Line | Value | Reference |
| On-Target Effect | |||
| PKCα Activation | Colo205 cells | Effective at 3 µM | [2] |
| PKCδ Activation | Colo205 cells | Effective at 3 µM | [2] |
| Phenotypic Effect (Illustrative) | |||
| Inhibition of Cell Proliferation (IC50) | WEHI-231 (B-cell lymphoma) | ~10 nM | [1][3] |
| Inhibition of Cell Proliferation (IC50) | Colo-205 (Colon cancer) | ~100 nM | [1][3] |
| Inhibition of Cell Proliferation (IC50) | HOP-92 (Lung cancer) | ~1 µM | [1][3] |
Table 2: Potency of Common Pan-PKC Inhibitors for Control Experiments
| Inhibitor | Target PKC Isoforms | IC50 Values | Reference |
| Gö 6983 | Pan-PKC inhibitor | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM | [2][4] |
| Bisindolylmaleimide I (GF 109203X) | Conventional and Novel PKCs | PKCα: 20 nM, PKCβI: 17 nM, PKCβII: 16 nM, PKCγ: 20 nM | [5] |
Key Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Pan-PKC Inhibitor
This protocol outlines the use of a pan-PKC inhibitor, such as Gö 6983, to determine if the biological effect of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is PKC-dependent.
Materials:
-
Cells of interest
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Gö 6983 (or another suitable pan-PKC inhibitor)
-
Vehicle (e.g., DMSO)
-
Cell culture medium and reagents
-
Assay-specific reagents for measuring the biological endpoint
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Pre-treat the cells with Gö 6983 at a concentration known to inhibit PKC effectively (e.g., 1-10 µM) for 30-60 minutes. Include a vehicle control group.
-
Treatment with Ingenol Ester: Add 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol at the desired concentration to the cells, both in the presence and absence of the PKC inhibitor. Maintain the vehicle and inhibitor-only control groups.
-
Incubation: Incubate the cells for the required duration to observe the biological effect.
-
Endpoint Measurement: Measure the desired biological outcome (e.g., cell viability, gene expression, protein phosphorylation) using the appropriate assay.
-
Data Analysis: Compare the effect of the ingenol ester in the presence and absence of the PKC inhibitor. A significant reduction in the effect in the presence of the inhibitor indicates a PKC-dependent mechanism.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein within a cellular context.[5][6] Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells of interest
-
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Vehicle (e.g., DMSO)
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blotting reagents and equipment
-
Primary antibody against the PKC isoform of interest and a loading control (e.g., β-actin)
Procedure:
-
Cell Treatment: Treat cultured cells with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol or vehicle for a specified time.
-
Heating: Resuspend the treated cells in PBS and aliquot them. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target PKC isoform by Western blotting.
-
Data Analysis: A shift in the melting curve of the PKC isoform to a higher temperature in the presence of the ingenol ester indicates direct binding and target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Studies with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Frequently Asked Questions (FAQs)
Q1: What is 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and what is its known mechanism of action?
A1: 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from the plant Euphorbia kansui. While its specific mechanism is not fully elucidated, it belongs to the ingenol (B1671944) ester family. These compounds are known to be potent activators of Protein Kinase C (PKC) isoforms.[1] The activation of PKC by the related compound, ingenol mebutate, leads to a dual mechanism of action: direct induction of cell necrosis and a neutrophil-mediated inflammatory response that contributes to the clearance of targeted cells.[2]
Q2: I cannot find a recommended in vivo dosage for this specific compound. Where should I start?
A2: Due to the lack of specific data, a dose-ranging study is essential. For topical application, studies with the analogous compound, ingenol mebutate, in murine models of skin cancer have used gel formulations with concentrations ranging from 0.01% to 0.25%.[3] For initial systemic studies (e.g., intraperitoneal or intravenous), it is crucial to start with very low doses and carefully monitor for toxicity. The choice of starting dose will depend on the formulation and the animal model.
Q3: What is the most common route of administration for ingenol esters in preclinical studies?
A3: The most extensively studied route of administration for ingenol mebutate is topical, due to its clinical application for actinic keratosis.[4] For systemic administration in preclinical research, intraperitoneal (IP) and intravenous (IV) injections are common for initial efficacy and toxicity studies of novel compounds.[5] Oral administration may be challenging due to the likely poor oral bioavailability of these hydrophobic compounds.
Q4: What are the known signaling pathways activated by ingenol esters?
A4: Ingenol esters, like ingenol mebutate, are potent activators of the Protein Kinase C (PKC) signaling pathway.[2] This can lead to the activation of downstream pathways, including the MEK/ERK pathway, which is involved in cell proliferation and survival.[6] The activation of PKCδ has been specifically implicated in the pro-apoptotic effects of some ingenol esters.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Formulation | The compound is highly hydrophobic and has low aqueous solubility. | - Use a suitable organic solvent such as DMSO or ethanol (B145695) to first dissolve the compound. - For in vivo administration, create a stock solution in an organic solvent and then dilute it into a vehicle suitable for injection (e.g., saline with a co-solvent like Cremophor EL or Tween 80). - Sonication may aid in dissolving the compound. - Always prepare fresh formulations immediately before use. |
| Acute Toxicity or Adverse Events in Animals | The initial dose is too high. Ingenol esters are known to be potent and can have toxic effects. | - Immediately stop the experiment and euthanize animals showing severe distress. - Conduct a dose-escalation study starting with a much lower dose. - Carefully observe animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur. - Consider the Maximum Tolerated Dose (MTD) from studies of similar compounds as a very rough guide. |
| Lack of Efficacy | - The dose is too low. - Poor bioavailability with the chosen route of administration. - The compound is unstable in the formulation or in vivo. | - If no toxicity is observed, cautiously increase the dose in subsequent cohorts. - Consider a different route of administration that may offer better systemic exposure (e.g., IV instead of IP or oral). - Ensure the formulation is stable and the compound is not degrading before or after administration. |
| Inconsistent Results Between Animals | - Variability in formulation preparation. - Inconsistent administration technique. - Biological variability between animals. | - Ensure the formulation is homogenous before each injection. - Standardize the injection procedure (e.g., volume, speed, location). - Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Summary of Topical Dosages of Ingenol Mebutate in Preclinical and Clinical Studies
| Study Type | Species | Concentration | Dosing Regimen | Application Area | Reference |
| Preclinical | Mouse (SKH1) | 0.25% | Once daily for two days | Subcutaneous SCC tumors | [3] |
| Clinical (Phase III) | Human | 0.015% | Once daily for three consecutive days | Face and scalp | [4] |
| Clinical (Phase III) | Human | 0.05% | Once daily for two consecutive days | Trunk and extremities | [4] |
| Clinical (Phase II) | Human | 0.025% and 0.05% | Once daily for two or three consecutive days | Non-facial lesions | [7] |
Note: This table is for the related compound ingenol mebutate and should be used as a general reference only.
Experimental Protocols
Protocol 1: General Formulation for Systemic Administration of a Hydrophobic Ingenol Ester
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved; gentle warming or sonication may be used.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution appropriate for the chosen route of administration. A common vehicle for IV or IP injection of hydrophobic compounds is a mixture of Cremophor EL, ethanol, and saline. For example, a 1:1:8 ratio of Cremophor EL:Ethanol:Saline.
-
-
Final Formulation:
-
On the day of injection, dilute the stock solution into the vehicle to the desired final concentration.
-
For example, to achieve a final dose of 1 mg/kg in a mouse with an injection volume of 100 µL, you would dilute the 10 mg/mL stock solution accordingly.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension or solution.
-
Protocol 2: Topical Administration in a Murine Model (adapted from ingenol mebutate studies)
-
Formulation:
-
Prepare a gel formulation of the desired concentration (e.g., 0.1% w/w) of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in a suitable vehicle (e.g., isopropanol-based gel).
-
-
Animal Preparation:
-
If necessary, shave the application area on the back of the mouse 24 hours prior to the first application.
-
-
Application:
-
Using a positive displacement pipette or a similar device, apply a precise volume of the gel formulation to the target area.
-
Gently spread the gel over the defined area using the pipette tip.
-
Allow the gel to dry.
-
-
Dosing Schedule:
-
Repeat the application as required by the experimental design (e.g., once daily for two consecutive days).[3]
-
Mandatory Visualization
Caption: Proposed signaling pathway for ingenol esters.
Caption: General workflow for in vivo studies.
References
- 1. Reactivation of HIV-1 from Latency by an Ingenol Derivative from Euphorbia Kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 6. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol quantification. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues that may be encountered during the quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for the analyte. What are the possible causes and solutions?
-
Answer:
-
Causes of Tailing:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the column's stationary phase can interact with the analyte.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Contamination: Buildup of contaminants on the column frit or at the head of the column.[1]
-
Inappropriate Mobile Phase pH: For ionizable analytes, a mobile phase pH close to the pKa can result in poor peak shape.
-
-
Causes of Fronting:
-
Solutions:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase to be at least 2 units away from the analyte's pKa. Adding a competitive base or acid (e.g., triethylamine) can help reduce tailing.
-
Sample Preparation: Dilute the sample or dissolve it in the mobile phase.
-
Column Maintenance: Use a guard column to protect the analytical column from contamination.[1] If the column is contaminated, try flushing it with a strong solvent.[3]
-
Method Adjustment: Reduce the injection volume or the sample concentration.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is drifting or fluctuating between injections. How can I resolve this?
-
Answer:
-
Causes:
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[4]
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, evaporation of volatile solvents, or degradation of mobile phase additives.[3][4]
-
Pump Issues: Air bubbles in the pump, leaking pump seals, or malfunctioning check valves can cause flow rate instability.[2][4]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run.[3][4]
-
-
Solutions:
-
Temperature Control: Use a column oven to maintain a stable temperature.[3][4]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[3] Ensure thorough mixing and degassing.
-
System Maintenance: Purge the pump to remove air bubbles.[4] Regularly inspect and replace pump seals and check valves as part of routine maintenance.
-
Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10 column volumes) before starting the analytical run.[3]
-
-
Issue 3: Low Signal Intensity or Sensitivity
-
Question: The response for my analyte is lower than expected. What steps can I take to improve sensitivity?
-
Answer:
-
Causes:
-
Sample Degradation: The analyte may be unstable in the sample solvent or during storage.
-
Poor Ionization (MS): Suboptimal source parameters (e.g., temperature, gas flow, voltage) in the mass spectrometer.
-
Detector Issues (UV): Incorrect wavelength selection or a deteriorating lamp.[3]
-
Sample Loss during Preparation: Inefficient extraction or adsorption of the analyte to container walls.
-
-
Solutions:
-
Stability Assessment: Evaluate the stability of the analyte under different storage and sample preparation conditions.
-
MS Parameter Optimization: Tune the mass spectrometer source and collision energy parameters specifically for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol.
-
UV Detector Optimization: Select a wavelength of maximum absorbance for the analyte. Check the lamp's energy output.
-
Extraction Efficiency: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to maximize recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a quantification method for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol?
A1: According to ICH Q2(R1) and FDA guidelines, the key validation parameters include:[5][6][7][8]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Q2: How do I establish the linearity of the method?
A2: To establish linearity, prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of five concentration points is recommended.[10] The calibration curve is generated by plotting the instrument response against the nominal concentration of the analyte. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥ 0.99.
Q3: What are the acceptance criteria for accuracy and precision?
A3: For bioanalytical methods, the acceptance criteria for accuracy and precision are generally as follows:[12]
-
Accuracy: The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
-
Precision: The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not be greater than 20%.
Q4: What should I do if I observe a significant matrix effect?
A4: A matrix effect is the alteration of the analyte's response due to interfering components in the sample matrix.[12] To mitigate this:
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., by using a more selective SPE sorbent) to remove interfering substances.
-
Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from the interfering components.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for Quantification
This protocol is a representative method based on techniques used for similar ingenane-type diterpenoids.[13][14]
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Dilute the supernatant with water and load onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elute the analyte with a high-organic-content solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both the analyte and the internal standard.
-
Data Presentation
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Coefficient of Determination (r²) | 0.998 |
Table 2: Accuracy and Precision
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.0 (LLOQ) | 1.08 | 108.0 | 8.5 | 11.2 |
| 2.5 (Low QC) | 2.45 | 98.0 | 6.2 | 8.9 |
| 50 (Mid QC) | 52.1 | 104.2 | 4.1 | 5.5 |
| 800 (High QC) | 789.6 | 98.7 | 3.5 | 4.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 88.5 | 95.2 |
| High QC | 91.2 | 97.1 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 96.5 |
| Freeze-thaw (3 cycles, -80°C to RT) | 3 cycles | 94.8 |
| Long-term storage (-80°C) | 30 days | 97.2 |
| Post-preparative (Autosampler at 4°C) | 24 hours | 98.1 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. scllifesciences.com [scllifesciences.com]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 11. wjarr.com [wjarr.com]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
avoiding common pitfalls in diterpenoid research
Welcome to the technical support center for diterpenoid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges in their experiments.
Section 1: Extraction and Isolation
This section addresses common issues encountered during the initial stages of extracting and purifying diterpenoids from their natural sources.
Troubleshooting & FAQs
Q1: Why is my diterpenoid extraction yield consistently low?
Low yields can stem from several factors, including the choice of extraction method, solvent polarity, and the inherent stability of the target compounds. Plant extraction methods can be inefficient due to the low content of target products and the presence of many structurally similar analogs[1]. The polarity of the molecule is a critical feature to consider when selecting an extraction solvent[2]. For instance, non-polar solvents like hexane (B92381) are unsuitable for polar terpenoids, which require more polar solvents like methanol[2].
Q2: My diterpenoid compounds appear to be degrading during extraction. How can this be minimized?
Diterpenoids can be sensitive to heat and light. For example, cafestol (B1668206) and kahweol (B1673272) are known to be thermolabile and can degrade during processes like coffee roasting[3][4]. To minimize degradation, consider using extraction techniques that operate at lower temperatures, such as supercritical fluid extraction (SFE) with CO2, which allows for selective extraction with minimal degradation[5]. Protecting extracts from direct light and using antioxidants can also be beneficial.
Q3: I am struggling to separate structurally similar diterpenoid isomers. What purification strategies are effective?
The separation of stereoisomers is challenging because they often have very similar physical and chemical properties[6]. Effective separation typically requires high-resolution chromatographic techniques. It is common to use a series of different separation techniques, such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC), to obtain pure compounds[7]. For complex mixtures, advanced techniques like multi-dimensional chromatography may be necessary.
Data Summary: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of diterpenoids. Below is a comparison of common methods.
| Extraction Method | Typical Solvents/Conditions | Advantages | Disadvantages | Yield Comparison Example (Coffee Diterpenes) |
| Soxhlet Extraction | n-hexane, ethanol (B145695), chloroform | High extraction efficiency for certain compounds[8]. | Time-consuming, requires large solvent volumes, potential for thermal degradation of sensitive compounds[8]. | Baseline |
| Supercritical CO2 (SC-CO2) Extraction | CO2, often with a modifier like ethanol (e.g., 6-10% v/v) at 40-80°C and 10-30 MPa[5]. | Selective, minimal degradation, environmentally friendly[5]. | High initial equipment cost. | Up to 15-fold higher yield compared to Soxhlet with n-hexane[5]. |
| Direct Saponification | Ethanolic KOH | Effective for releasing esterified diterpenes. | Can modify the native structure of the compounds. | Reached the highest level of diterpenes (e.g., 466 mg/100g SCG for cafestol)[5]. |
Experimental Protocol: Supercritical Fluid Extraction (SFE) of Diterpenes
This protocol provides a general methodology for extracting diterpenes using SFE, based on optimized conditions for spent coffee grounds[5].
-
Sample Preparation: Air-dry and grind the source material to a uniform particle size to increase surface area.
-
Extractor Loading: Load the ground material into the extraction vessel.
-
Parameter Setup:
-
Set the extraction temperature (e.g., 80°C).
-
Set the pressure (e.g., 25 MPa).
-
Set the CO2 flow rate.
-
If using a co-solvent, set the modifier pump for the desired percentage (e.g., 6% v/v ethanol).
-
-
Extraction: Begin the flow of supercritical CO2 (and modifier, if applicable) through the vessel for a set duration (e.g., 60-120 minutes). Diterpenes will be solubilized in the supercritical fluid.
-
Collection: The fluid passes into a separator where pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the diterpenoids to precipitate.
-
Concentration: Collect the precipitated extract and concentrate it under vacuum to remove any residual solvent.
Workflow Diagram: Diterpenoid Extraction and Isolation
Caption: General workflow for diterpenoid extraction and purification.
Section 2: Structural Elucidation
This section focuses on troubleshooting the process of identifying the chemical structure of purified diterpenoids using spectroscopic techniques.
Troubleshooting & FAQs
Q1: My ¹³C-NMR spectra are difficult to interpret for skeleton identification. What are common challenges?
The structural complexity and similarity among diterpenoids make structure elucidation challenging[9]. Interpreting ¹³C-NMR spectra often requires specialists with knowledge of characteristic peak patterns[10][11]. Problems can arise from overlapping signals, especially in complex molecules. Using a combination of 1D and 2D NMR techniques (COSY, HMBC, HSQC) is crucial for assigning signals and determining the carbon skeleton[12].
Q2: Why am I getting ambiguous results from Mass Spectrometry (MS)?
The fragmentation patterns in MS are highly dependent on the diterpenoid's core skeleton and functional groups[13]. Different ionization methods (e.g., EI vs. APCI) produce different types of information; APCI-MS, for instance, primarily provides molecular weight information, while EI leads to more extensive fragmentation[14]. Using high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, and tandem MS (MS/MS) can help elucidate fragmentation pathways to identify the structural class[13][15][16].
Q3: I can't get my purified diterpenoid to crystallize for X-ray analysis. What should I try?
Crystallization is often a major bottleneck. Success is highly dependent on sample purity (>95%) and homogeneity[17]. Even minor impurities can disrupt lattice formation. Other factors include the presence of flexible regions in the molecule and the choice of crystallization conditions (solvent, precipitant, temperature)[17][18]. A systematic screening of various conditions is often necessary.
Data Summary: Characteristic MS/MS Fragmentation of Diterpenoids
Understanding typical fragmentation helps in the tentative identification of diterpenoid classes from MS data.
| Diterpenoid Class | Precursor Ion | Characteristic Neutral Losses / Fragment Ions | Reference |
| Daphnane Diterpenoids | [M+H]⁺ | Neutral loss of the macrocyclic ring (e.g., C₁₀H₁₄O). | [16] |
| Clerodane Diterpenoids (Glycosides) | [M-H]⁻ | Loss of the dehydrated glucose moiety (-162 Da). | [19] |
| Generic Diterpenoids | [M-H]⁻ | Common losses of small molecules like H₂O, CO, and CO₂. | [19] |
| Abietanes/Pimaranes | [M]⁺ (GC-MS) | Fragmentation is governed by the location of double bonds and functional groups, not the C13 substituent. | [13] |
| Labdanes | [M]⁺ (GC-MS) | Specific loss of the alkyl side chain is a key identifier. | [13] |
Experimental Protocol: General Workflow for Structure Elucidation
-
Purity Confirmation: Confirm the purity of the isolated compound using HPLC-UV/ELSD or another suitable method.
-
Mass Spectrometry:
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a deuterated solvent.
-
Run 2D NMR experiments:
-
COSY: To establish ¹H-¹H correlations (proton-proton couplings).
-
HSQC: To determine one-bond ¹H-¹³C correlations (which proton is attached to which carbon).
-
HMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different fragments of the molecule.
-
NOESY/ROESY: To determine through-space proton-proton correlations, which helps in defining the stereochemistry.
-
-
-
Data Integration: Combine all MS and NMR data to propose a planar structure and relative stereochemistry[12].
-
Confirmation (Optional but Recommended):
-
If possible, grow a crystal and perform single-crystal X-ray diffraction for unambiguous structure and absolute stereochemistry determination.
-
Compare spectral data with published data for known compounds.
-
Logic Diagram: Structural Elucidation Pathway
Caption: Logical workflow for diterpenoid structure elucidation.
Section 3: Bioactivity Screening
This section provides guidance on avoiding common pitfalls during the biological evaluation of diterpenoids.
Troubleshooting & FAQs
Q1: My compound is active in several unrelated bioassays. Could these be false positives?
Yes, this is a significant concern. Compounds that show activity in multiple, disparate assays are known as "frequent hitters" and are often false positives[20]. This can be caused by mechanisms like compound aggregation, fluorescence interference, or membrane disruption[20][21]. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS). It is crucial to perform control experiments to rule out these artifacts.
Q2: Why are my promising in vitro results not replicating in in vivo animal models?
This is a common challenge in drug development. The discrepancy can be due to many factors, including poor absorption, rapid metabolism, low bioavailability, or unexpected toxicity of the compound in a whole organism[21]. An in vitro assay is a simplified model and does not account for the complex physiological processes that occur in vivo.
Q3: I am observing toxicity in my cell-based assay at high concentrations. Is this a relevant finding?
High concentrations of test compounds (e.g., approaching 10 mM) are a potential source of false positive results in in-vitro genotoxicity assays.[22] Such effects may be due to non-specific mechanisms like cytotoxicity or physicochemical interactions that would not be relevant at therapeutic doses in vivo. It is important to determine if the observed activity occurs within a reasonable concentration range and to investigate the mechanism of action.
Data Summary: Common Causes of False Positives in Bioassays
Recognizing and mitigating sources of assay artifacts is critical for reliable data.
| Artifact Mechanism | Description | How to Mitigate | Reference |
| Compound Aggregation | Compounds form aggregates that non-specifically bind to and inhibit proteins. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; re-test active compounds after filtration. | [20] |
| Fluorescence Interference | The compound itself is fluorescent, interfering with assays that use fluorescence as a readout. | Run the assay without the target enzyme/protein to see if the compound alone generates a signal. | [20] |
| Light Scattering | Compound precipitation can scatter light, causing false positives in absorbance-based assays. | Visually inspect wells for precipitation; measure absorbance at a non-interfering wavelength. | [20] |
| Membrane Disruption | In cell-based assays, compounds can disrupt the cell membrane, leading to non-specific cytotoxicity. | Use a secondary assay to measure membrane integrity (e.g., LDH release assay). | [20] |
| High Cytotoxicity | At high concentrations, compounds can induce cellular stress pathways that are not relevant to the intended target. | Determine the dose-response curve and ensure activity occurs at non-cytotoxic concentrations. | [22] |
Experimental Protocol: MTT Assay for Cytotoxicity (Abbreviated)
This protocol outlines a basic cytotoxicity screen, a common first step in bioactivity testing.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid extract or pure compound in culture medium. Replace the old medium with the treatment medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Decision Tree: Investigating a Potential False Positive
Caption: Decision tree for troubleshooting a potential false positive bioassay result.
References
- 1. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. tandfonline.com [tandfonline.com]
- 12. jchps.com [jchps.com]
- 13. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.uva.nl [pure.uva.nl]
- 15. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro bioassays to evaluate beneficial and adverse health effects of botanicals: promises and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the selectivity of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its derivatives?
A1: The primary mechanism of action for these ingenol (B1671944) derivatives is the activation of Protein Kinase C (PKC) isozymes.[1][2] They function as analogues of diacylglycerol (DAG), the endogenous activator of PKC, binding to the C1 domain of conventional and novel PKC isozymes.[3][4] This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis in cancer cells.[1][5]
Q2: Why is enhancing selectivity for specific PKC isozymes important?
A2: The various PKC isozymes can have different, and sometimes opposing, cellular functions. For example, PKCδ activation is often linked to pro-apoptotic effects in leukemic cells, making it a desirable target for cancer therapy.[1][2] Conversely, other isozymes might be involved in cell survival or inflammatory responses that could lead to undesirable side effects.[3] Therefore, enhancing selectivity towards a specific isozyme, such as PKCδ or PKCβII, can improve the therapeutic window and reduce off-target effects.[6]
Q3: How do modifications at the C-3 and C-20 positions of the ingenol core influence selectivity?
A3: Modifications at both the C-3 and C-20 positions are critical for modulating the biological activity and selectivity of ingenol derivatives. The ester group at the C-3 position plays a significant role in the compound's affinity for the C1 domain of PKC isozymes. The length, saturation, and conformation of the acyl chain can influence which isozymes are most potently activated. The acetyl group at the C-20 position also contributes to the overall pharmacological profile, and modifications at this site can affect both potency and selectivity.
Q4: What is the significance of the (2'E, 4'E)-decadienoyl moiety for biological activity?
A4: The (2'E, 4'E)-decadienoyl group at the C-3 position is a key structural feature that confers potent PKC activation. The conjugated diene system and the length of the fatty acid chain are important for hydrophobic and van der Waals interactions within the ligand-binding pocket of the C1 domain. Variations in the geometry of the double bonds (E vs. Z) can also impact binding affinity and isozyme selectivity.[7][8]
Q5: Which PKC isozymes are the most relevant targets for enhancing anti-cancer activity?
A5: For many types of cancer, particularly leukemia, PKCδ is a key target, as its activation has been shown to induce apoptosis.[1][2][5] Some studies also suggest that targeting PKCβII can be beneficial.[6] The relevance of a particular isozyme can be cell-type dependent, so it is crucial to consider the specific cancer model being studied.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield During Synthesis | Incomplete reaction, side reactions, or degradation of the product. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Optimize the reaction temperature and time. - Use a milder acylating agent or a different catalyst. |
| Poor Solubility of Derivatives | The hydrophobic nature of the decadienoyl chain can lead to poor solubility in aqueous buffers. | - Prepare stock solutions in an organic solvent like DMSO. - For aqueous assays, use a carrier solvent or a surfactant like Tween-80. - Sonication can help to dissolve the compound. |
| Inconsistent Biological Assay Results | Variability in compound concentration, cell passage number, or assay conditions. | - Prepare fresh dilutions of the compound for each experiment from a high-concentration stock. - Use cells within a consistent and low passage number range. - Ensure consistent incubation times, temperatures, and reagent concentrations. |
| Off-Target Effects in Cell-Based Assays | The compound may be activating multiple PKC isozymes or other signaling pathways. | - Test the compound against a panel of PKC isozymes to determine its selectivity profile. - Use PKC isozyme-specific inhibitors or activators as controls. - Perform knockdown experiments (e.g., using siRNA) for specific PKC isozymes to confirm their role in the observed effects. |
| Difficulty in Compound Purification | The presence of closely related isomers or byproducts. | - Use high-performance liquid chromatography (HPLC) with a suitable column and solvent system for purification. - Consider using a chiral column if stereoisomers are a possibility. - Confirm the purity and identity of the final compound using techniques like NMR and mass spectrometry. |
Data Presentation
Table 1: Illustrative PKC Isozyme Selectivity Profile of Ingenol Derivatives
| Compound | PKCα (Ki, nM) | PKCβI (Ki, nM) | PKCβII (Ki, nM) | PKCγ (Ki, nM) | PKCδ (Ki, nM) | PKCε (Ki, nM) | PKCη (Ki, nM) | PKCθ (Ki, nM) |
| Ingenol-3-angelate (PEP005) | 0.3 | - | - | 0.162 | 0.376 | 0.171 | - | - |
| Derivative A (Hypothetical) | 1.2 | 0.8 | 0.5 | 2.5 | 0.1 | 3.0 | 5.0 | 4.5 |
| Derivative B (Hypothetical) | 5.0 | 3.5 | 0.2 | 6.8 | 1.5 | 8.0 | 10.2 | 9.8 |
Note: The Ki values for Ingenol-3-angelate are based on available data, while values for hypothetical derivatives A and B are for illustrative purposes to show improved selectivity for PKCδ and PKCβII, respectively.[9]
Experimental Protocols
General Procedure for the Synthesis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
-
Preparation of (2'E,4'E)-Decadienoic Acid: Synthesize (2'E,4'E)-decadienoic acid from commercially available starting materials using standard organic chemistry techniques, such as the Wittig or Horner-Wadsworth-Emmons reaction, followed by hydrolysis.
-
Activation of the Carboxylic Acid: Activate the (2'E,4'E)-decadienoic acid by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or by using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like DMAP (4-dimethylaminopyridine).
-
Esterification: Dissolve 20-O-acetylingenol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere. Add the activated (2'E,4'E)-decadienoic acid dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Protein Kinase C (PKC) Isozyme Activity Assay
This protocol is a general guideline and may need to be optimized for specific PKC isozymes and substrates.
-
Reagents and Buffers:
-
Purified, recombinant human PKC isozymes (α, βI, βII, γ, δ, ε, η, θ).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol in a suitable buffer).
-
ATP solution (containing [γ-³²P]ATP for radiometric assays or unlabeled ATP for non-radiometric assays).
-
PKC substrate (e.g., a specific peptide substrate or a generic substrate like myelin basic protein).
-
Test compound (3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol derivative) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, and the specific PKC isozyme.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., a known PKC activator like PMA) and a negative control (DMSO vehicle).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 30 °C).
-
Initiate the kinase reaction by adding the ATP solution and the PKC substrate.
-
Incubate for a specific time (e.g., 15-30 minutes) at the reaction temperature.
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).
-
-
Detection and Data Analysis:
-
Radiometric Assay: If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose membrane). Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: Use a commercially available kit that measures ATP consumption (e.g., ADP-Glo) or the generation of a phosphorylated product (e.g., using a phosphospecific antibody in an ELISA format).
-
Calculate the percentage of PKC activity at each concentration of the test compound relative to the positive control.
-
Determine the IC50 or EC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Caption: PKC signaling pathway activated by ingenol derivatives leading to apoptosis.
Caption: Experimental workflow for the synthesis and evaluation of ingenol derivatives.
Caption: Structure-Activity Relationship (SAR) for enhancing PKC isozyme selectivity.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ingenol Esters and Phorbol Esters as Protein Kinase C Activators
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Kinase C (PKC) activation is critical for advancing research in areas ranging from oncology to immunology. This guide provides a comparative overview of two classes of potent PKC activators: the ingenol (B1671944) ester 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and the well-characterized phorbol (B1677699) esters.
While both ingenol and phorbol esters are diterpenoids that potently activate PKC by binding to the C1 domain, mimicking the endogenous ligand diacylglycerol (DAG), they exhibit distinct biological activities. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are powerful tumor promoters, a characteristic that has limited their therapeutic application. In contrast, certain ingenol esters, like ingenol 3-angelate (I3A), have demonstrated therapeutic potential, with I3A (Picato®) being approved for the treatment of actinic keratosis. This guide aims to provide a detailed comparison of their performance as PKC activators, drawing on available experimental data for representative compounds from each class.
Quantitative Comparison of PKC Activation
The following tables summarize the available quantitative data for the binding affinity and isoform selectivity of representative phorbol esters and ingenol 3-angelate.
Table 1: Binding Affinity of Phorbol Esters and Ingenol 3-Angelate for PKC
| Compound | PKC Isoform | Binding Affinity (Kd or Ki, nM) | Source |
| Phorbol Esters | |||
| Phorbol 12,13-dibutyrate (PDBu) | PKCα | 1.6 | [1] |
| PDBu | PKCβ1 | 2.5 | [1] |
| PDBu | PKCβ2 | 2.3 | [1] |
| PDBu | PKCγ | 18 | [1] |
| PDBu | PKCδ | 3.6 | [1] |
| PDBu | PKCε | 7.7 | [1] |
| Ingenol Ester | |||
| Ingenol 3-angelate (I3A) | PKCα | high affinity (specific value not stated) | [2] |
Note: Lower Kd or Ki values indicate higher binding affinity.
Table 2: PKC Isoform Selectivity
| Compound | Relative Potency/Selectivity | Source |
| Phorbol Esters | ||
| Phorbol 12-myristate 13-acetate (PMA) | Potent activator of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. | [3] |
| Phorbol 12,13-dibutyrate (PDBu) | Binds to conventional and novel PKC isoforms with varying affinities (see Table 1). | [1] |
| Ingenol Ester | ||
| Ingenol 3-angelate (I3A) | Showed little PKC isoform selectivity in in-vitro binding assays. However, it induced a different pattern of translocation for PKCδ compared to PMA in intact cells. | [2] |
Signaling Pathways and Experimental Workflows
The activation of PKC by both phorbol esters and ingenol esters triggers a cascade of downstream signaling events. The simplified pathway below illustrates the central role of PKC in cellular signaling.
The experimental workflow for assessing PKC activation typically involves either a binding assay to determine the affinity of a compound for PKC or a kinase activity assay to measure the phosphorylation of a substrate.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of PKC activators.
PKC Binding Assay (Competitive Displacement)
This protocol is adapted from studies characterizing the binding of phorbol esters to PKC isoforms.
Objective: To determine the binding affinity of a test compound (e.g., ingenol ester) by measuring its ability to displace a radiolabeled phorbol ester (e.g., [3H]PDBu) from PKC.
Materials:
-
Purified recombinant PKC isoforms
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Test compound (e.g., 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol)
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isoform, phosphatidylserine, and assay buffer.
-
Add varying concentrations of the unlabeled test compound to the reaction mixture.
-
Add a fixed concentration of [3H]PDBu to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [3H]PDBu using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro PKC Kinase Activity Assay
This protocol outlines a general method for measuring the kinase activity of PKC in the presence of an activator.
Objective: To quantify the ability of a test compound to activate PKC, measured by the phosphorylation of a specific substrate.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide like KRTLRR or histone H1)
-
Test compound (e.g., 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol or phorbol ester)
-
[γ-32P]ATP
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol or the test compound)
-
Kinase reaction buffer (containing MgCl2, and other necessary ions)
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PKC enzyme, the substrate peptide, the lipid activator (or test compound), and the kinase reaction buffer.
-
Pre-incubate the mixture at 30°C for a few minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate by scintillation counting of the P81 papers.
-
Calculate the specific activity of the kinase in the presence of different concentrations of the test compound.
Conclusion
Both ingenol esters and phorbol esters are potent activators of conventional and novel PKC isoforms, acting through the C1 domain. While phorbol esters like PMA are extensively studied and serve as benchmark PKC activators, their strong tumor-promoting activity is a significant drawback for therapeutic development. Ingenol esters, represented here by I3A, also demonstrate high affinity for PKC and potent activation. Notably, differences in the cellular responses induced by I3A and PMA, such as the distinct translocation pattern of PKCδ, suggest that ingenol esters may have a different and potentially more favorable biological profile.
The lack of specific data for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol highlights a gap in the current understanding of the structure-activity relationships within the ingenol class. Further research is warranted to characterize the PKC activation profile of this and other ingenol derivatives to fully explore their therapeutic potential. The experimental protocols provided in this guide offer a framework for such investigations, enabling a more direct and quantitative comparison with the well-established phorbol esters. This will be crucial for the rational design and development of novel PKC modulators with improved therapeutic indices.
References
validating the antitumor activity of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DDA), an ingenane (B1209409) diterpenoid isolated from Euphorbia kansui. Due to the limited availability of comprehensive public data on DDA across a wide range of cancer cell lines, this guide presents the existing data for DDA and complements it with comparative data from other closely related ingenol (B1671944) esters to provide a broader context for its potential antitumor activities.
Introduction to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DDA)
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a member of the ingenane family of diterpenoids, which are known for their potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV effects. These compounds are typically isolated from plants of the Euphorbiaceae family. The interest in ingenol derivatives has been significantly spurred by the clinical application of ingenol mebutate (a related compound) for the treatment of actinic keratosis. DDA shares the core ingenol scaffold but is distinguished by its specific ester substitutions, which are critical for its bioactivity.
Comparative Antitumor Activity
Table 1: Cytotoxicity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DDA) and Comparative Ingenol Esters in Various Cell Lines
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DDA) | L-O2 | Human Normal Liver | Proliferation | Cytotoxicity | Strong | [1] |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol (DDA) | GES-1 | Human Normal Gastric Epithelial | Proliferation | Cytotoxicity | Strong | [1] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | IEC-6 | Rat Intestinal Epithelial | Apoptosis | Cytotoxicity | Apoptosis Induction | [2] |
| Ingenane Derivative 6 | HPV-Ker | Human Keratinocyte | Cytotoxicity | IC50 | 0.39 µM | |
| Ingenane Derivative 7 | HPV-Ker | Human Keratinocyte | Cytotoxicity | IC50 | 0.32 µM | |
| Ingenol Mebutate | HPV-Ker | Human Keratinocyte | Cytotoxicity | IC50 | 0.84 µM | |
| 20-O-acetyl-[3-O-(2'E,4'Z)-decadienoyl]-ingenol | MCF-7 | Human Breast Cancer | Proliferation | IC50 | 30.48 µM | [3] |
| 20-O-acetyl-[3-O-(2'E,4'Z)-decadienoyl]-ingenol | DU145 | Human Prostate Cancer | Proliferation | IC50 | 6.29 µM | [3] |
| Kansuijatrophanol D | HepG2 | Human Liver Cancer | Proliferation | IC50 | 9.47 µM | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The available data indicates that DDA exhibits potent cytotoxicity against normal human cell lines. A closely related isomer, 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol, has been shown to induce apoptosis in rat intestinal epithelial cells, suggesting a potential mechanism of action for DDA as well.[2] Comparative data on other ingenane derivatives highlight the potent cytotoxic nature of this class of compounds, with some derivatives showing sub-micromolar IC50 values.[3] For instance, in human keratinocytes, two other ingenane derivatives demonstrated greater cytotoxicity than ingenol mebutate. The antiproliferative effects of a related compound have been observed in breast and prostate cancer cell lines, with another diterpenoid from the same plant source showing activity against liver cancer cells.[3][4]
Mechanism of Action: Insights from Ingenol Esters
The primary mechanism of action for many ingenol esters involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[5] Activation of PKC can trigger a cascade of downstream signaling events leading to both apoptosis and necrosis in cancer cells.
Signaling Pathway of Ingenol Ester-Induced Cell Death
References
- 1. researchgate.net [researchgate.net]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ingenol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) mebutate, a diterpene ester isolated from the sap of Euphorbia peplus, has garnered significant attention for its potent biological activities, leading to its approval for the topical treatment of actinic keratosis. The unique dual mechanism of action, involving direct induction of cell death and a subsequent inflammatory response, has spurred extensive research into the structure-activity relationships (SAR) of ingenol and its analogs. This guide provides a comparative analysis of various ingenol analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Structure-Activity Relationship of Ingenol Analogs
The biological activity of ingenol analogs is highly dependent on their chemical structure, with modifications at the C3, C5, and C20 positions of the ingenol core playing a crucial role in modulating potency and selectivity.
Key Structural Modifications and Their Effects:
-
Esterification at C3: The presence of an ester group at the C3 position is critical for activity. The nature of this ester influences the compound's potency. For instance, ingenol-3-angelate (ingenol mebutate) is a potent activator of Protein Kinase C (PKC).
-
Modifications at C5 and C20: Changes to the hydroxyl groups at the C5 and C20 positions can significantly impact biological activity. Esterification or removal of these hydroxyl groups can lead to alterations in PKC activation and cytotoxic effects. For example, acetylation at the C20 position has been explored to improve compound stability.[1]
-
Core Scaffold Modifications: Alterations to the ingenane (B1209409) core itself, such as the removal of hydroxyl groups, can lead to a marked loss in activity, highlighting the importance of the core structure for target engagement.
The following tables summarize the quantitative data on the biological activity of various ingenol analogs from published studies.
Quantitative Data on Ingenol Analogs
Table 1: PKC Activation and Cytotoxicity of Ingenol Analogs
| Compound | Modification | PKC Isoform Selectivity | PKC Activation (EC50/IC50/Ki) | Cytotoxicity (IC50) | Cell Line | Reference |
| Ingenol Mebutate (Ingenol-3-angelate) | Angelate ester at C3 | Broad-spectrum PKC activator | Ki: 30 µM (general PKC binding) | 38 µM | A2058 (Melanoma) | [2] |
| 46 µM | HT144 (Melanoma) | |||||
| Ingenol-3-hexanoate (ING-B) | Hexanoate ester at C3 | Not specified | EC50: 0.02 µM (HIV-1 inhibition) | Not specified | MT-4, PBMCs | |
| Ingenol-3-dodecanoate (ING-C) | Dodecanoate ester at C3 | Not specified | EC50: 0.09 µM (HIV-1 inhibition) | Not specified | MT-4, PBMCs | |
| 3-O-angeloyl-20-O-acetyl Ingenol (AAI) | Angelate at C3, Acetyl at C20 | Potent activator of PKCδ | More potent than ingenol mebutate at low concentrations | Potent against various cancer cell lines | K562 (Leukemia) | [1] |
| Ingenol-3,20-dibenzoate | Benzoate esters at C3 and C20 | Not specified | Not specified | IC50: 4.2 µM | T47D (Breast Cancer) | |
| Ingenol-20-benzoate | Benzoate ester at C20 | Not specified | Not specified | IC50: 5 µM | T47D (Breast Cancer) | |
| 20-deoxy-20-benylureidoingenol-3-benzoate | Benzoate at C3, benylureido at C20 | Not specified | Not specified | IC50: 7.5 µM | T47D (Breast Cancer) | |
| Ingenol-3-benzoate-20-phenylcarbamate | Benzoate at C3, phenylcarbamate at C20 | Not specified | Not specified | IC50: 10 µM | T47D (Breast Cancer) |
Signaling Pathways of Ingenol Analogs
The primary mechanism of action of ingenol analogs involves the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events leading to a dual effect: direct cytotoxicity in tumor cells and the induction of an inflammatory response that contributes to tumor clearance.
PKC-Mediated Cytotoxicity Pathway
Activation of PKC, particularly the PKCδ isoform, by ingenol analogs leads to the activation of the MEK/ERK signaling pathway.[3][4] This cascade ultimately results in cell death.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Topoisomerase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading topoisomerase inhibitors, supported by experimental data. It delves into their mechanisms of action, comparative efficacy, and the cellular pathways they influence.
Topoisomerase inhibitors are a critical class of anticancer agents that target topoisomerase enzymes, which are essential for resolving DNA topological challenges during replication, transcription, and other cellular processes.[1] By interfering with the function of these enzymes, these inhibitors induce DNA damage and trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3] This guide provides a comparative analysis of Topoisomerase I and Topoisomerase II inhibitors, focusing on their differential mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Topoisomerases
Topoisomerases are broadly classified into two types, and their inhibitors act accordingly:
-
Topoisomerase I (Top1) inhibitors target the enzyme responsible for creating transient single-strand breaks in DNA to relieve supercoiling.[4] Inhibitors like camptothecin (B557342) and its derivatives (irinotecan, topotecan) act as "poisons" by stabilizing the covalent complex formed between Top1 and DNA.[5][6] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering apoptosis.[7]
-
Topoisomerase II (Top2) inhibitors target the enzyme that creates transient double-strand breaks to manage DNA tangles and supercoils.[2] These inhibitors are further categorized:
-
Top2 Poisons: These agents, similar to Top1 inhibitors, stabilize the Top2-DNA cleavage complex, preventing the re-ligation of the double-strand break.[8] This leads to the accumulation of double-strand breaks and subsequent cell death.[8] Top2 poisons can be further divided into:
-
Intercalating agents: Drugs like doxorubicin, daunorubicin, and mitoxantrone (B413) insert themselves between DNA base pairs, interfering with both DNA replication and transcription.[1]
-
Non-intercalating agents: Etoposide (B1684455) and teniposide (B1684490) do not bind directly to DNA but instead interact with the Top2 enzyme itself to stabilize the cleavage complex.[1]
-
-
Catalytic inhibitors: Unlike poisons, these inhibitors do not induce DNA breaks. Instead, they interfere with the enzymatic activity of Top2, for instance, by blocking its ATPase activity, which is crucial for its function.[2][8] Examples include novobiocin (B609625) and merbarone.[8]
-
Performance Data: A Quantitative Comparison of Cytotoxicity
The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth. The following tables summarize the IC50 values for various topoisomerase inhibitors across a range of cancer cell lines.
Table 1: IC50 Values of Topoisomerase I Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Topotecan | HT-29 | Colon Carcinoma | 0.033[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 7.29[9] | |
| M21 | Melanoma | 1.4[9] | |
| LoVo | Colon Carcinoma | >0.1[9] | |
| IMR-32 | Neuroblastoma | >50[10] | |
| SK-N-BE(2) | Neuroblastoma | >50[10] | |
| Irinotecan (B1672180) (SN-38) | HT-29 | Colon Carcinoma | 0.0088[2] |
| LoVo | Colon Carcinoma | 0.00825[11] | |
| HCT116 | Colon Carcinoma | 0.04[12] | |
| SW620 | Colon Carcinoma | 0.02[12] | |
| SCLC cell lines (average) | Small Cell Lung Cancer | ~0.01-0.1[5] |
Table 2: IC50 Values of Topoisomerase II Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Etoposide | A549 | Non-Small Cell Lung Cancer | 3.49 (72h)[1] |
| SCLC cell lines (sensitive) | Small Cell Lung Cancer | 0.242 - 15.2[13] | |
| SCLC cell lines (resistant) | Small Cell Lung Cancer | 16.4 - 319.0[13] | |
| 5637 | Bladder Cancer | 0.53[6] | |
| A-375 | Melanoma | 0.24[6] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5[14] |
| HeLa | Cervical Cancer | 2.9[14] | |
| HepG2 | Hepatocellular Carcinoma | 12.2[14] | |
| A549 | Non-Small Cell Lung Cancer | >20[14] | |
| Teniposide | Tca8113 | Tongue Carcinoma | 0.00035[4] |
| A549 | Non-Small Cell Lung Cancer | 0.0082[4] | |
| Mitoxantrone | MDA-MB-231 | Breast Cancer | 0.018[7] |
| MCF-7 | Breast Cancer | 0.196[7] | |
| HL-60 | Promyelocytic Leukemia | 0.1[15] | |
| T24 | Bladder Cancer | ~0.01[16] |
Key Experimental Protocols
The evaluation of topoisomerase inhibitors relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.
DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerases, which relax supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 10x Topoisomerase I reaction buffer), supercoiled plasmid DNA (e.g., 200 ng), the test compound at various concentrations, and purified topoisomerase I or II enzyme.[3][8] Adjust the final volume with distilled water.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[3]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and a tracking dye.[17]
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA intercalating agent like ethidium (B1194527) bromide.[6] Run the gel to separate the different DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.[6]
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A DNA substrate, typically a plasmid or a specific oligonucleotide, is labeled, often with a radioactive isotope (e.g., ³²P) at the 3' end.[18]
-
Reaction: The labeled DNA substrate is incubated with the topoisomerase enzyme in the presence of the test compound at various concentrations.[19]
-
Complex Trapping: The reaction is stopped, and the protein-DNA complexes are denatured, often by adding a strong detergent like SDS, which traps the covalently linked topoisomerase on the cleaved DNA strand.[19]
-
Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the DNA fragments based on size.[18]
-
Autoradiography: The gel is exposed to an X-ray film to visualize the radiolabeled DNA fragments. The appearance of smaller DNA fragments indicates that the test compound has stabilized the cleavage complex and induced DNA cleavage.[2]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the topoisomerase inhibitor for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm. The intensity of the color is proportional to the number of viable cells.[4]
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is used to detect and quantify the amount of topoisomerase covalently bound to genomic DNA within cells, providing a direct measure of a drug's ability to act as a topoisomerase poison in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the topoisomerase inhibitor for a short period (e.g., 1 hour).[16]
-
Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA. A key step involves a procedure that preserves the covalent protein-DNA complexes.[16] Historically, this involved cesium chloride gradient centrifugation to separate free protein from DNA-bound protein.[3] Newer methods offer a more high-throughput approach without the need for ultracentrifugation.[16]
-
Detection of Covalent Complexes: The amount of topoisomerase covalently bound to the DNA is quantified using immunological methods. This typically involves slot blotting the DNA onto a membrane and then detecting the bound topoisomerase using a specific primary antibody against the target topoisomerase (Top1 or Top2) and a secondary antibody conjugated to a detectable enzyme or fluorophore.[16]
Signaling Pathways and Cellular Responses
The DNA damage induced by topoisomerase inhibitors triggers a complex network of cellular signaling pathways that ultimately determine the fate of the cell.
DNA Damage Response (DDR) and Apoptosis
The double-strand breaks generated by topoisomerase inhibitors are potent activators of the DNA Damage Response (DDR) pathway. Key protein kinases, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of DNA damage.[5][9] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[11]
Activation of the DDR can lead to several outcomes:
-
Cell Cycle Arrest: The DDR can halt the cell cycle at various checkpoints (G1/S and G2/M) to allow time for DNA repair.[20]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR will initiate apoptosis, or programmed cell death.[5][14]
A crucial player in this process is the tumor suppressor protein p53.[11] ATM and CHK2 can phosphorylate and stabilize p53, leading to its accumulation in the nucleus.[21] Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[21] The apoptotic signal is often transduced through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c and the activation of a cascade of caspases, which are the executioners of apoptosis.[5][14] In some cases, the extrinsic apoptotic pathway, involving death receptors like Fas, can also be activated.[14]
Caption: Signaling pathway of topoisomerase inhibitor-induced apoptosis.
Experimental Workflow for Evaluating Topoisomerase Inhibitors
A typical workflow for the preclinical evaluation of a novel topoisomerase inhibitor involves a series of in vitro experiments to characterize its activity and mechanism of action.
Caption: Experimental workflow for the evaluation of topoisomerase inhibitors.
References
- 1. netjournals.org [netjournals.org]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug: Topotecan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. researchgate.net [researchgate.net]
- 19. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a diterpenoid of interest for its biological activity. The focus of this document is the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The objective of cross-validation is to ensure the consistency and reliability of data when two different analytical methods are employed, a critical step in drug development and quality control.
The data and protocols presented herein are based on established principles of analytical chemistry and guidance from the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Comparison of Analytical Methods
Two primary analytical techniques are presented for the quantification of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: HPLC-UV, a robust and widely accessible method, and UPLC-MS/MS, a method offering higher sensitivity and selectivity.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the µg/mL range. | Higher, capable of reaching ng/mL or pg/mL levels. |
| Selectivity | Moderate, potential for interference from co-eluting compounds with similar UV spectra. | High, based on specific precursor-to-product ion transitions. |
| Instrumentation | Standard HPLC system with a UV detector. | UPLC system coupled to a tandem mass spectrometer. |
| Sample Preparation | May require more rigorous cleanup to remove interfering substances. | Can often tolerate simpler sample preparation due to higher selectivity. |
| Analysis Time | Longer run times due to larger particle size of stationary phase. | Shorter run times due to smaller particle size of stationary phase. |
Quantitative Data Summary for Cross-Validation
The following table summarizes the performance characteristics of the two methods as determined during a hypothetical cross-validation study. The acceptance criteria are based on typical requirements for pharmaceutical analysis.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.3% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | N/A |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Robustness | Robust | Robust | No significant impact on results from minor variations. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS analyses are provided below.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected.
UPLC-MS/MS Method
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro tandem mass spectrometer or equivalent.
-
Column: C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Precursor Ion > Product Ion (specific m/z to be determined for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Sample Preparation: The sample is diluted in the initial mobile phase composition and injected.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Workflow for the cross-validation of two analytical methods.
Signaling Pathway (Placeholder)
While a specific signaling pathway for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is not the focus of this analytical guide, it is known that ingenol (B1671944) esters can activate Protein Kinase C (PKC). The following is a generalized representation of a relevant signaling cascade.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of the Biological Activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and its 2'Z Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of two geometric isomers of an ingenol (B1671944) ester: 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol and its 2'Z counterpart, 3-O-(2'Z,4'E-decadienoyl)-20-O-acetylingenol. Ingenol esters, derived from plants of the Euphorbia genus, are known for their potent biological activities, including pro-inflammatory, anti-cancer, and cell death-inducing effects. The spatial arrangement of atoms, particularly the geometry of the dienoyl chain, can significantly influence the molecule's interaction with biological targets and its overall efficacy.
Quantitative Data Presentation
A study by Wang et al. (2002) provides the most direct comparison of the biological activity of these two isomers. Both compounds were isolated from the roots of Euphorbia kansui and evaluated for their ability to inhibit cell division in Xenopus laevis embryos. The results indicate that both the (2'E,4'E) and the (2'Z,4'E) isomers exhibit significant and comparable biological activity at the tested concentration.
| Compound | Assay | Concentration | Result |
| 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol | Xenopus laevis cell cleavage arrest | 0.5 µg/mL | >75% cleavage arrest[1] |
| 3-O-(2'Z,4'E-Decadienoyl)-20-O-acetylingenol | Xenopus laevis cell cleavage arrest | 0.5 µg/mL | >75% cleavage arrest[1] |
Note: While this data demonstrates the potent activity of both isomers, a more detailed dose-response analysis to determine IC50 values would be necessary for a more granular comparison of their potency.
Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action for many ingenol esters involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. Ingenol esters are analogues of diacylglycerol (DAG), the endogenous activator of PKC. Specifically, ingenol esters are potent activators of PKCδ, an isoform often associated with pro-apoptotic signaling.
Activation of PKCδ by these ingenol esters can trigger a cascade of downstream events, including the activation of the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway and the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. This dual action disrupts cellular homeostasis and can lead to cell cycle arrest and ultimately, apoptosis.
References
A Comparative Guide: In Vivo Efficacy of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol versus Standard Chemotherapy in Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a member of the ingenol (B1671944) family of compounds, against standard chemotherapy agents—topical 5-Fluorouracil (5-FU) and systemic Cisplatin (B142131)—for the treatment of squamous cell carcinoma (SCC). Due to the limited availability of direct comparative studies for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, this guide utilizes data from its close structural analog, ingenol mebutate, to provide a relevant assessment. The data presented is compiled from various preclinical studies, and while direct head-to-head comparisons are limited, this guide aims to offer a valuable overview for research and development purposes.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of ingenol mebutate, topical 5-FU, and systemic cisplatin in murine models of squamous cell carcinoma. It is important to note that the experimental models and conditions may vary between studies, making direct comparisons challenging.
Table 1: In Vivo Efficacy of Ingenol Mebutate in a Murine SCC Model
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Efficacy Outcome | Citation |
| Ingenol Mebutate Gel (0.25%) | Immunologically intact female SKH1 mice | UV-induced mouse SCC (T7) | Topical, once daily for two days | 70% cure rate (no visible tumor after 150 days) | [1] |
Table 2: In Vivo Efficacy of Topical 5-Fluorouracil in a Murine Precancerous SCC Lesion Model
| Compound | Animal Model | Tumor Induction | Dosage and Administration | Efficacy Outcome | Citation |
| 5-Fluorouracil Cream (1%, 2%, and 5%) | Wild-type mice | DMBA/croton oil-induced papilloma | Topical, for 4 weeks | Significant decrease in the cumulative number of papillomas (p<0.05) |
Table 3: In Vivo Efficacy of Systemic Cisplatin in a Murine Head and Neck SCC Model
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Efficacy Outcome | Citation |
| Cisplatin | Nude mice | Human oral squamous carcinoma xenografts | Intraperitoneal, 0.9 mg/kg, twice weekly | 86% tumor growth inhibition after 24 days | [2] |
Experimental Protocols
Ingenol Mebutate Treatment in a T7/SKH1 Mouse Model of SCC[1]
-
Animal Model: Immunologically intact, female SKH1 mice were used.
-
Tumor Induction: The UV-induced mouse SCC cell line, T7, was used to induce subcutaneous tumors.
-
Treatment: Mice with established T7 SCC tumors were treated topically with 0.25% ingenol mebutate gel.
-
Dosing Regimen: The gel was applied once daily for two consecutive days.
-
Efficacy Evaluation: The primary outcome was the cure rate, defined as the absence of any visible tumor 150 days after the initiation of treatment.
Topical 5-Fluorouracil Treatment in a DMBA/Croton Oil-Induced Skin Papilloma Model[2]
-
Animal Model: Wild-type mice were used.
-
Tumor Induction: Precancerous skin lesions (papillomas) were induced by a two-stage carcinogenesis protocol using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as the initiator and croton oil as the promoter over 10 weeks.
-
Treatment Groups: Mice were divided into groups and treated with 1%, 2%, or 5% 5-FU cream.
-
Dosing Regimen: The cream was applied topically for a duration of 4 weeks.
-
Efficacy Evaluation: The effectiveness of the treatment was assessed by the decrease in the cumulative number of papillomas.
Systemic Cisplatin Treatment in a Human Oral Squamous Carcinoma Xenograft Model[3]
-
Animal Model: Nude mice were used as the xenograft model.
-
Tumor Induction: Human oral squamous carcinoma cells were implanted to establish tumors.
-
Treatment: Cisplatin was administered to mice bearing established xenografts.
-
Dosing Regimen: Cisplatin was administered intraperitoneally at a dose of 0.9 mg/kg twice a week.
-
Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated 24 days after the start of treatment.
Signaling Pathways and Mechanisms of Action
Ingenol Mebutate: PKC/MEK/ERK Pathway Activation
Ingenol mebutate's mechanism of action involves a dual process. Initially, it induces rapid, localized necrosis of tumor cells. This is followed by a robust inflammatory response that helps in clearing residual cancer cells.[3] At the molecular level, ingenol mebutate activates Protein Kinase C (PKC), which in turn triggers the MEK/ERK signaling cascade, leading to cell death.[4]
Caption: Ingenol Mebutate Signaling Pathway.
Cisplatin: DNA Adduct Formation
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects by forming covalent bonds with the purine (B94841) bases in DNA.[5] This leads to the formation of DNA adducts, primarily intrastrand crosslinks, which distort the DNA structure. These adducts inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[6]
Caption: Cisplatin's Mechanism of Action.
5-Fluorouracil: Thymidylate Synthase Inhibition
5-Fluorouracil (5-FU) is an antimetabolite that interferes with DNA synthesis. Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS) and the folate cofactor, 5,10-methylenetetrahydrofolate.[7] This inhibition of TS blocks the synthesis of thymidylate, a necessary precursor for DNA replication, leading to "thymineless death" in cancer cells.[4]
Caption: 5-Fluorouracil's Mechanism of Action.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo efficacy studies of anticancer agents in a subcutaneous tumor model.
Caption: General In Vivo Efficacy Study Workflow.
References
- 1. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Intraperitoneal Chemotherapy for Rat Ovarian Cancer Using Cisplatin‐containing Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - How does fluorouracil inhibit thymidylate synthase? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a diterpenoid isolated from Euphorbia kansui, and other therapeutic alternatives for topical use. Due to the limited publicly available data on the specific therapeutic index of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, this guide leverages data on the closely related and well-studied ingenol (B1671944) mebutate, alongside other ingenol derivatives and standard-of-care topical agents.
Executive Summary
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is an ingenol ester that has demonstrated bioactivity, including cytotoxic effects.[1][2] While a precise therapeutic index has not been established in the public domain, its structural similarity to ingenol mebutate suggests a comparable mechanism of action, involving direct cytotoxicity and immune modulation.[3][4] Ingenol mebutate (formerly marketed as Picato®) exhibited clinical efficacy in treating actinic keratosis but was withdrawn from the European market due to concerns over an increased risk of skin cancer.[5][6] This guide presents available preclinical data for ingenol derivatives and compares them with established topical treatments like 5-Fluorouracil and Imiquimod to provide a framework for assessing the potential therapeutic window of novel ingenol esters.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity of various ingenol derivatives and standard topical therapies against different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Ingenol Derivatives | |||
| Ingenol Mebutate | Normal and Cancer Epithelial Cells | 200-300 µM | [7] |
| Keratinocytes (differentiated) | >300 µM | [7] | |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | More potent than ingenol mebutate at low concentrations | [8][9] |
| Various human tumor cell lines | 0.78–25 µM | [8] | |
| Ingenol-3-dodecanoate (IngC) | Esophageal cancer cell lines | 6.6-fold more effective than ingenol-3-angelate | [10] |
| Ingenane Derivative 6 | Keratinocytes (HPV-Ker cell line) | 0.39 µM | [11] |
| Ingenane Derivative 7 | Keratinocytes (HPV-Ker cell line) | 0.32 µM | [11] |
| Standard Therapies | |||
| 5-Fluorouracil (5-FU) | SCC-25 (Squamous Cell Carcinoma) | ~0.4 mM (400 µM) | [12] |
| A431 (Epidermoid Carcinoma) | 47.02 ± 0.65 µM | [13] | |
| HT29 (Colorectal Adenocarcinoma) | 85.37 ± 1.81 µM | [13] | |
| HeLa (Cervical Cancer) | 43.34 ± 2.77 µM | [13] | |
| Imiquimod | Not directly cytotoxic; acts via immune stimulation | N/A | [14][15][16] |
Mechanism of Action: A Comparative Overview
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and other Ingenol Esters:
Ingenol esters, including the well-studied ingenol mebutate, exhibit a dual mechanism of action.[3][17] They induce rapid, localized necrosis of tumor cells, followed by an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[18][19] This secondary immune-mediated cytotoxicity is believed to contribute significantly to the overall therapeutic effect. The primary molecular target of many ingenol esters is Protein Kinase C (PKC).[4]
Dual mechanism of action of ingenol esters.
5-Fluorouracil (5-FU):
5-FU is an antimetabolite that interferes with DNA synthesis by inhibiting thymidylate synthase, leading to cell death, particularly in rapidly dividing cancer cells.[12]
Imiquimod:
Imiquimod is an immune response modifier that does not have direct cytotoxic activity.[14][15][16] It acts by binding to Toll-like receptor 7 (TLR7), leading to the activation of an innate and adaptive immune response against the tumor cells.
Experimental Protocols
In Vitro Cytotoxicity Assessment (IC50 Determination)
A common method for determining the IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound of interest (e.g., 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Workflow for in vitro cytotoxicity assay.
In Vivo Efficacy and Toxicity Assessment
Animal models, such as immunodeficient mice bearing tumor xenografts, are commonly used to assess in vivo efficacy and toxicity.
-
Tumor Implantation: Human or murine cancer cells are subcutaneously injected into the flank of the mice.[20]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The test compound is administered topically to the tumor area for a defined period. A vehicle control group is also included.
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., with calipers) to assess treatment efficacy.
-
Toxicity Monitoring: Animal body weight and general health are monitored for signs of toxicity.
-
Endpoint: At the end of the study, tumors may be excised for histological and molecular analysis.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treated and control groups.
Discussion and Future Directions
The available data, primarily from related ingenol esters, suggest that 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol likely possesses potent cytotoxic and pro-inflammatory properties. The therapeutic index of ingenol mebutate was ultimately deemed unfavorable for the treatment of actinic keratosis due to the long-term risk of promoting skin malignancies.[5][6] This highlights a critical consideration for the development of any new ingenol derivative.
Future research on 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol should focus on:
-
Comprehensive in vitro cytotoxicity screening: Determining IC50 values across a panel of skin cancer cell lines and normal human keratinocytes to establish a preliminary therapeutic window.
-
In vivo efficacy and toxicity studies: Utilizing relevant animal models to assess the anti-tumor efficacy and, crucially, the long-term safety profile, with a particular focus on any potential for tumor promotion.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this specific ingenol ester to understand its unique biological activities.
By systematically addressing these research questions, a clearer picture of the therapeutic potential and risks associated with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol can be established.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gov.uk [gov.uk]
- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imiquimod as Local Immunotherapy in the Management of Premalignant Cutaneous Conditions and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imiquimod for the Treatment of Basal Cell or Squamous Cell Carcinoma: A Review - CADTH Report / Project in Briefs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of the antiproliferative effects of 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and related compounds. Due to the limited availability of specific published data on the antiproliferative activity of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on A431, HeLa, and K562 cell lines, this guide utilizes data for a structurally similar ingenol (B1671944) derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), as a proxy for comparative analysis. This allows for an informed, albeit indirect, assessment of its potential efficacy against established cancer cell lines.
Comparative Antiproliferative Activity
The antiproliferative effects of AAI and the standard chemotherapeutic agents Doxorubicin and Cisplatin were evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value | Citation |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | Showed growth inhibition at 1 µM | [1] |
| HeLa (Cervical Cancer) | Showed cytotoxic effects | [1] | |
| Doxorubicin | A431 (Skin Squamous Carcinoma) | > 20 µM (24h) | [2] |
| HeLa (Cervical Cancer) | 2.9 µM (24h) | [2] | |
| K562 (Chronic Myeloid Leukemia) | 0.031 µM (72h) | [3] | |
| Cisplatin | A431 (Skin Squamous Carcinoma) | 0.19 µM | [4] |
| HeLa (Cervical Cancer) | 10.22 µg/mL | [5] | |
| K562 (Chronic Myeloid Leukemia) | 10 ± 2 µM (48h) | [6] |
Disclaimer: The IC50 values for 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol on A431, HeLa, and K562 cell lines were not available in the reviewed literature. The data presented for an alternative ingenol derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), is intended to provide a preliminary comparative perspective.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of a compound on cancer cell lines by assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., A431, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The compound of interest is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in complete cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the compound is added to the respective wells. Control wells containing medium with the solvent and medium alone are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is gently agitated for a few minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm may be used to reduce background noise.
-
Data Analysis: The absorbance values of the control wells are considered as 100% cell viability. The percentage of cell viability in the treated wells is calculated relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Antiproliferative Effect Determination```dot
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Ingenane and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor agents, 119. Kansuiphorins A and B, two novel antileukemic diterpene esters from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Ingenol Mebutate and Ingenol-3-Angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by two prominent ingenol (B1671944) compounds: ingenol mebutate and ingenol-3-angelate (also known as PEP005). By presenting supporting experimental data, detailed methodologies, and visual representations of the involved signaling pathways, this document aims to be a valuable resource for researchers in dermatology, oncology, and immunology.
Introduction to Ingenol Compounds
Ingenol mebutate and ingenol-3-angelate are diterpenoid esters derived from the sap of the Euphorbia peplus plant. Both compounds are known for their potent biological activities, including the induction of cell death and the modulation of immune responses. Ingenol mebutate is the active ingredient in a topical medication approved for the treatment of actinic keratosis. Ingenol-3-angelate has been investigated for its anticancer and immune-modulating properties. Understanding the distinct and overlapping gene expression signatures induced by these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Comparative Analysis of Gene Expression
Ingenol Mebutate: A Focus on Skin Regeneration and Immunity
A key study on ingenol mebutate involved a microarray analysis of gene expression in actinic keratosis (AK) lesions before and after treatment. The results revealed a significant impact on genes related to epidermal development and the immune system.[1][2][3][4][5]
Table 1: Summary of Key Gene Expression Changes Induced by Ingenol Mebutate in Actinic Keratosis [1][2][3]
| Biological Process | Direction of Regulation | Key Genes and Gene Families Affected |
| Epidermal Development & Keratinocyte Differentiation | Downregulated | LCE (Late Cornified Envelope) family, SPRR (Small Proline-Rich Protein) family, KRT (Keratin) genes (e.g., KRT6C, KRT14, KRT80), PI3 (Peptidase Inhibitor 3) |
| Immune System Pathways | Downregulated in responder patients | Genes involved in cytokine and interleukin signaling |
| Cornification | Downregulated | Genes associated with the formation of the cornified envelope |
Ingenol-3-Angelate (PEP005): Targeting PKC and NF-κB Signaling
Research on ingenol-3-angelate has primarily focused on its pro-apoptotic and immunomodulatory effects in the context of cancer and HIV latency. The central mechanism identified is the activation of Protein Kinase C (PKC), particularly the delta isoform (PKCδ), which in turn modulates the NF-κB signaling pathway.[6][7][8][9][10]
One study in human melanoma cells demonstrated that ingenol-3-angelate suppresses the gene expression of key inflammatory and survival-related molecules.[6][7]
Table 2: Summary of Key Gene Expression Changes Induced by Ingenol-3-Angelate (PEP005) in Melanoma Cells [6][7]
| Gene | Direction of Regulation | Function |
| NF-κB (p65 subunit) | Suppressed | Transcription factor central to inflammation, immunity, and cell survival |
| COX-2 (Cyclooxygenase-2) | Suppressed | Enzyme involved in inflammation and pain |
| iNOS (Inducible Nitric Oxide Synthase) | Suppressed | Enzyme that produces nitric oxide, involved in inflammation |
Signaling Pathways
The differential gene expression profiles induced by these ingenol compounds are a direct consequence of their effects on intracellular signaling cascades.
Ingenol Mebutate: A Broader Impact on Skin Homeostasis
The widespread downregulation of genes involved in keratinocyte differentiation and cornification by ingenol mebutate suggests a profound effect on epidermal turnover and remodeling. This is consistent with its clinical efficacy in treating actinic keratosis, which is characterized by aberrant keratinocyte proliferation. The modulation of immune-related genes further points to its role in orchestrating an inflammatory response that contributes to lesion clearance.
Ingenol-3-Angelate: A More Targeted PKCδ-NF-κB Axis
The mechanism of ingenol-3-angelate appears to be more specifically centered on the activation of PKCδ, which leads to the downstream suppression of the NF-κB pathway.[6][7][8][9] This targeted action has implications for its use as an anti-inflammatory and pro-apoptotic agent in cancer therapy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Microarray Analysis of Ingenol Mebutate in Actinic Keratosis[1][2]
-
Study Design: A single-center, prospective observational study with 15 immunocompetent patients with actinic keratoses on the face or scalp.
-
Treatment: Topical application of ingenol mebutate gel (0.015%) once daily for three consecutive days.
-
Biopsy Collection: 4-mm punch biopsies of lesional and non-lesional skin were taken before and 8 weeks after treatment.
-
RNA Extraction: Total RNA was extracted from frozen OCT-embedded samples using the mirVana miRNA Isolation kit. RNA purity and integrity were assessed by spectrophotometry (NanoDrop) and nanoelectrophoresis (Bioanalyzer).
-
Microarray Hybridization: Amplified and labeled RNA was hybridized to GeneChip Clariom S Human Arrays (Thermo Fisher).
-
Data Analysis: Microarray data was analyzed using the R statistical environment. Raw data were preprocessed using the Robust Multi-array Average (RMA) algorithm. Differentially expressed genes were identified, and enrichment analyses were performed using the STRING database.
qPCR Analysis of Ingenol-3-Angelate in Melanoma Cells[6]
-
Cell Lines: Human melanoma cell lines A2058 and HT144.
-
Treatment: Cells were treated with varying concentrations of ingenol-3-angelate for 24 hours.
-
RNA Extraction: Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
Quantitative PCR (qPCR): The expression of target genes (NF-κB, COX-2, iNOS) was quantified using qPCR. 18S rRNA was used as an internal control for normalization.
-
Data Analysis: Data are presented as relative quantification of target genes in the treatment group compared to the control. Statistical analysis was performed using Student's t-test, chi-square test, and ANOVA, with a p-value < 0.05 considered statistically significant.
Conclusion
Ingenol mebutate and ingenol-3-angelate, while structurally related, appear to elicit distinct gene expression profiles, which may account for their different clinical applications and therapeutic potentials. Ingenol mebutate induces broad changes in genes related to skin structure and immunity, consistent with its role in treating precancerous skin lesions. In contrast, ingenol-3-angelate demonstrates a more targeted effect on the PKCδ-NF-κB signaling axis, suggesting its potential as a modulator of specific inflammatory and apoptotic pathways.
Further side-by-side comparative studies using high-throughput sequencing technologies on relevant skin cell types are warranted to provide a more comprehensive and quantitative understanding of the similarities and differences in the gene expression profiles induced by these and other ingenol compounds. Such studies will be invaluable for the rational design and development of next-generation ingenol-based therapeutics.
References
- 1. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel | PLOS One [journals.plos.org]
- 4. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositori.upf.edu [repositori.upf.edu]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 9. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of PKC Isoforms in 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, a member of the ingenol (B1671944) ester family of compounds, and its role in activating Protein Kinase C (PKC) isoforms. The modulation of PKC signaling is a critical area of research for therapeutic development, particularly in oncology. This document outlines the signaling pathways, compares the compound's activity with other well-known PKC modulators, and provides detailed experimental protocols for validation studies.
Introduction to 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol and PKC Signaling
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid ester isolated from species of the Euphorbia plant genus. Like other ingenol esters, it is a potent modulator of Protein Kinase C (PKC) isoforms. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Different PKC isoforms can have distinct and sometimes opposing functions. Notably, the novel PKC isoform, PKCδ, is frequently associated with pro-apoptotic signaling, while the conventional isoform, PKCα, is often linked to cell survival and proliferation. The selective activation or inhibition of specific PKC isoforms is a key strategy in the development of targeted therapies.
Ingenol esters, including the well-studied ingenol-3-angelate (PEP005 or ingenol mebutate), are known to activate both classical and novel PKC isoforms. Their primary mechanism of action involves binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding event triggers the translocation of PKC to cellular membranes and its subsequent activation, leading to the phosphorylation of downstream target proteins. The sustained and potent activation of PKCδ by ingenol esters is believed to be a key driver of their pro-apoptotic and anti-tumor effects.
Comparative Analysis of PKC Modulators
To understand the unique signaling profile of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, it is essential to compare its activity with other well-characterized PKC modulators. This section provides a quantitative comparison of the target compound with Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1.
Data Presentation: Quantitative Comparison of PKC Modulators
| Feature | 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol* | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin 1 |
| Compound Type | Diterpenoid Ester | Diterpenoid Ester (Phorbol Ester) | Macrolide |
| Primary Target | Protein Kinase C (PKC) isoforms | Protein Kinase C (PKC) isoforms | Protein Kinase C (PKC) isoforms |
| Binding Affinity (Ki) | Data not available for specific isoforms. | 2.6 nM (for overall PKC activation) | Isoform-dependent: PKCα (1.35 nM), PKCδ (0.26 nM), PKCε (0.24 nM) |
| Reported IC50 | 5.74 µg/mL (in rat intestinal epithelial cells, IEC-6)[1] | Varies by cell line and assay (e.g., ~36-66% reduction in HaCaT cell viability at 10-100 nM)[2] | Cell line and context-dependent, often in the nanomolar range. |
| Primary Cellular Effect | Cytotoxicity, induction of apoptosis via mitochondrial pathway.[1] | Potent tumor promoter, induces differentiation in some cell lines.[3] | Biphasic effects: low doses can be neuroprotective and enhance cognition, while higher doses can be pro-apoptotic. |
| Key PKC Isoform(s) Implicated | Likely pro-apoptotic signaling via PKCδ (inferred from related ingenol esters). | Activates PKCα, -β, -γ, -δ, -ε, -η, and -θ. | Potent activator of PKCα, PKCδ, and PKCε. |
Note: The IC50 value provided is for the closely related 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol isomer, as specific data for the 'E,E' isomer was not available. The general mechanism of action is expected to be highly similar.
Signaling Pathways and Experimental Validation
The signaling cascade initiated by 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is believed to converge on the activation of pro-apoptotic pathways, with PKCδ playing a central role. The validation of this pathway and the specific roles of different PKC isoforms can be achieved through a series of well-established experimental protocols.
Mandatory Visualizations
References
head-to-head comparison of different Euphorbia extracts' bioactivity
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the largest and most diverse in the plant kingdom, has long been a focal point in traditional medicine for treating a variety of ailments. Modern scientific inquiry has substantiated many of these ethnobotanical uses, revealing a rich tapestry of bioactive compounds within different Euphorbia species. This guide provides a comparative analysis of the bioactivities of various Euphorbia extracts, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this genus. The primary focus will be on cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities, which are among the most extensively studied properties of Euphorbia extracts.
Cytotoxic Activity: A Potential Source for Novel Anticancer Agents
Extracts from numerous Euphorbia species have demonstrated significant cytotoxic effects against a range of human cancer cell lines, making them a promising area of investigation for new anticancer drugs. The cytotoxic potential is largely attributed to the presence of diterpenes and triterpenes.[1]
A comparative analysis of the cytotoxic activity of various Euphorbia extracts reveals a spectrum of potencies against different cancer cell lines. For instance, chloroform (B151607) extracts of E. tirucalli and E. antiquorum have shown strong cytotoxic effects.[2] Similarly, a methanolic extract of E. trigona displayed pronounced cytotoxicity against MCF-7 and CACO2 cell lines.[3] The table below summarizes the half-maximal inhibitory concentration (IC50) values from various studies, offering a quantitative comparison of their cytotoxic efficacy.
| Euphorbia Species | Extract Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| E. cooperi | Chloroform | MCF-7 | 4.23 | [3][4] |
| HepG2 | 10.80 | [3][4] | ||
| HeLa | 26.6 | [3][4] | ||
| E. trigona | Methanol (B129727) | MCF-7 | 16.1 | [3][4] |
| CACO2 | 15.6 | [3][4] | ||
| E. tirucalli | Phenolic | HL-60 | 22.76 ± 2.85 | [3][4] |
| MCF-7 | 31.65 ± 3.67 | [3][4] | ||
| A549 | 35.36 ± 3.82 | [3][4] | ||
| E. balsamifera | n-hexane | HCT116 | 54.7 | [5] |
| HePG2 | 76.2 | [5] |
Experimental Protocols:
MTT Assay for Cytotoxicity
The cytotoxic activity of Euphorbia extracts is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the Euphorbia extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic mechanisms of compounds isolated from Euphorbia species often involve the induction of apoptosis through the modulation of key signaling pathways. For example, some diterpenoids have been shown to suppress IL-6-induced STAT3 activation and impede NF-κB activation.[1]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several Euphorbia species have demonstrated potent anti-inflammatory properties, which are often linked to their rich content of diterpenes such as ingenanes, abietanes, and lathyranes.[1][6]
The anti-inflammatory effects of Euphorbia extracts have been evaluated in both in vitro and in vivo models. A common in vitro method is the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] In vivo studies often utilize models like TPA-induced ear edema in mice.[1] For instance, the methanol extract of E. characias subsp. wulfenii has been shown to inhibit inflammation induced by acetic acid.[7]
| Euphorbia Species | Bioactive Compound Type | Biological Model | Key Findings | Reference |
| Various species | Diterpenes | LPS-stimulated macrophages | Inhibition of NO production | [1] |
| Various species | Diterpenes | TPA-induced mouse ear edema | Reduction in edema | [1] |
| E. resinifera | Propolis extracts | Phenol-induced ear edema in rats | Edema inhibition surpassed indomethacin | [8] |
| E. characias subsp. wulfenii | Methanol extract | Acetic acid-induced capillary permeability | 34.74% inhibition | [7] |
Experimental Protocols:
Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Euphorbia extracts for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: The absorbance is measured at 540 nm, and the nitrite concentration is determined using a standard curve of sodium nitrite.
-
Data Analysis: The percentage of NO inhibition by the extract is calculated relative to the LPS-stimulated control group.
Antioxidant Activity
Euphorbia extracts are known to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity is often attributed to the presence of phenolic compounds, including flavonoids and tannins.[9][10]
Comparative studies have revealed varying antioxidant potentials among different Euphorbia species and even different parts of the same plant. For example, in a study comparing E. hirta, E. milli, and E. pulcherrima, the leaf extract of E. hirta exhibited the highest total antioxidant activity.[9] Another study found that extracts from E. resinifera consistently showed higher antioxidant activities than those from E. echinus.[11]
| Euphorbia Species | Extract Type/Part | Antioxidant Assay | Result | Reference |
| E. hirta | Petroleum ether leaf extract | Total Antioxidant Activity | 90.672±0.417 µg/ml | [9] |
| E. milli | Petroleum ether leaf extract | Total Antioxidant Activity | 74.594±0.137 µg/ml | [9] |
| E. pulcherrima | Petroleum ether leaf extract | Total Antioxidant Activity | 74.641±0.171 µg/ml | [9] |
| E. resinifera | Aqueous propolis extract | DPPH IC50 | 0.07 ± 0.00 mg/mL | [8][11] |
| ABTS IC50 | 0.13 ± 0.00 mg/mL | [8][11] | ||
| E. echinus | Ethanolic flower extract | DPPH IC50 | 0.44 ± 0.00 mg/mL | [11] |
| E. milii | Methanolic leaf extract | DPPH % Scavenging | 74.37% | [10] |
| E. trigona | Methanolic leaf extract | DPPH % Scavenging | 60.10% | [10] |
| E. antiquorum | Methanolic leaf extract | DPPH % Scavenging | 59.42% | [10] |
| E. prostrata | Aqueous-ethanolic extract | DPPH IC50 | 62.5 µg/ml | [12] |
| E. gaillardotii | Water extract | DPPH % Scavenging | 63.41 ± 0.96% | [13] |
| Latex | DPPH % Scavenging | 5.58 ± 0.69% | [13] |
Experimental Protocols:
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the Euphorbia extracts are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compounds in the extract leads to a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is often determined to compare the antioxidant potency of different extracts.[12]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Euphorbia species have been investigated for their potential to inhibit the growth of a wide range of pathogenic microorganisms, including bacteria and fungi.[14][15]
The antimicrobial efficacy of Euphorbia extracts varies depending on the species, the solvent used for extraction, and the target microorganism. For instance, a study on various Turkish Euphorbia species found that methanolic extracts inhibited the growth of several bacteria and fungi.[14] Another study highlighted the effectiveness of E. lathyris seed extracts against both Gram-positive and Gram-negative bacteria.[15]
| Euphorbia Species | Extract Type | Test Organism | Inhibition Zone (mm) | Reference |
| E. aleppica | Methanol | S. aureus | 14.66±0.33 | [14] |
| E. falcata | Methanol | S. aureus | 20±1.15 | [14] |
| E. denticulata | Methanol | S. aureus | 17±1.15 | [14] |
| E. resinifera | Aqueous flower | S. aureus | 21.0 ± 0.00 | [11] |
| E. resinifera | Ethanolic propolis | S. aureus | 20.3 ± 0.00 | [11] |
| E. echinus | Ethanolic propolis | S. aureus | 15.7 ± 0.00 | [11] |
| E. hirta | Petroleum ether | P. vulgaris | 21.67 | [16] |
| E. heterophylla | Cold water leaf | P. aeruginosa | 18.00 + 1.00 | [17] |
| E. nivulia | Methanol | E. coli | 26 | [18] |
Experimental Protocols:
Disc Diffusion Method
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria) is evenly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the Euphorbia extract and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Serial Dilutions: Serial dilutions of the Euphorbia extract are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under suitable conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[14]
Conclusion
The comparative analysis of Euphorbia extracts underscores the immense therapeutic potential residing within this genus. The significant cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities demonstrated by various species highlight their promise as sources for the development of novel pharmaceuticals. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists to inform their future investigations into the rich and diverse bioactivities of Euphorbia. Further studies focusing on the isolation and characterization of the active compounds and elucidating their mechanisms of action are crucial next steps in translating this potential into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Significance, Medicinal Use, and Toxicity of Extracted and Isolated Compounds from Euphorbia Species Found in Southern Africa: A Review | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. innspub.net [innspub.net]
- 11. Frontiers | Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products [frontiersin.org]
- 12. Phytochemical screening, antioxidant, immunomodulatory and analgesic potential of aqueous-ethanolic extracts of Euphorbia prostrata ait. and Crotalaria burhia Buch–Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative bioactivity analysis of latex and water extract of Euphorbia gaillardotii: chemical profile, antioxidant capacity, effects on water quality, in vitro antimicrobial‐cytotoxic activities, and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of Some Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity and phytochemical screnning of euphorbia lathyris seeds [wisdomlib.org]
- 16. ijpras.com [ijpras.com]
- 17. nasjournal.org.ng [nasjournal.org.ng]
- 18. globalresearchonline.net [globalresearchonline.net]
Illuminating the Molecular Embrace: A Comparative Guide to the Binding Sites of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to confirm the binding site of the ingenol (B1671944) derivative, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol, on its target proteins. This document synthesizes available data on its primary target, Protein Kinase C (PKC), and a novel identified target, Solute Carrier Family 25 Member 20 (SLC25A20), offering a comparative analysis with other relevant compounds.
Introduction
3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol is a diterpenoid ester belonging to the ingenol family, compounds known for their potent biological activities. A critical aspect of understanding their mechanism of action lies in unequivocally identifying their molecular targets and specific binding sites. This guide details the experimental methodologies and presents comparative data for elucidating these interactions, focusing on the well-established target, Protein Kinase C (PKC), and the more recently discovered target, SLC25A20.
Target Proteins and Binding Affinity
The primary molecular target for ingenol esters is the family of serine/threonine kinases known as Protein Kinase C (PKC). These enzymes play crucial roles in various cellular signaling pathways. Additionally, recent advances in chemical proteomics have identified a novel target, SLC25A20, a mitochondrial carnitine-acylcarnitine translocase, expanding the known pharmacological profile of this class of compounds.
Table 1: Comparative Binding Affinities of Ingenol Derivatives and Phorbol Esters for Protein Kinase C (PKC)
| Compound | PKC Isoform(s) | Binding Affinity (Kᵢ) | Method |
| Ingenol | PKC (general) | 30 µM[1][2] | Competitive Binding Assay |
| Ingenol-3-angelate (I3A) | PKC-α, -β, -γ, -δ, -ε | 0.105 - 0.376 nM[3] | Competitive Radioligand Binding |
| Phorbol 12,13-dibutyrate (PDBu) | PKC-α, -β1, -β2, -γ, -δ, -ε | 1.6 - 18 nM (Kᵈ) | Mixed Micellar Assay |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKC-β1 | Kᵈ = 0.23 µM (in presence of PS)[4] | ⁴⁵Ca²⁺ Binding Assay |
Table 2: Identified Target and Inhibitors of SLC25A20
| Compound | Target Protein | Effect | Method of Identification/Confirmation |
| Ingenol Mebutate | SLC25A20 | Inhibition[5][6][7] | Photoaffinity Labeling and Chemical Proteomics |
| Patulin | SLC25A20 | Competitive Inhibition (IC₅₀ ≈ 50 µM)[8] | Transport Assay in Proteoliposomes |
Experimental Protocols for Binding Site Confirmation
Confirming the binding of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to its target proteins involves a combination of biochemical and proteomic approaches.
Competitive Radioligand Binding Assay for PKC
This method is a gold standard for quantifying the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target.
Protocol:
-
Preparation of PKC-containing membranes:
-
Homogenize tissue or cells expressing the PKC isoform of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (containing a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [³H]Phorbol 12,13-dibutyrate, [³H]PDBu), and varying concentrations of the unlabeled test compound (3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol or comparator compounds).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Photoaffinity Labeling and Chemical Proteomics for Target Identification
This powerful technique is used to identify direct binding partners of a compound in a complex biological sample. It involves a chemically modified version of the compound of interest (a photoaffinity probe) that can be covalently cross-linked to its target protein upon UV irradiation.
Protocol:
-
Synthesis of a Photoaffinity Probe:
-
Synthesize an analog of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol that incorporates two key features:
-
A photoreactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV exposure and forms a covalent bond with nearby amino acid residues.
-
A reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and detection.
-
-
-
Cellular Treatment and Photo-crosslinking:
-
Treat live cells or cell lysates with the photoaffinity probe.
-
As a control, in a parallel experiment, co-incubate the cells with the probe and an excess of the parent compound (3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol) to demonstrate competitive binding.
-
Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.
-
-
Lysis and Reporter Tag Conjugation (Click Chemistry):
-
Lyse the cells to release the proteins.
-
If an alkyne reporter tag was used, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach a biotin-azide or a fluorescent-azide for enrichment or visualization, respectively.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Proteomic Analysis:
-
Elute the captured proteins from the beads.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Proteins that are significantly enriched in the probe-treated sample compared to the control (probe + excess parent compound) are considered specific binding partners.
-
Signaling Pathways and Logical Relationships
The binding of ingenol esters to their target proteins initiates distinct signaling cascades.
PKC Activation Pathway
Binding of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol to the C1 domain of conventional and novel PKC isoforms mimics the action of the endogenous second messenger diacylglycerol (DAG). This induces a conformational change in PKC, leading to its translocation to the cell membrane and its activation. Activated PKC then phosphorylates a wide range of downstream substrate proteins, modulating numerous cellular processes.
Inhibition of SLC25A20 and its Metabolic Consequences
The inhibition of SLC25A20 by ingenol esters disrupts the transport of long-chain acylcarnitines into the mitochondria. This leads to an accumulation of these metabolites in the cytoplasm and a reduction in fatty acid β-oxidation within the mitochondria, impacting cellular energy metabolism.
References
- 1. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol must adhere to strict disposal protocols due to its classification as a potent ingenol (B1671944) ester, a class of compounds that includes potentially cytotoxic and tumor-promoting agents.[1][2] Improper disposal poses a significant risk to human health and the environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound and associated waste materials.
As a structural analog of compounds used in pharmaceutical applications, such as ingenol mebutate, and belonging to the phorbol (B1677699) ester family, 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol requires management as hazardous cytotoxic waste.[3][4][5] All generated waste, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be segregated from general laboratory trash and disposed of following institutional and regulatory guidelines.[6][7][8]
I. Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste at the point of generation. All materials that have come into contact with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol must be considered cytotoxic waste. This waste should be categorized as either "bulk" or "trace" to ensure compliant disposal.[3]
| Waste Category | Description | Recommended Container |
| Bulk Cytotoxic Waste | Unused or expired pure compound, concentrated solutions, or materials heavily saturated with the compound. | Clearly labeled, sealed, and leak-proof primary container. This must be placed within a secondary, puncture-proof container designated for bulk cytotoxic/chemotherapy waste (often yellow or red with a specific cytotoxic symbol).[3][6] |
| Trace Cytotoxic Waste | Items contaminated with minute quantities of the compound. This includes empty vials, pipette tips, gloves, bench paper, gowns, and other disposable labware.[3][8] | Puncture-proof sharps containers for any items that can pierce a bag (e.g., needles, glass vials).[5][6] Non-sharp items should be placed in designated, clearly labeled cytotoxic waste bags (often yellow or red with a purple stripe).[3][5] |
II. Step-by-Step Disposal Protocol
Objective: To safely collect, store, and dispose of all waste contaminated with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol in compliance with safety regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, a disposable gown, safety glasses or goggles, and a face shield.[6]
-
Designated cytotoxic waste containers (as specified in the table above).
-
5% Sodium Hypochlorite (B82951) solution (freshly prepared).
-
Chemical fume hood.
Procedure:
-
Preparation:
-
Perform all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Don the required PPE before handling the compound or its waste.[8]
-
-
Deactivation of Bulk Waste (Recommended):
-
Phorbol esters may be inactivated with a 5% sodium hypochlorite solution.[7]
-
Carefully add the sodium hypochlorite solution to the container with the bulk compound or concentrated solution, ensuring a slow and controlled reaction.
-
Allow the mixture to react for a sufficient time (e.g., 24 hours) to ensure deactivation. Note: This step should be validated for effectiveness under specific laboratory conditions.
-
Even after deactivation, the resulting mixture must be disposed of as hazardous chemical waste.
-
-
Waste Collection:
-
Bulk Waste: Securely seal the primary container holding the (deactivated) compound. Place it inside the designated secondary container for bulk cytotoxic waste.
-
Sharps: Immediately place all contaminated sharps (glass vials, pipette tips, needles) into a rigid, puncture-proof, and clearly labeled cytotoxic sharps container.[6] Do not overfill.
-
Non-Sharp Solid Waste: Place all contaminated non-sharp items (gloves, gowns, bench paper) into a designated cytotoxic waste bag.[3]
-
Aqueous Waste: Collect any contaminated aqueous solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure all waste containers are sealed tightly to prevent leaks or spills.[4]
-
Label all containers clearly with "Cytotoxic Waste," the chemical name, and the appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure area away from general lab traffic until collection.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all cytotoxic waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[9]
-
Do not dispose of this compound or its contaminated materials in standard trash, down the drain, or via flushing.[10] All waste must be handled in accordance with local, state, and federal regulations.[7]
-
-
Decontamination:
-
After completing the disposal procedure, wipe down the work area (fume hood) with a deactivating agent (e.g., 5% sodium hypochlorite) followed by a standard cleaning agent.
-
Remove PPE by turning it inside out to contain any contamination on the inside and dispose of it as trace cytotoxic waste.[8]
-
Wash hands thoroughly with soap and water.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol waste.
Caption: Decision tree for the segregation and disposal of ingenol ester waste.
References
- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol esters - Wikipedia [en.wikipedia.org]
- 3. danielshealth.ca [danielshealth.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phorbol 12-myristate 13-acetate | C36H56O8 | CID 27924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate Topical - Oncology for Women - Bethesda, MD - Margaret Alexander, MD, FACOG - da Vinci Surgical System , Hysterectomy, Myomectomy [oncologyforwomen.org]
Personal protective equipment for handling 3-O-(2'E ,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of the potent research compound 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and data on related ingenol (B1671944) esters. A thorough risk assessment must be conducted for any specific experimental protocol.
Hazard Assessment
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face supplied-air respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). - Disposable sleeves. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and dermal protection is essential to prevent exposure.[5] |
| Solution Preparation and Dilution | - Certified chemical fume hood or other ventilated enclosure. - Barrier lab coat. - Chemical splash goggles. - Double-gloving with chemical-resistant gloves. | Reduced risk of aerosolization compared to handling powders, but a significant risk of splashes and spills remains.[6][7] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Appropriate chemical-resistant gloves. | To protect against accidental splashes and skin contact during administration. |
| General Laboratory Operations (in the vicinity of the compound) | - Lab coat. - Safety glasses. - Single pair of gloves. | Standard laboratory practice to prevent inadvertent contact. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
3.1. Preparation:
-
Designated Area: All work with the compound must be conducted in a designated area within a certified chemical fume hood or a glove box.
-
Decontamination Supplies: Ensure a pre-prepared decontamination solution (e.g., a freshly made 10% bleach solution followed by a water rinse, or another validated deactivating agent) and a spill kit are readily accessible.
-
Waste Containers: Prepare clearly labeled, sealed, and compatible hazardous waste containers for solid and liquid waste.[8]
3.2. Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If working with the solid compound, weigh it within a containment device such as a ventilated balance enclosure or a glove box to minimize aerosol generation.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.
-
Transport: When moving the compound or its solutions, use sealed, shatter-resistant secondary containers.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a validated deactivating solution.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol must be treated as hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container. - Dispose of through a certified hazardous waste vendor. | To prevent environmental contamination and accidental exposure. Do not dispose of down the drain or in regular trash.[5] |
| Contaminated Solid Waste (e.g., pipette tips, gloves, lab coats) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the compound's name. | To prevent exposure to personnel handling the waste stream. |
| Contaminated Liquid Waste (e.g., solvents, cell culture media) | - Collect in a sealed, leak-proof, and chemically compatible container. - Label as "Hazardous Waste" with the compound's name and the solvent composition. - Do not mix with incompatible waste streams. | To ensure safe storage and transport for disposal by a certified hazardous waste vendor.[9] |
| Contaminated Sharps (e.g., needles, scalpels) | - Collect in a designated, puncture-resistant sharps container. - Label as "Hazardous Waste" with the compound's name. | To prevent sharps injuries and chemical exposure. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, trained personnel wearing appropriate PPE can clean it up using an absorbent material and then decontaminate the area. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.
Workflow Diagram
Caption: Logical workflow for the safe handling of potent research compounds.
References
- 1. fda.gov [fda.gov]
- 2. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol Mebutate Is Associated With Increased Reporting Odds for Squamous Cell Carcinoma in Actinic Keratosis Patients, a Pharmacovigilance Study of the FDA Adverse Event Reporting System (FAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. sc.edu [sc.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
